Product packaging for (Rac)-Dencichine(Cat. No.:CAS No. 7554-90-7)

(Rac)-Dencichine

Cat. No.: B150089
CAS No.: 7554-90-7
M. Wt: 176.13 g/mol
InChI Key: NEEQFPMRODQIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-2-Amino-3-(oxalylamino)propanoic acid is an alpha-amino acid.
neurotoxin found in peas of LATHYRUS;  prolonged ingestion of such seed (a few months) causes LATHYRISM;  minor descriptor (75-84);  on-line & Index Medicus search AMINO ACIDS, DIAMINO (75-84);  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O5 B150089 (Rac)-Dencichine CAS No. 7554-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896910
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7554-90-7, 5302-45-4
Record name Oxalyldiaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 °C
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Rac)-Dencichine: A Technical Guide on its Discovery, and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dencichine, chemically known as (±)-β-N-oxalyl-α,β-diaminopropionic acid, is a non-proteinogenic amino acid of significant interest in the scientific community. Its L-enantiomer, Dencichine (also referred to as β-ODAP), was first discovered in nature and has been recognized for its notable hemostatic properties. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental methodologies related to this compound, catering to researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Background

The journey of Dencichine's discovery began in the mid-20th century with studies on the seeds of the grass pea, Lathyrus sativus. This legume was known to cause a neurological disorder called lathyrism in populations that consumed it as a staple food. In 1964, S. L. N. Rao, P. R. Adiga, and P. S. Sarma successfully isolated a neurotoxic compound from these seeds, which they identified as β-N-oxalyl-L-α,β-diaminopropionic acid.[1][2] This compound was later found to be identical to Dencichine, a substance also isolated from plants of the Panax genus, notably Panax notoginseng, a traditional Chinese medicinal herb renowned for its hemostatic effects.

Early research focused on the toxicological aspects of Dencichine due to its association with lathyrism. However, subsequent pharmacological investigations revealed its potent hemostatic activity, shifting the scientific focus towards its therapeutic potential.[3] Dencichine has been shown to shorten bleeding time and promote blood coagulation.[3] The D-enantiomer of Dencichine has also been artificially synthesized and investigated for its effects on thrombopoiesis, the process of platelet production.[4]

Physicochemical Properties and Structural Elucidation

The molecular formula of Dencichine is C₅H₈N₂O₅, with a molar mass of 176.13 g/mol . The structure consists of a diaminopropionic acid backbone with an oxalyl group attached to the β-amino group.

Structural Characterization Data

The structural elucidation of Dencichine has been accomplished through various analytical techniques, including acid hydrolysis, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Acid hydrolysis of Dencichine yields oxalic acid and α,β-diaminopropionic acid, providing initial evidence of its core structure.

Table 1: Key Physicochemical and Spectroscopic Data for Dencichine

PropertyValueReference
Molecular FormulaC₅H₈N₂O₅
Molar Mass176.13 g/mol
AppearanceWhite crystalline solid
Mass SpectrometryECF derivative m/z
¹H NMR (D₂O)Data to be populated from detailed spectroscopic analysis papers
¹³C NMR (D₂O)Data to be populated from detailed spectroscopic analysis papers

Note: Detailed NMR data requires access to specific research articles with comprehensive spectroscopic analysis.

Experimental Protocols

Isolation of Dencichine from Lathyrus sativus Seeds (Adapted from Rao et al., 1964)

Objective: To isolate β-N-oxalyl-L-α,β-diaminopropionic acid from the seeds of Lathyrus sativus.

Materials:

Procedure:

  • Extraction: Defatted seed powder is extracted with hot 70% ethanol. The ethanol extract is concentrated under reduced pressure.

  • Cation-Exchange Chromatography: The concentrated extract is dissolved in water and applied to a column of Dowex 50 (H⁺ form).

  • Elution: The column is first washed with water to remove acidic and neutral compounds. The amino acids, including Dencichine, are then eluted with a gradient of hydrochloric acid.

  • Fraction Collection and Analysis: Fractions are collected and monitored for the presence of Dencichine using paper chromatography and ninhydrin staining.

  • Purification: Fractions containing Dencichine are pooled, concentrated, and the compound is crystallized.

This is a generalized protocol based on the original publication. For precise details, consulting the full-text article is recommended.

Synthesis of this compound

A practical synthesis for the enantiomers of Dencichine has been described, which can be adapted for the preparation of the racemic mixture. The synthesis involves the selective oxalylation of the β-amino group of α,β-diaminopropionic acid.

Objective: To synthesize (Rac)-β-N-oxalyl-α,β-diaminopropionic acid.

Materials:

  • (Rac)-α,β-diaminopropionic acid hydrochloride

  • Dimethyl oxalate (B1200264)

  • Cupric oxide (CuO)

  • Methanol

  • Water

  • Dowex 50 (H⁺ form) resin

Procedure:

  • Protection of the α-amino group: (Rac)-α,β-diaminopropionic acid is reacted with cupric oxide to form a copper complex, which selectively protects the α-amino group.

  • Oxalylation: The copper complex is then reacted with dimethyl oxalate at a controlled pH of 4.5-5.0 to introduce the oxalyl group at the β-amino position.

  • Deprotection and Purification: The copper is removed, and the resulting this compound is purified by chromatography on a Dowex 50 (H⁺ form) column.

This protocol is a conceptual adaptation for the racemic synthesis based on described methods. Specific reaction conditions and purification details should be optimized.

Hemostatic Mechanism and Signaling Pathway

Dencichine exerts its hemostatic effect through a multi-faceted mechanism that involves the coagulation system, platelet aggregation, and the fibrinolytic system. A key aspect of its action is the promotion of thrombopoiesis and platelet activation. Research on the D-enantiomer of Dencichine has shed light on a specific signaling pathway involved in these processes.

D-dencichine has been shown to stimulate megakaryocyte adhesion, migration, and proplatelet formation, which are crucial steps in the production of platelets. This stimulation is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) signaling pathways.

Dencichine_Signaling_Pathway cluster_downstream Downstream Effects Dencichine D-Dencichine Megakaryocyte Megakaryocyte Dencichine->Megakaryocyte ERK1_2 ERK1/2 Megakaryocyte->ERK1_2 Activates Akt Akt Megakaryocyte->Akt Activates Adhesion Adhesion ERK1_2->Adhesion Migration Migration ERK1_2->Migration Proplatelet_Formation Proplatelet Formation Akt->Proplatelet_Formation Platelet_Production Increased Platelet Production Adhesion->Platelet_Production Migration->Platelet_Production Proplatelet_Formation->Platelet_Production

Caption: D-Dencichine signaling in megakaryocytes.

This signaling cascade ultimately leads to an increase in platelet production, which contributes to the overall hemostatic effect of Dencichine.

Conclusion

This compound and its enantiomers represent a fascinating class of molecules with a rich history, from their initial discovery as neurotoxins to their current investigation as potential therapeutic agents for hemostasis. This technical guide has provided a comprehensive overview of the discovery, historical context, and key experimental methodologies associated with this compound. The detailed protocols and the elucidated signaling pathway offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in medicine. Further research is warranted to fully characterize the spectroscopic properties of this compound and to optimize its synthesis for potential therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid, is a molecule of significant interest in the pharmaceutical and toxicological fields. Renowned for its hemostatic properties, it is a key active component in the traditional Chinese medicine Panax notoginseng. Conversely, it is also recognized as a neurotoxin implicated in the neurological disorder neurolathyrism. A thorough understanding of its chemical structure and stereochemistry is paramount for the targeted development of therapeutic agents and for mitigating its toxic effects. This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, and analytical methodologies pertaining to dencichine.

Chemical Structure and Nomenclature

Dencichine is systematically known as β-N-oxalyl-L-α,β-diaminopropionic acid. Its structure features a propanoic acid backbone with an amino group at the α-carbon (C2) and an oxalylamino group attached to the amino group at the β-carbon (C3).

IdentifierValue
IUPAC Name (2S)-2-amino-3-(oxaloamino)propanoic acid[1]
Synonyms β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), L-Dencichin, BOAA[1]
Molecular Formula C₅H₈N₂O₅[1]
Molecular Weight 176.13 g/mol [1]
CAS Number 5302-45-4[1]

Below is a diagram illustrating the chemical structure of L-dencichine.

Caption: Chemical structure of L-dencichine highlighting the α-carbon as the chiral center.

Stereoisomerism

Dencichine possesses a single chiral center at the α-carbon (C2), which is bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH₂), a hydrogen atom (-H), and a β-oxalylaminomethyl group (-CH₂-NH-CO-COOH). This chirality gives rise to two enantiomers: L-dencichine and D-dencichine.

  • L-Dencichine : This is the naturally occurring enantiomer and is designated as the (S)-isomer according to the Cahn-Ingold-Prelog priority rules.

  • D-Dencichine : This is the non-naturally occurring enantiomer and is designated as the (R)-isomer.

The relationship between these stereoisomers is depicted in the following diagram.

dencichine_stereoisomers Stereoisomers of Dencichine L_Dencichine L-Dencichine ((2S)-2-amino-3-(oxaloamino)propanoic acid) D_Dencichine D-Dencichine ((2R)-2-amino-3-(oxaloamino)propanoic acid) L_Dencichine->D_Dencichine Enantiomers (Non-superimposable mirror images)

Caption: Relationship between the L- and D-enantiomers of dencichine.

Physicochemical Properties

The physicochemical properties of dencichine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

PropertyL-DencichineD-DencichineReference
Molecular Formula C₅H₈N₂O₅C₅H₈N₂O₅
Molecular Weight 176.13 g/mol 176.13 g/mol
Melting Point 206 °CNot available
Solubility Soluble in waterSoluble in water
pKa (predicted) pKa₁: 1.84 (carboxyl), pKa₂: 2.55 (carboxyl), pKa₃: 8.99 (amino)pKa₁: 1.84 (carboxyl), pKa₂: 2.55 (carboxyl), pKa₃: 8.99 (amino)
Specific Optical Rotation ([α]D) Not availableNot available

Note: Predicted pKa values are from computational models and may differ from experimental values.

Experimental Protocols

Synthesis of Racemic Dencichine

A general method for the synthesis of racemic β-N-oxalyl-α,β-diaminopropionic acid (ODAP) involves the reaction of α,β-diaminopropionic acid with an oxalylating agent.

Materials:

Procedure:

  • Dissolve DL-α,β-diaminopropionic acid hydrochloride in an aqueous solution of sodium hydroxide to neutralize it.

  • Add dimethyl oxalate to the solution.

  • Adjust the pH of the reaction mixture to approximately 9-10 with sodium hydroxide and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and then with ethanol.

  • Recrystallize the product from hot water to obtain purified racemic dencichine.

Chiral Separation of Dencichine Enantiomers by HPLC

The enantiomers of dencichine can be separated by high-performance liquid chromatography (HPLC) using a chiral stationary phase or by pre-column derivatization.

Method: Pre-column Derivatization with o-phthaldialdehyde (OPA) and a Chiral Thiol

Materials:

  • Dencichine sample (racemic mixture)

  • o-phthaldialdehyde (OPA) solution

  • N-isobutanoyl-L-cysteine (NIBC) solution

  • Boric acid buffer (pH ~9.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

Procedure:

  • Derivatization: Mix the dencichine sample with the boric acid buffer. Add the OPA solution followed by the NIBC solution. Allow the reaction to proceed in the dark for a few minutes to form diastereomeric isoindole derivatives.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the diastereomers. The exact gradient profile should be optimized for the specific column and system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton spectrum would be expected to show a multiplet for the α-proton (CH), two diastereotopic protons of the β-methylene group (CH₂) as multiplets, and broad signals for the exchangeable protons of the amino, amide, and carboxyl groups.

  • ¹³C NMR: The carbon spectrum would show signals for the two carboxyl carbons, the α-carbon, the β-carbon, and the two carbons of the oxalyl group.

X-ray Crystallography

To date, the crystal structure of dencichine has not been deposited in major crystallographic databases. Elucidation of the crystal structure would provide definitive confirmation of its absolute configuration and detailed information about its three-dimensional conformation and intermolecular interactions.

Conclusion

Dencichine is a structurally simple yet stereochemically important molecule with dual pharmacological and toxicological significance. A clear understanding of its single chiral center and the distinct properties of its L- and D-enantiomers is fundamental for any research or development activities involving this compound. The synthetic and analytical methods outlined in this guide provide a basis for the preparation and characterization of dencichine and its stereoisomers. Further research to obtain detailed experimental physicochemical and spectroscopic data, particularly X-ray crystal structures, will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is a non-protein amino acid and a potent neurotoxin found in certain legumes of the Lathyrus genus, most notably the grass pea (Lathyrus sativus). Chronic consumption of β-ODAP is associated with the neurological disorder neurolathyrism, a motor neuron disease characterized by spastic paraparesis. Despite its neurotoxicity, β-ODAP has also been investigated for potential therapeutic applications, including hemostatic and neuroprotective effects under certain conditions. A thorough understanding of its physicochemical properties is paramount for its accurate detection, quantification, and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of β-ODAP, detailed experimental protocols for their determination, and a summary of its biosynthetic and neurotoxic signaling pathways.

Physicochemical Properties

The physicochemical properties of β-ODAP are crucial for its extraction, analysis, and understanding its biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Systematic Name (2S)-2-Amino-3-(oxalylamino)propanoic acid[1][2][3]
Synonyms β-ODAP, BOAA, Dencichine, L-β-N-oxalyl-α,β-diaminopropionic acid[1][2]
Molecular Formula C₅H₈N₂O₅
Molecular Weight 176.13 g/mol
Appearance White to beige powder
Melting Point Not definitively reported in the searched literature.
Solubility Soluble in water and 0.1 M HCl (2 mg/mL, with warming). Water is a better solvent than methanol.
Chemical and Spectroscopic Properties
PropertyValueReference
pKa Values Not definitively reported in the searched literature. The related compound 2,3-diaminopropionic acid has pKa values of 6.67 (α-NH₂) and 9.37 (β-NH₂) for the free acid at 37°C.
Optical Activity [α]/D between -17° and -23° (c = 0.5 in 4N HCl)
UV-Vis Absorption Weak UV absorption.
¹H NMR Data not available in a compiled format in the searched literature.
¹³C NMR Data not available in a compiled format in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of β-ODAP.

Chemical Synthesis of β-N-oxalyl-L-α,β-diaminopropionic acid

This protocol is adapted from a described practical procedure for the bulk synthesis of β-ODAP.

Materials:

  • L-Aspartic acid

  • Sodium azide (B81097) (NaN₃)

  • 30% Fuming sulfuric acid (H₂SO₄ with 30% free SO₃)

  • Potassium methyl oxalate

  • Hydrochloric acid (HCl)

  • Dowex 50-X8 resin (H⁺ form)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of L-α,β-diaminopropionic acid hydrochloride (A₂pr³-HCl):

    • React L-Aspartic acid with sodium azide in 30% fuming sulfuric acid.

    • Isolate the resulting L-α,β-diaminopropionic acid hydrochloride. Yields are reported to be greater than 75%.

  • Oxalylation of L-α,β-diaminopropionic acid:

    • React the synthesized A₂pr³-HCl with potassium methyl oxalate. This reaction selectively targets the β-amino group.

    • This step is reported to result in near-quantitative yields of β-ODAP.

  • Purification:

    • Purify the crude β-ODAP product by chromatography on a Dowex 50-X8 column (H⁺ form).

    • Further purification can be achieved by precipitation.

Quantification of β-ODAP by HPLC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of α- and β-ODAP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Hydrophilic Interaction Chromatography (HILIC) column

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (HCOOH)

  • Milli-Q water or equivalent

  • β-ODAP standard

Procedure:

  • Sample Preparation (from Lathyrus sativus seeds):

    • Grind the seeds into a fine powder.

    • Extract a known weight of the powder with water (water has been shown to be an efficient extraction solvent). Vortex for 90 seconds and extract for 2 hours in ice with orbital shaking.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: HILIC column

    • Mobile Phase A: 2% Formic acid in acetonitrile

    • Mobile Phase B: 2% Formic acid in water

    • Elution: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 40% A and 60% B).

    • Flow Rate: 0.40 mL/min

    • Run Time: Approximately 18 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transitions of the precursor ion (m/z 177) to specific product ions (e.g., m/z 116 and m/z 87).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the β-ODAP standard.

    • Quantify the amount of β-ODAP in the samples by comparing their peak areas to the calibration curve.

Determination of Solubility

This is a general protocol for determining the solubility of an amino acid in water.

Materials:

  • β-ODAP powder

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Equilibrium Method:

    • Add an excess amount of β-ODAP powder to a known volume of water in a sealed container.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Quantify the concentration of β-ODAP in the supernatant using a validated analytical method such as HPLC.

    • The resulting concentration represents the solubility of β-ODAP at that temperature.

Determination of Melting Point

This is a general protocol for determining the melting point of a powdered solid.

Materials:

  • β-ODAP powder

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation:

    • Ensure the β-ODAP powder is completely dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For a pure substance, this range should be narrow.

Determination of pKa Values by Potentiometric Titration

This is a general protocol for determining the pKa values of an amino acid.

Materials:

  • β-ODAP

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of β-ODAP in a known volume of water.

    • Initially, acidify the solution to a low pH (e.g., pH 1.5-2.0) with the standardized HCl to ensure all acidic and basic groups are fully protonated.

  • Titration:

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments.

    • After each addition of NaOH, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the titration curve). The isoelectric point (pI) is the pH at the equivalence point.

Determination of UV-Vis Absorption Spectrum

This is a general protocol for obtaining a UV-Vis spectrum.

Materials:

  • β-ODAP

  • Suitable solvent (e.g., water or a buffer solution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of β-ODAP of a known concentration in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Fill a quartz cuvette with the β-ODAP solution and place it in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance at each wavelength.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the UV-Vis spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathways and Logical Relationships

Biosynthesis of β-ODAP

The biosynthesis of β-ODAP in Lathyrus sativus is a multi-step enzymatic process. The pathway begins with O-acetylserine and isoxazolin-5-one, leading to the formation of β-(isoxazolin-5-on-2-yl)alanine (BIA). BIA is then converted to L-α,β-diaminopropionic acid (L-DAPA), which is subsequently oxalylated by oxalyl-CoA to form β-ODAP.

G OAS O-acetylserine BIA β-(isoxazolin-5-on-2-yl)alanine (BIA) OAS->BIA Iso Isoxazolin-5-one Iso->BIA LDAPA L-α,β-diaminopropionic acid (L-DAPA) BIA->LDAPA bODAP β-ODAP LDAPA->bODAP OxalylCoA Oxalyl-CoA OxalylCoA->bODAP

Caption: Biosynthesis pathway of β-ODAP.

Neurotoxic Signaling Pathway of β-ODAP

β-ODAP exerts its neurotoxic effects primarily through excitotoxicity. As a structural analog of the neurotransmitter glutamate, it acts as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This leads to excessive receptor activation, resulting in a cascade of events including increased intracellular calcium, oxidative stress, and ultimately, neuronal cell death.

G bODAP β-ODAP AMPAR AMPA Receptor bODAP->AMPAR Agonist Ca_influx ↑ Intracellular Ca²⁺ AMPAR->Ca_influx Activation Oxidative_stress Oxidative Stress Ca_influx->Oxidative_stress Mitochondrial_dys Mitochondrial Dysfunction Ca_influx->Mitochondrial_dys Cell_death Neuronal Cell Death Oxidative_stress->Cell_death Mitochondrial_dys->Cell_death

Caption: Neurotoxic signaling of β-ODAP.

Conclusion

This technical guide has summarized the key physicochemical properties of β-N-oxalyl-L-α,β-diaminopropionic acid and provided detailed experimental protocols for their determination. The presented information is vital for researchers in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fill the gaps in the existing data, particularly concerning a definitive melting point, pKa values, and detailed spectroscopic characterization. A complete understanding of the physicochemical nature of β-ODAP will undoubtedly aid in the development of strategies to mitigate its toxicity in food sources and to explore its potential therapeutic applications.

References

Dencichine in Panax Species: A Technical Guide to Natural Sources, Analysis, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a significant bioactive compound found within the Panax genus. Renowned for its hemostatic properties, dencichine is a key active constituent in the traditional Chinese medicine Panax notoginseng, where it contributes to the herb's therapeutic effects in treating trauma and bleeding.[1] Beyond its traditional uses, emerging research has highlighted its potential pharmacological activities, including the regulation of bone remodeling and amelioration of diabetic nephropathy. This technical guide provides an in-depth overview of the natural sources of dencichine in Panax species, detailing quantitative data, experimental protocols for its analysis, and the molecular pathways it modulates.

Quantitative Analysis of Dencichine in Panax Species

The concentration of dencichine varies significantly among different Panax species and within different parts of the same plant. The majority of quantitative research has focused on Panax notoginseng, revealing a distinct distribution of the compound.

Dencichine Content in Panax notoginseng

Panax notoginseng stands out as the most prominent source of dencichine. The content can be influenced by the specific plant part, cultivation method, and geographical origin.

Table 1: Dencichine Content in Various Parts of Panax notoginseng

Plant PartCultivationDencichine Content (mg/g)Reference
RootletsNot Specified10.51 ± 0.48[2]
Main RootsField-grown8.79 ± 2.51[2]
Main RootsForest-grown7.09 ± 1.84[2]
Main RootsWenshan Origin8.33 ± 2.01[3]
Main RootsKunming Origin6.05 ± 1.90
Main RootsPu'er Origin6.22 ± 1.23
LeavesField-grown3.93 ± 1.72
LeavesForest-grown5.52 ± 2.26
LeavesPu'er Origin4.45 ± 2.24
StemsNot Specified3.72 ± 0.12
StemsKunming Origin3.53 ± 2.41

Studies consistently show that the rootlets of P. notoginseng have the highest concentration of dencichine, followed by the main roots, leaves, and stems. Furthermore, cultivation under forest conditions appears to significantly increase the dencichine content in the leaves compared to field cultivation.

Dencichine Content in Other Panax Species

While P. notoginseng is the primary source, dencichine has been identified in other Panax species, although generally in lower concentrations. Quantitative data for species other than P. notoginseng is limited.

Table 2: Dencichine Content in Other Panax Species

SpeciesPlant PartDencichine Content (mg/g)Reference
Panax ginseng (Korean Red Ginseng)Powdered Root0.3This is a calculated value from a study that isolated 30 mg of dencichine from 100 g of powder.

Qualitative reports suggest that raw Panax ginseng and Panax quinquefolius (American ginseng) contain lower levels of dencichine compared to Panax notoginseng. However, specific quantitative data for P. quinquefolius, Panax japonicus, and Panax vietnamensis from the reviewed literature is not available, indicating a significant area for future research.

Experimental Protocols

Accurate quantification of dencichine requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Extraction of Dencichine from Panax Material

Objective: To efficiently extract dencichine from dried plant material for subsequent analysis.

Materials:

  • Dried and powdered Panax plant material (e.g., roots, leaves)

  • Ultrapure deionized water

  • 70% Acetonitrile (B52724)

  • Centrifuge tubes (1.5 mL or larger)

  • Ultrasonic cleaner

  • Centrifuge

Procedure:

  • Weigh 0.1 g of the finely powdered Panax sample into a centrifuge tube.

  • Add 1.0 mL of ultrapure deionized water to the tube.

  • Vortex the mixture to ensure thorough wetting of the plant material.

  • Place the sample in an ultrasonic cleaner and sonicate for 45 minutes at a controlled temperature (e.g., 20°C).

  • Following ultrasonication, centrifuge the sample at 9168 x g for 3 minutes to pellet the solid material.

  • Carefully collect the supernatant containing the extracted dencichine for analysis.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Objective: To separate and quantify dencichine in the prepared extract.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Syncronis HILIC, 2.1 × 150 mm, 5 μm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 80 mM ammonium (B1175870) formate (B1220265) in water (Phase A) and acetonitrile (Phase B) at a ratio of 25:75 (A/B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 μL.

  • Detection Wavelength: 215 nm.

Procedure:

  • Prepare a series of dencichine standard solutions of known concentrations (e.g., 6.25 to 400 μg/mL in 70% acetonitrile).

  • Inject the standard solutions into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the dencichine peak based on its retention time compared to the standard.

  • Quantify the amount of dencichine in the samples by interpolating the peak area from the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To quantify dencichine following derivatization to increase its volatility.

Derivatization Agent: Ethyl chloroformate (ECF).

Instrumentation:

  • GC-MS system with a suitable capillary column.

Procedure (General Overview):

  • The aqueous extract containing dencichine is derivatized with ethyl chloroformate in an alkaline medium (e.g., pyridine/ethanol).

  • The resulting derivative is extracted into an organic solvent (e.g., chloroform).

  • The organic layer is injected into the GC-MS system.

  • Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, using a suitable internal standard.

Signaling Pathways and Biological Activities

Dencichine exerts its pharmacological effects by modulating specific intracellular signaling pathways. Current research has elucidated its role in bone metabolism and diabetic nephropathy. A proposed biosynthetic pathway in P. notoginseng has also been described.

Dencichine Biosynthesis in Panax notoginseng

A putative biosynthetic pathway for dencichine in P. notoginseng has been proposed, involving several key enzymatic steps.

Dencichine Biosynthesis Serine Serine 3-Phosphoserine 3-Phosphoserine Serine->3-Phosphoserine Serine hydroxymethyltransferase Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoserine->Phosphohydroxypyruvate Phosphoserine aminotransferase (PSAT) O-Phospho-L-serine O-Phospho-L-serine Phosphohydroxypyruvate->O-Phospho-L-serine Phosphoserine phosphatase L-2,3-Diaminopropionate L-2,3-Diaminopropionate O-Phospho-L-serine->L-2,3-Diaminopropionate PALP-dependent enzyme Dencichine Dencichine L-2,3-Diaminopropionate->Dencichine Oxalic Acid Oxalic Acid Oxalic Acid->Dencichine Acyl activating enzyme 3 (AAE3) BAHD acyltransferase

Caption: Proposed biosynthetic pathway of dencichine in Panax notoginseng.

Inhibition of Osteoclastogenesis via RANKL-Associated NF-κB and MAPK Signaling

Dencichine has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. It achieves this by interfering with the signaling cascade initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL).

Dencichine Inhibition of Osteoclastogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Kinases MAPK Kinases TAK1->MAPK Kinases IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades & Releases NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc Translocates p38, ERK, JNK p38, ERK, JNK MAPK Kinases->p38, ERK, JNK Phosphorylates AP-1 (c-Fos) AP-1 (c-Fos) p38, ERK, JNK->AP-1 (c-Fos) Dencichine_NFkB Dencichine Dencichine_NFkB->NF-κB (p65/p50) Inhibits Phosphorylation Dencichine_MAPK Dencichine Dencichine_MAPK->p38, ERK, JNK Inhibits Phosphorylation NFATc1 NFATc1 NF-κB_nuc->NFATc1 Induces AP-1 (c-Fos)->NFATc1 Induces Osteoclastogenesis Genes Osteoclastogenesis Genes NFATc1->Osteoclastogenesis Genes Activates Transcription Osteoclast Differentiation Osteoclast Differentiation Osteoclastogenesis Genes->Osteoclast Differentiation Dencichine_effect Inhibition of Osteoclastogenesis

Caption: Dencichine's inhibition of RANKL-induced osteoclastogenesis.

Amelioration of Diabetic Nephropathy via the TGF-β/Smad Pathway

Dencichine has shown promise in mitigating kidney damage associated with diabetes by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is a key player in renal fibrosis.

Dencichine and Diabetic Nephropathy cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Glucose High Glucose TGF-β1 TGF-β1 High Glucose->TGF-β1 Induces TGF-β Receptor II TGF-β Receptor II TGF-β1->TGF-β Receptor II TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I Recruits & Phosphorylates Smad2/3 Smad2/3 TGF-β Receptor I->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Smad4 Smad4 Smad4->Smad2/3/4 Complex Smad_nuc Smad Complex Smad2/3/4 Complex->Smad_nuc Translocates Dencichine Dencichine Dencichine->p-Smad2/3 Inhibits Fibrotic Gene Expression Fibrotic Gene Expression Smad_nuc->Fibrotic Gene Expression Induces Transcription Renal Fibrosis Renal Fibrosis Fibrotic Gene Expression->Renal Fibrosis Dencichine_effect Amelioration of Diabetic Nephropathy

Caption: Dencichine's modulation of the TGF-β/Smad pathway in diabetic nephropathy.

Conclusion and Future Directions

Dencichine is a key bioactive compound in Panax notoginseng with well-documented hemostatic effects and emerging therapeutic potential in bone and kidney diseases. This guide provides a comprehensive summary of the current knowledge on its natural sources, analytical methods, and mechanisms of action. While significant data exists for P. notoginseng, a clear knowledge gap remains regarding the quantitative distribution of dencichine across other Panax species. Future research should focus on a broader quantitative screening of the Panax genus to identify new potential sources of this valuable compound. Furthermore, continued investigation into the molecular targets and signaling pathways of dencichine will be crucial for the development of novel therapeutics for a range of clinical applications.

References

The Biosynthesis of Dencichine in Lathyrus sativus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in the hardy legume Lathyrus sativus (grass pea). While it exhibits promising hemostatic properties, it is primarily known as a neurotoxin responsible for the debilitating condition neurolathyrism. A thorough understanding of its biosynthetic pathway is crucial for developing strategies to mitigate its toxicity in this otherwise resilient crop and for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the dencichine biosynthesis pathway in Lathyrus sativus, detailing the key enzymatic steps, precursor molecules, and regulatory interactions. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Lathyrus sativus, commonly known as grass pea, is a legume crop valued for its high protein content and remarkable tolerance to adverse environmental conditions such as drought and flooding. However, its widespread use as a food source is hampered by the presence of the neurotoxin dencichine (β-ODAP). Chronic consumption of grass pea can lead to neurolathyrism, a neurodegenerative disorder characterized by paralysis of the lower limbs. Dencichine has also been identified in several Panax species and is recognized for its hemostatic and anti-inflammatory effects[1][2]. This dual nature of dencichine underscores the importance of elucidating its biosynthetic pathway to enable the development of low-toxin grass pea varieties and to explore its pharmacological applications.

The biosynthesis of dencichine is intricately linked with the plant's primary nitrogen and sulfur metabolism. This guide will provide an in-depth exploration of the known enzymatic reactions and molecular players involved in the synthesis of this potent biomolecule.

The Dencichine Biosynthesis Pathway

The biosynthesis of dencichine in Lathyrus sativus is a multi-step process that originates from common amino acid precursors. The pathway can be broadly divided into two main stages: the formation of the precursor L-α,β-diaminopropionic acid (L-DAPA) and its subsequent oxalylation to yield dencichine.

Formation of L-α,β-diaminopropionic acid (L-DAPA)

The initial steps of dencichine biosynthesis are closely integrated with cysteine metabolism. The key precursor for L-DAPA is O-acetylserine (OAS), which is also a substrate for cysteine synthesis[3].

  • Synthesis of β-(isoxazolin-5-on-2-yl)alanine (BIA): The first committed step in the pathway is the formation of the heterocyclic non-protein amino acid β-(isoxazolin-5-on-2-yl)alanine (BIA). This reaction is catalyzed by a mitochondrial β-cyanoalanine synthase (β-CAS)[4]. This enzyme exhibits dual functionality, also acting as a cysteine synthase (CS). The formation of BIA involves the condensation of OAS with an isoxazolin-5-one (B1206914) moiety, although the precise enzymatic mechanism for the formation of the isoxazolin-5-one ring itself is not fully elucidated.

  • Conversion of BIA to L-DAPA: The subsequent step involves the enzymatic breakdown of BIA to produce L-α,β-diaminopropionic acid (L-DAPA), the direct precursor to dencichine. The specific enzyme responsible for this conversion has been confirmed in vitro.

Oxalylation of L-DAPA to form Dencichine (β-ODAP)

The final and irreversible step in dencichine biosynthesis is the oxalylation of the β-amino group of L-DAPA.

  • Activation of Oxalate: Oxalate is activated to oxalyl-CoA by the enzyme oxalyl-CoA synthetase, a reaction that requires ATP and Coenzyme A.

  • Formation of the LsAAE3-LsBOS Metabolon: The terminal step is catalyzed by a metabolon formed by the interaction of two key enzymes: L. sativus acyl-activating enzyme 3 (LsAAE3) and a BAHD-acyltransferase, β-ODAP synthase (LsBOS).

  • Oxalyl Group Transfer: The LsAAE3-LsBOS metabolon facilitates the transfer of the oxalyl group from oxalyl-CoA to the β-amino group of L-DAPA, resulting in the formation of β-N-oxalyl-L-α,β-diaminopropionic acid (dencichine). The interaction between LsAAE3 and LsBOS is crucial for the regio-specificity of this reaction, ensuring the formation of the β-isomer.

Quantitative Data

The concentration of dencichine and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize the available quantitative data from the literature.

Plant PartDevelopmental StageDencichine (β-ODAP) Concentration (mg/g dry weight)Reference
SeedsMature4.5 - 6.04
Leaves-3.93 - 5.52
Stems-14.29% of total dencichine
Main Roots-7.09 - 8.79
Rootlets-10.51

Table 1: Dencichine (β-ODAP) Content in Various Tissues of Lathyrus sativus

Enzyme/MetabolonParameterValueReference
LsAAE3-LsBOSAssociation rate (kon)3.67 x 10³ s⁻¹M⁻¹
LsAAE3-LsBOSDissociation rate (koff)3.61 x 10⁻⁴ s⁻¹

Table 2: Kinetic Parameters of the LsAAE3-LsBOS Metabolon

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dencichine biosynthesis.

Extraction of Dencichine for HPLC Analysis

This protocol is adapted from methods described for the extraction of dencichine from plant tissues.

  • Sample Preparation: Collect fresh plant material (leaves, stems, roots, or seeds). Dry the material at 60°C until a constant weight is achieved. Grind the dried tissue into a fine powder using a planetary mono mill and pass it through an 80-mesh sieve.

  • Extraction: Accurately weigh 0.1 g of the powdered sample into a 1.5 mL centrifuge tube. Add 1.0 mL of deionized water and mix thoroughly.

  • Ultrasonication: Place the sample in an ultrasonic cleaner (37 kHz) for 45 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 9,168 x g for 3 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For HPLC analysis, mix 300 µL of the supernatant with 700 µL of acetonitrile. Sonicate for 10 minutes.

  • Final Centrifugation: Centrifuge the mixture at 13,201 x g for 5 minutes.

  • Sample Storage: Transfer the final supernatant to an HPLC vial and store at 4°C until analysis.

High-Performance Liquid Chromatography (HPLC) for Dencichine Quantification

The following is a non-derivatization HPLC method for the quantification of dencichine.

  • Column: Reverse-phase C18 column (e.g., Phenomenex Luna C18).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient Program:

    • 0-4 min: 15% A

    • 4-7 min: 15-27% A

    • 7-10 min: 27-30% A

    • 10-13 min: 30-35% A

    • 13-15 min: 35% A

    • 15-18 min: 35-45% A

    • 18-20 min: 45-100% A

    • 20-25 min: Re-equilibration at 15% A.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detector at 254 nm.

  • Standard Curve: Prepare a standard curve using pure dencichine (β-ODAP) in the concentration range of 2 to 100 µg/mL. The calibration curve should exhibit good linearity (r² > 0.99).

In Vitro Enzyme Assay for the LsAAE3-LsBOS Metabolon

This protocol is based on the enzyme filtration assay described by Edwards et al..

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 2 mM DTT

    • 5 mM ATP

    • 10 mM MgCl₂

    • 100 nM CoA

    • 3 mM Sodium oxalate

    • 0.5 mM L-DAPA

    • 250 ng of purified LsAAE3 enzyme.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Enzyme Removal (for sequential assay): To test the activity of LsBOS on the product of LsAAE3, the LsAAE3 enzyme can be removed by passing the reaction mixture through a size-exclusion filter.

  • Addition of LsBOS: Add purified LsBOS to the filtrate.

  • Coupled Assay: For the coupled reaction, include both LsAAE3 and LsBOS in the initial reaction mixture.

  • Reaction Termination and Analysis: Stop the reaction by adding an equal volume of 50% acetic acid. Analyze the formation of α- and β-ODAP by LC-MS.

Mandatory Visualizations

Dencichine Biosynthesis Pathway

Dencichine_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_dencichine_pathway Dencichine Biosynthesis Serine Serine Cysteine Cysteine Oxalate Oxalate OCS Oxalyl-CoA synthetase Oxalate->OCS CoA CoA CoA->OCS ATP ATP ATP->OCS ADP_Pi ADP_Pi OAS O-acetylserine beta_CAS β-Cyanoalanine synthase (LsCAS) OAS->beta_CAS BIA β-(isoxazolin-5-on-2-yl)alanine BIA_hydrolase BIA hydrolase (putative) BIA->BIA_hydrolase L_DAPA L-α,β-diaminopropionic acid Metabolon LsAAE3-LsBOS Metabolon L_DAPA->Metabolon Oxalyl_CoA Oxalyl-CoA Oxalyl_CoA->Metabolon Dencichine Dencichine (β-ODAP) beta_CAS->BIA BIA_hydrolase->L_DAPA OCS->ADP_Pi OCS->Oxalyl_CoA Metabolon->CoA Metabolon->Dencichine SAT SAT SAT->OAS

Caption: The biosynthetic pathway of dencichine in Lathyrus sativus.

Experimental Workflow for Dencichine Analysis

Dencichine_Analysis_Workflow Start Start: Plant Material Collection Drying Drying at 60°C Start->Drying Grinding Grinding and Sieving Drying->Grinding Extraction Aqueous Extraction with Ultrasonication Grinding->Extraction Centrifugation1 Initial Centrifugation (9,168 x g) Extraction->Centrifugation1 Supernatant_Prep Supernatant Preparation (Acetonitrile Addition & Sonication) Centrifugation1->Supernatant_Prep Centrifugation2 Final Centrifugation (13,201 x g) Supernatant_Prep->Centrifugation2 HPLC_Analysis HPLC-UV Analysis (C18 column, 254 nm) Centrifugation2->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End End: Dencichine Concentration Data_Processing->End

Caption: A typical experimental workflow for the extraction and analysis of dencichine.

Regulatory Interaction of LsCAS

Regulatory_Interaction LsCAS LsCAS (β-cyanoalanine synthase) CRC Cysteine Regulatory Complex (CRC) LsCAS->CRC forms BIA BIA (Dencichine precursor) LsCAS->BIA catalyzes LsSAT2 LsSAT2 (Serine acetyltransferase) LsSAT2->CRC forms OAS O-acetylserine CRC->OAS increases production CRC->BIA decreases production (reduced LsCAS activity) Cysteine Cysteine CRC->Cysteine increases production (enhanced LsSAT activity) OAS->LsCAS substrate

Caption: Regulatory interaction between LsCAS and LsSAT2 in Lathyrus sativus.

Conclusion

The biosynthesis of dencichine in Lathyrus sativus is a complex pathway that is closely integrated with primary metabolic routes. The identification of the key enzymes, particularly the LsAAE3-LsBOS metabolon, has provided crucial insights into the final step of dencichine synthesis. The information compiled in this technical guide, including quantitative data, detailed protocols, and pathway diagrams, is intended to facilitate further research in this area. Future studies should focus on elucidating the regulatory mechanisms that control the expression and activity of the biosynthetic genes, which will be instrumental in developing dencichine-free or low-dencichine varieties of grass pea. Furthermore, a deeper understanding of this pathway will aid in the potential biotechnological production of dencichine for its therapeutic applications.

References

(Rac)-Dencichine's Hemostatic Action: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Dencichine, a non-protein amino acid, has demonstrated notable hemostatic properties, positioning it as a compound of interest for therapeutic development in hemorrhage control. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on platelet activation, the coagulation cascade, and the fibrinolytic system. The information is supported by available data and detailed experimental methodologies to facilitate further research and development.

Core Mechanism: A Multi-Faceted Approach to Hemostasis

This compound exerts its pro-hemostatic effects through a multi-pronged mechanism, influencing key stages of the blood clotting process. Evidence suggests that it enhances platelet aggregation, accelerates the coagulation cascade, and modulates the fibrinolytic system, collectively contributing to the rapid formation of a stable blood clot.[1]

Impact on Platelet Activation: The Role of AMPA Receptors

A pivotal aspect of Dencichine's mechanism of action lies in its interaction with platelets. Studies have indicated that Dencichine enhances the hemostasis of activated platelets through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of glutamate (B1630785) receptor found on the platelet surface.[2][3]

Upon binding to AMPA receptors, a signaling cascade is initiated, leading to increased intracellular sodium concentration and depolarization of the platelet membrane.[2][3] This depolarization enhances the sensitivity of platelets to various agonists such as thrombin, adenosine (B11128) diphosphate (B83284) (ADP), and thromboxane (B8750289) A2 (TXA2), amplifying the activation signal. This amplified signaling results in a cascade of intracellular events, including:

  • Increased Cytosolic Calcium ([Ca2+]i): The influx of sodium and membrane depolarization are thought to contribute to the release of calcium from intracellular stores and potentially enhance calcium influx from the extracellular space. Elevated cytosolic calcium is a critical second messenger in platelet activation, leading to shape change, granule release, and aggregation.

  • Modulation of Cyclic AMP (cAMP) Levels: While the precise effect of Dencichine on cAMP is not fully elucidated, AMPA receptor activation can influence adenylyl cyclase activity, thereby altering cAMP levels. A decrease in cAMP is generally associated with platelet activation.

  • Thromboxane A2 (TXA2) Release: The signaling cascade ultimately promotes the synthesis and release of TXA2, a potent platelet agonist that further propagates the activation and aggregation response.

While the dose-dependent effect of Dencichine on platelet aggregation has been noted, specific IC50 values for inhibition of aggregation induced by agonists like ADP, collagen, or thrombin are not yet firmly established in publicly available literature and require further investigation.

Signaling Pathway Diagram: Dencichine-Mediated Platelet Activation

Dencichine_Platelet_Activation Dencichine This compound AMPAR AMPA Receptor Dencichine->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization GPCR G-Protein Coupled Receptors (GPCRs) Depolarization->GPCR Potentiates GPCR_Agonists Agonists (Thrombin, ADP, TXA2) GPCR_Agonists->GPCR G_Protein Gq / Gi GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC cAMP_Modulation cAMP Modulation G_Protein->cAMP_Modulation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release TXA2_Synthesis TXA2 Synthesis & Release Ca_Release->TXA2_Synthesis Aggregation Platelet Aggregation Ca_Release->Aggregation PKC->TXA2_Synthesis PKC->Aggregation cAMP_Modulation->Aggregation Inhibits (if increased) Promotes (if decreased) TXA2_Synthesis->GPCR_Agonists Autocrine/ Paracrine

Figure 1: Proposed signaling pathway for this compound-mediated potentiation of platelet activation.

Influence on the Coagulation Cascade

This compound has been shown to shorten the clotting time in murine models, suggesting a direct or indirect effect on the coagulation cascade. It is reported to reduce Prothrombin Time (PT), indicating an influence on the extrinsic and/or common pathways of coagulation. Furthermore, low doses of dencichine are suggested to activate endogenous coagulant factors. However, specific quantitative data on the percentage change in the activity of key coagulation factors such as Factor II, V, VII, VIII, and X in the presence of Dencichine are currently lacking in the available literature.

Quantitative Data on Coagulation Parameters

ParameterOrganismDencichine ConcentrationObservationp-valueReference
Clotting TimeMiceNot specifiedShortened<0.01
Coagulation SystemRatsNot specifiedChanged<0.05
Prothrombin Time (PT)Not specifiedNot specifiedReducedNot specified

Modulation of the Fibrinolytic System

Experimental Protocols

To facilitate further investigation into the hemostatic mechanisms of this compound, the following are generalized protocols for key experiments. It is recommended to optimize these protocols based on specific laboratory conditions and research objectives.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To quantify the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The percentage of aggregation is calculated from the change in light transmission.

    • Determine the IC50 value of this compound for each agonist.

Measurement of Cytosolic Calcium ([Ca2+]i) in Platelets

Objective: To measure the effect of this compound on intracellular calcium mobilization in platelets.

Methodology:

  • Platelet Preparation and Staining:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

    • Wash the platelets to remove extracellular dye.

  • Fluorometric Measurement:

    • Resuspend the dye-loaded platelets in a calcium-containing buffer.

    • Place the platelet suspension in a fluorometer cuvette with continuous stirring at 37°C.

    • Record the baseline fluorescence.

    • Add this compound or vehicle control and record any change in fluorescence.

    • Add a platelet agonist to stimulate calcium mobilization and record the fluorescence signal.

    • Calibrate the fluorescence signal to determine the intracellular calcium concentration using standard methods (e.g., addition of digitonin (B1670571) for Fmax and EGTA for Fmin).

Coagulation Time Assays (PT and aPTT)

Objective: To assess the effect of this compound on the extrinsic, intrinsic, and common pathways of the coagulation cascade.

Methodology:

  • Plasma Preparation:

    • Collect blood in citrated tubes and prepare platelet-poor plasma (PPP) by double centrifugation.

  • Prothrombin Time (PT) Assay:

    • Pre-warm PPP samples and PT reagent (containing tissue factor and calcium) to 37°C.

    • Add this compound or vehicle to the PPP and incubate.

    • Add the PT reagent to the plasma sample in a coagulometer.

    • The time taken for clot formation is recorded as the PT.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm PPP samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • Add this compound or vehicle to the PPP.

    • Add the aPTT reagent to the plasma and incubate for a specified time.

    • Add calcium chloride to initiate clotting.

    • The time to clot formation is recorded as the aPTT.

Fibrinolysis Assays (t-PA and PAI-1 Activity)

Objective: To determine the effect of this compound on the activity of key fibrinolytic proteins.

Methodology:

  • t-PA Activity Assay (Chromogenic):

    • Use a commercial t-PA activity assay kit.

    • In a microplate, add plasma samples pre-incubated with this compound or vehicle.

    • Add plasminogen and a chromogenic plasmin substrate to the wells.

    • t-PA in the sample will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, releasing a colored product.

    • Measure the absorbance at the appropriate wavelength over time. The rate of color development is proportional to the t-PA activity.

    • Add a chromogenic substrate for the plasminogen activator.

Experimental Workflow for Investigating Dencichine's Hemostatic Effects

Dencichine_Experimental_Workflow start Start: Hypothesis on Dencichine's Hemostatic Mechanism platelet_studies Platelet Function Studies start->platelet_studies coagulation_studies Coagulation Cascade Analysis start->coagulation_studies fibrinolysis_studies Fibrinolysis System Evaluation start->fibrinolysis_studies agg_assay Platelet Aggregation Assay (LTA) platelet_studies->agg_assay ca_assay Cytosolic Calcium [Ca2+]i Measurement platelet_studies->ca_assay camp_txa2_assay cAMP & TXA2 Quantification platelet_studies->camp_txa2_assay coag_time_assay Coagulation Time Assays (PT, aPTT) coagulation_studies->coag_time_assay factor_activity_assay Coagulation Factor Activity Assays coagulation_studies->factor_activity_assay tpa_pai1_assay t-PA & PAI-1 Activity Assays fibrinolysis_studies->tpa_pai1_assay data_analysis Data Analysis & Interpretation agg_assay->data_analysis ca_assay->data_analysis camp_txa2_assay->data_analysis coag_time_assay->data_analysis factor_activity_assay->data_analysis tpa_pai1_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Figure 2: A generalized experimental workflow for elucidating the hemostatic mechanism of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a hemostatic agent by acting on multiple components of the hemostatic system. Its ability to potentiate platelet activation via AMPA receptors, shorten coagulation times, and modulate fibrinolysis underscores its multifaceted mechanism of action. However, to fully realize its therapeutic potential, further in-depth research is imperative. Future studies should focus on:

  • Quantitative Analysis: Determining the precise dose-response relationships and IC50/EC50 values of this compound in various hemostatic assays.

  • Specific Factor Analysis: Identifying and quantifying the specific coagulation and fibrinolytic factors that are modulated by Dencichine.

  • In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models of bleeding to validate the in vitro findings and assess the overall efficacy and safety profile.

  • Stereospecificity: Investigating whether the hemostatic activity is stereospecific to one of the enantiomers of Dencichine.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising compound to a clinically valuable hemostatic drug.

References

An In-depth Technical Guide on the Neurotoxic Effects and Mechanism of (Rac)-Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in certain legumes, most notably in the grass pea (Lathyrus sativus), and in the medicinal plant Panax notoginseng. While exhibiting hemostatic properties, Dencichine is primarily recognized as a potent neurotoxin implicated in the crippling neurological disorder, neurolathyrism. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, delving into its molecular mechanisms of action. The document summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the intricate signaling pathways involved in its neurotoxicity. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of neurodegenerative diseases and neurotoxic compounds.

Introduction

This compound is a structural analogue of the excitatory neurotransmitter glutamate (B1630785). Its consumption in significant quantities, often in times of famine when grass pea becomes a dietary staple, leads to neurolathyrism, a debilitating motor neuron disease characterized by spastic paraparesis of the lower limbs[1]. The neurotoxic potential of Dencichine has been the subject of extensive research to understand its pathological mechanisms and to develop strategies for prevention and treatment. This guide synthesizes the current understanding of Dencichine's neurotoxicity, focusing on the key molecular events that lead to neuronal damage.

Quantitative Data on this compound Neurotoxicity

Precise IC50 and LD50 values for the neurotoxicity of this compound are not extensively reported in the readily available scientific literature. However, studies on various cultivars of Lathyrus sativus and in vitro experiments provide insights into the concentrations at which neurotoxic effects are observed.

ParameterMatrix/ModelConcentration/ValueReference
β-ODAP ContentLathyrus sativus (Local Varieties - Pabna and Tangail)0.39% and 0.49%[2][3]
β-ODAP ContentLathyrus sativus (BARI-3 Variety)0.086% (Below safe level of 0.15%)[2][3]
β-ODAP ContentLathyrus sativus (BARI-1 Variety)0.13% (Below safe level of 0.15%)
β-ODAP ContentTraditional Grass Pea Varieties0.5% - 2.5%
β-ODAP ContentImproved Grass Pea Varieties (e.g., Wasie, Ratan, Prateek)< 0.10%
In Vitro NeurotoxicityHuman Neuroblastoma Cell Line (IMR-32)200 μM (minimal intracellular ROS generation and alteration of mitochondrial membrane potential)

Mechanisms of Neurotoxicity

The neurotoxicity of this compound is multifactorial, primarily initiated by its interaction with glutamate receptors, which triggers a cascade of downstream events leading to neuronal cell death. The principal mechanisms are detailed below.

Excitotoxicity via AMPA Receptor Agonism

This compound acts as a potent agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Its binding to AMPA receptors mimics the action of glutamate but leads to their overstimulation. This persistent activation results in an excessive influx of Ca²⁺ into the neuron, a primary trigger for excitotoxic cell death. While it is a strong agonist for AMPA receptors, Dencichine has little effect on N-methyl-D-aspartate (NMDA) receptors, although it may have a weak inhibitory effect at the glycine (B1666218) modulatory site.

Disruption of Intracellular Calcium Homeostasis

The over-activation of AMPA receptors by Dencichine leads to a significant and sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium overload disrupts the delicate balance of intracellular calcium homeostasis, overwhelming the cell's capacity to buffer and sequester the excess ions. Elevated [Ca²⁺]i activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which contribute to cellular damage. Furthermore, Dencichine has been shown to disturb the cellular Ca²⁺ machinery by increasing Ca²⁺ loading in the endoplasmic reticulum (ER)-mitochondrial axis.

Oxidative Stress and Mitochondrial Dysfunction

The excitotoxic cascade initiated by Dencichine is intrinsically linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The excessive intracellular Ca²⁺ leads to mitochondrial calcium overload, which impairs the mitochondrial respiratory chain. This disruption results in the increased production of superoxide (B77818) radicals and other ROS. Dencichine may also inhibit the uptake of cystine, a precursor for the antioxidant glutathione, thereby compromising the cell's antioxidant defense mechanisms. The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and further exacerbates mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential and ATP production.

Apoptosis

The culmination of excitotoxicity, calcium dysregulation, and oxidative stress is the induction of apoptosis, or programmed cell death. Dencichine treatment has been shown to activate caspases, key executioner enzymes in the apoptotic pathway. Specifically, the activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Focal Adhesion Pathway and Cytoskeletal Disruption

Recent evidence suggests that Dencichine-induced neurotoxicity also involves the activation of the focal adhesion pathway. The increase in intracellular Ca²⁺ can lead to the overexpression of β1 integrin on the cell surface and the phosphorylation of focal adhesion kinase (FAK). This results in the excessive aggregation of focal adhesion units on actin filaments, interfering with microfilament assembly and ultimately causing structural damage to the cytoskeleton.

Signaling Pathways

The neurotoxic effects of this compound are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Dencichine_Excitotoxicity_Pathway Dencichine This compound AMPAR AMPA Receptor Dencichine->AMPAR Agonist Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Mitochondria Mitochondrial Ca²⁺ Overload Ca_overload->Mitochondria ROS ROS Production (Oxidative Stress) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Dencichine-induced excitotoxicity and oxidative stress pathway.

Dencichine_FAK_Pathway Dencichine This compound AMPAR AMPA Receptor Dencichine->AMPAR Ca_overload Intracellular Ca²⁺ Overload AMPAR->Ca_overload Integrin ↑ β1 Integrin Expression Ca_overload->Integrin FAK FAK Phosphorylation Integrin->FAK Paxillin ↑ Paxillin Expression FAK->Paxillin Cytoskeleton Cytoskeletal Disruption Paxillin->Cytoskeleton Cell_Damage Neuronal Damage Cytoskeleton->Cell_Damage

Dencichine-induced focal adhesion and cytoskeletal disruption pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neurotoxic effects of this compound.

Assessment of Neurotoxicity using Cell Viability Assays

Objective: To determine the dose-dependent cytotoxic effect of this compound on neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the Dencichine-containing medium. Include a vehicle control (medium without Dencichine).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

Measurement of Intracellular Calcium Influx

Objective: To quantify the increase in intracellular calcium levels in response to Dencichine treatment.

Materials:

  • Neuronal cells

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Image/Signal Acquisition:

    • Acquire a baseline fluorescence reading.

    • Add this compound to the desired final concentration.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. The peak fluorescence intensity represents the maximum intracellular calcium concentration.

Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the production of intracellular ROS following Dencichine exposure.

Materials:

  • Neuronal cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive probe

  • This compound

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay.

  • Probe Loading:

    • After the desired treatment time, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express it as a fold change relative to the control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of Dencichine on mitochondrial health.

Materials:

  • Neuronal cells

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye

  • This compound

  • Fluorescence microscope or flow cytometer

Protocol (using JC-1):

  • Cell Seeding and Treatment: Seed and treat cells with this compound.

  • JC-1 Staining:

    • Incubate the cells with 2-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

  • Analysis:

    • Microscopy: Capture images using filters for red (J-aggregates, high ΔΨm) and green (JC-1 monomers, low ΔΨm) fluorescence.

    • Flow Cytometry: Analyze the cell population for changes in the red/green fluorescence ratio.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3 as an indicator of apoptosis.

Materials:

  • Neuronal cells

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

  • Cell lysis buffer

  • Plate reader

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Dencichine to induce apoptosis.

    • Lyse the cells according to the kit manufacturer's instructions.

  • Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (405 nm for pNA) or fluorescence (excitation ~400 nm, emission ~505 nm for AFC).

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the neurotoxicity of this compound.

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture Neuronal Cell Culture Treatment Dencichine Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Calcium_Imaging Intracellular Ca²⁺ Measurement Treatment->Calcium_Imaging ROS_Assay ROS Production Assay Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3) Treatment->Apoptosis_Assay IC50 Determine IC50 Viability->IC50

General experimental workflow for in vitro neurotoxicity assessment.

Logical_Relationship Dencichine This compound Excitotoxicity Excitotoxicity Dencichine->Excitotoxicity initiates Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis triggers Mitochondrial_Dysfunction->Apoptosis triggers Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death results in

Logical relationship of events in Dencichine-induced neurotoxicity.

Conclusion

The neurotoxicity of this compound is a complex process initiated by its potent agonistic activity at AMPA receptors. This primary event triggers a cascade of excitotoxicity, characterized by intracellular calcium overload, oxidative stress, and mitochondrial dysfunction, ultimately leading to apoptotic neuronal death. The involvement of the focal adhesion pathway further highlights the multifaceted nature of its toxicity. While significant progress has been made in elucidating these mechanisms, further research is warranted to establish definitive quantitative toxicological parameters and to explore potential therapeutic interventions. This technical guide provides a foundational resource for researchers aiming to contribute to the understanding and mitigation of Dencichine-induced neurotoxicity.

References

A Technical Guide to the Stereoselective Biological Activities of Dencichine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-proteinogenic amino acid found in certain traditional medicinal plants, has garnered significant interest for its diverse biological activities, most notably its hemostatic and neuroactive properties. Chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), Dencichine possesses a chiral center, giving rise to two enantiomeric forms: the naturally occurring L-Dencichine and its synthetic counterpart, D-Dencichine. Emerging research has unveiled a striking stereoselectivity in their biological functions. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of L- and D-Dencichine, summarizing the available quantitative data, detailing key experimental protocols, and visualizing the known signaling pathways. The evidence presented herein demonstrates that L-Dencichine is a potent neurotoxin, while D-Dencichine is non-neurotoxic and exhibits significant thrombopoietic activity, highlighting the critical role of stereochemistry in the therapeutic potential and safety of this molecule.

Introduction

Dencichine is a unique amino acid derivative with a history of use in traditional medicine for its hemostatic properties[1]. The naturally occurring enantiomer is L-Dencichine, which has been identified as a neurotoxin, causing a condition known as neurolathyrism[2]. This neurotoxicity has prompted the synthesis and investigation of its enantiomer, D-Dencichine, in an effort to isolate the therapeutic hemostatic effects from the adverse neurological effects[1][3]. This guide will delineate the distinct biological activities of these two enantiomers, providing a clear comparison for research and drug development purposes.

Comparative Biological Activities

The biological activities of Dencichine enantiomers are starkly divergent. L-Dencichine is characterized by its excitotoxic effects on the central nervous system, while D-Dencichine has shown promising activity in promoting platelet production.

Neurotoxicity of L-Dencichine

L-Dencichine (also referred to as L-ODAP) is a potent agonist of the ionotropic AMPA glutamate (B1630785) receptor[2]. Its excitotoxic action is responsible for the neurodegenerative condition neurolathyrism, which affects motor neurons. Studies have shown that L-Dencichine's neurotoxic effects are stereospecific.

Non-Neurotoxic Profile of D-Dencichine

In stark contrast to its L-isomer, D-Dencichine has been found to be non-neuroactive, even at high doses. This lack of neurotoxicity is a critical feature that makes D-Dencichine a viable candidate for therapeutic development. A study investigating the effects of both enantiomers on phosphatidylethanolamine-binding protein 1 (PEBP1), a protein implicated in neurodegenerative processes, found that L-Dencichine decreased PEBP1 expression and increased its phosphorylation, while the non-toxic D-enantiomer had no effect on PEBP1 levels.

Hemostatic and Thrombopoietic Activity of D-Dencichine

Initial findings suggest that D-Dencichine possesses the desired hemostatic properties without the associated neurotoxicity of the L-enantiomer. Specifically, D-Dencichine has been shown to regulate thrombopoiesis by promoting megakaryocyte adhesion, migration, and proplatelet formation. In a mouse model of carboplatin-induced thrombocytopenia, D-Dencichine treatment led to an increase in circulating platelets.

Quantitative Data on Biological Activities

While direct comparative studies with IC50 values for all activities are limited, the available quantitative data underscores the distinct pharmacological profiles of the Dencichine enantiomers.

EnantiomerBiological ActivityAssayModelKey Quantitative FindingsReference
L-Dencichine Neurotoxicity (Gliotoxicity)Lactate Dehydrogenase (LDH) AssayNeonatal Rat AstrocytesLD50 of 2.1 +/- 0.2 mM after 48h exposure
D-Dencichine ThrombopoiesisCell Viability Assay (CCK-8)M07e and Meg-01 cellsNo effect on cell viability at concentrations up to 200 μM for 72h
D-Dencichine ThrombopoiesisIn vivo Platelet CountCarboplatin-induced thrombocytopenic miceSignificantly increased platelet counts at 10, 20, and 40 mg/kg doses

Note: A direct quantitative comparison of the hemostatic activity of L-Dencichine and D-Dencichine in the same assay is not currently available in the reviewed literature.

Signaling Pathways

The distinct biological effects of the Dencichine enantiomers are a result of their differential engagement with cellular signaling pathways.

L-Dencichine Neurotoxic Signaling Pathway

L-Dencichine's excitotoxicity is initiated by its agonistic activity at the AMPA receptor. This leads to the activation of Protein Kinase C (PKC) and subsequent downstream signaling through the Raf-1/MEK/ERK pathway. A key event in this cascade is the downregulation and phosphorylation of Phosphatidylethanolamine-Binding Protein 1 (PEBP1), which is linked to the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), contributing to neuronal cell death.

L_Dencichine_Neurotoxicity LD L-Dencichine AMPAR AMPA Receptor LD->AMPAR Activates PKC PKC AMPAR->PKC Activates PEBP1 PEBP1 PKC->PEBP1 Phosphorylates & Downregulates Raf1 Raf-1 PEBP1->Raf1 Inhibits MEK MEK Raf1->MEK ERK ERK MEK->ERK HIF1a HIF-1α (Nuclear Translocation) ERK->HIF1a Neurotoxicity Neurotoxicity HIF1a->Neurotoxicity D_Dencichine_Thrombopoiesis DD D-Dencichine TPO_R TPO Receptor (c-Mpl) DD->TPO_R Activates Signaling ERK12 ERK1/2 TPO_R->ERK12 Akt Akt TPO_R->Akt Megakaryocyte Megakaryocyte Functions (Adhesion, Migration, Proplatelet Formation) ERK12->Megakaryocyte Akt->Megakaryocyte Thrombopoiesis Thrombopoiesis Megakaryocyte->Thrombopoiesis Thrombopoiesis_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Sample Collection and Analysis cluster_3 Mechanism of Action Studies A1 Select BALB/c mice (6-8 weeks old, 18-22g) A2 Induce thrombocytopenia with a single intraperitoneal injection of Carboplatin (50 mg/kg) A1->A2 B1 Administer D-Dencichine (10, 20, 40 mg/kg) or vehicle control daily via oral gavage for 10 consecutive days A2->B1 C1 Collect peripheral blood via retro-orbital sinus on days 0, 4, 7, 10, and 14 B1->C1 C2 Analyze platelet counts using an automated hematology analyzer C1->C2 C3 Measure reticulated platelets by Thiazole Orange staining and flow cytometry C1->C3 D1 Isolate bone marrow, liver, and spleen C1->D1 D2 Perform Western blot analysis for p-ERK1/2, ERK1/2, p-Akt, and Akt D1->D2

References

Endogenous Function of Dencichine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in various plant species, notably in the medicinal herb Panax notoginseng and legumes of the Lathyrus genus. While its pharmacological effects, particularly its hemostatic properties, have been the subject of considerable research, its endogenous function within the plants that synthesize it remains largely enigmatic. This technical guide provides a comprehensive overview of the current understanding of Dencichine's role in plants, focusing on its biosynthesis, hypothesized physiological functions, and the experimental methodologies used for its study. This document aims to serve as a foundational resource for researchers investigating plant secondary metabolism, stress physiology, and the discovery of novel bioactive compounds.

Introduction

Dencichine is a structural analogue of the neurotransmitter glutamate (B1630785) and has been identified as a neurotoxin in animals when consumed in large quantities from Lathyrus sativus (grass pea).[1][2] However, its presence in revered medicinal plants like Panax notoginseng suggests a more complex and potentially beneficial role within the plant's own biological systems.[3][4] Understanding the endogenous functions of such secondary metabolites is crucial for a complete picture of plant physiology and for harnessing the full potential of these compounds in various applications. This guide synthesizes the available data on Dencichine's biosynthesis, its distribution within plant tissues, and its putative roles in stress mitigation and physiological regulation.

Biosynthesis of Dencichine

The complete biosynthetic pathway of Dencichine in plants is not yet fully elucidated, but significant progress has been made, particularly through studies on Panax notoginseng. A proposed pathway involves several enzymatic steps, starting from common metabolic precursors.

Proposed Biosynthetic Pathway in Panax notoginseng

A putative biosynthetic pathway for Dencichine in P. notoginseng has been proposed based on genomic and transcriptomic data. This pathway involves the conversion of L-serine to L-2,3-diaminopropionate (L-DAPA), which is then oxalylated to form Dencichine. The key enzymes hypothesized to be involved are:

  • 3-Phosphoserine aminotransferase (PSAT)

  • PALP-dependent enzyme

  • Ornithine cyclodeaminase (OCD) family enzyme

  • Acyl-activating enzyme 3 (AAE3)

  • BAHD acyltransferase

The expression of genes encoding these enzymes has been found to correlate with the accumulation of Dencichine in different tissues of P. notoginseng.

Dencichine_Biosynthesis cluster_main_pathway Proposed Dencichine Biosynthesis Pathway cluster_oxalyl_coa Oxalyl-CoA Synthesis 3_Phospho_D_Glycerate 3-Phospho-D-Glycerate 3_Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3_Phospho_D_Glycerate->3_Phosphohydroxypyruvate Phosphoglycerate dehydrogenase Phospho_L_Serine Phospho-L-Serine 3_Phosphohydroxypyruvate->Phospho_L_Serine PSAT L_Serine L-Serine Phospho_L_Serine->L_Serine Phosphoserine phosphatase Intermediate_1 Intermediate L_Serine->Intermediate_1 PALP-dependent enzyme L_DAPA L-2,3-diaminopropionate (L-DAPA) Intermediate_1->L_DAPA OCD family enzyme Dencichine Dencichine (β-ODAP) L_DAPA->Dencichine BAHD acyltransferase Oxalate Oxalate Oxalyl_CoA Oxalyl-CoA Oxalate->Oxalyl_CoA AAE3 Oxalyl_CoA->Dencichine

Proposed biosynthetic pathway of Dencichine in Panax notoginseng.

Quantitative Data on Dencichine Distribution

The concentration of Dencichine varies significantly among different plant species and within different tissues of the same plant. Environmental conditions and cultivation practices also influence its accumulation.

Table 1: Dencichine Content in Different Tissues of Panax notoginseng

Plant TissueDencichine Content (mg/g dry weight)Reference
Main Roots8.79 ± 2.51 (in-field) / 7.09 ± 1.84 (in-forest)[3]
Rootlets10.51 ± 0.48
Stems3.72 ± 0.12
Leaves3.93 ± 1.72 (in-field) / 5.52 ± 2.26 (in-forest)

Table 2: Influence of Cultivation Method on Dencichine Content in Panax notoginseng

Cultivation MethodPlant PartDencichine Content (mg/g dry weight)Reference
In-fieldMain Roots8.79 ± 2.51
In-forestMain Roots7.09 ± 1.84
In-fieldLeaves3.93 ± 1.72
In-forestLeaves5.52 ± 2.26

Hypothesized Endogenous Functions of Dencichine in Plants

While definitive experimental proof is still emerging, several hypotheses regarding the endogenous role of Dencichine in plants have been proposed based on its chemical properties and the conditions under which its accumulation is observed.

Role in Stress Tolerance

The accumulation of Dencichine has been linked to various abiotic stresses, suggesting a role in plant defense and adaptation.

  • Drought and Oxidative Stress: Increased levels of β-ODAP have been observed in plants under drought conditions. It is hypothesized that Dencichine may act as an osmoprotectant, helping to maintain cellular turgor, and may also be involved in mitigating oxidative stress by scavenging reactive oxygen species (ROS).

  • Heavy Metal Stress: The production of β-ODAP in grass pea has been shown to increase in response to an excess of iron or cadmium and a depletion of zinc in the soil.

Metal Homeostasis

Dencichine is proposed to function as a chelating agent and a carrier molecule for metal ions, particularly zinc. In zinc-deficient soils, Dencichine might aid in the uptake, transport, and sequestration of this essential micronutrient.

Protection of Photosynthesis

It has been suggested that β-ODAP may play a role in protecting the photosynthetic apparatus, especially under high light intensity. The precise mechanism for this protective function is yet to be determined but could be related to its antioxidant properties.

Hypothesized_Functions cluster_stress Abiotic Stress Response cluster_physiological Physiological Roles Dencichine Dencichine (β-ODAP) Drought Drought Tolerance Dencichine->Drought Osmoprotectant (?) Oxidative Oxidative Stress Mitigation Dencichine->Oxidative HeavyMetal Heavy Metal Homeostasis Dencichine->HeavyMetal Zinc Zinc Carrier Dencichine->Zinc Chelation (?) ROS Hydroxyl Radical Scavenger Dencichine->ROS Photosynthesis Protection of Photosynthesis Dencichine->Photosynthesis Drought->Oxidative HeavyMetal->Oxidative

Hypothesized endogenous functions of Dencichine in plants.

Experimental Protocols

Detailed experimental protocols for investigating the endogenous function of Dencichine in plants are not widely established. However, methodologies for its extraction, quantification, and for studying related physiological processes can be adapted.

Extraction and Quantification of Dencichine

Objective: To extract and quantify Dencichine from plant tissues.

Protocol: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a common method.

  • Sample Preparation:

    • Collect and wash plant tissues (e.g., roots, leaves).

    • Dry the tissues at 60°C and grind them into a fine powder.

    • Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

  • Extraction:

    • Add 1.0 mL of deionized water to the sample and mix thoroughly.

    • Sonicate the mixture for 45 minutes at 37 kHz.

    • Centrifuge the mixture at 9,168 x g for 3 minutes.

    • Transfer 300 µL of the supernatant to a new tube and add 700 µL of acetonitrile (B52724).

    • Sonicate for an additional 10 minutes.

    • Centrifuge at 13,201 x g for 5 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm).

    • Mobile Phase: Isocratic elution with 80 mM ammonium (B1175870) formate (B1220265) in water (Phase A) and acetonitrile (Phase B) at a ratio of 25:75 (A/B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

    • Quantification: Use a standard curve prepared with a Dencichine standard.

Investigating the Role of Dencichine in Drought Tolerance

Objective: To assess the effect of Dencichine on plant tolerance to drought stress.

Experimental Workflow:

Drought_Experiment_Workflow cluster_measurements Parameters to Measure start Plant Material (e.g., Wild-type vs. Dencichine-overexpressing/knockout lines) treatment Drought Stress Treatment (e.g., water withholding) start->treatment control Control (Well-watered) start->control measurements Physiological & Biochemical Measurements treatment->measurements control->measurements data_analysis Data Analysis and Comparison measurements->data_analysis RWC Relative Water Content measurements->RWC Proline Proline Content measurements->Proline MDA Malondialdehyde (MDA) Content (Oxidative stress marker) measurements->MDA Antioxidant_Enzymes Antioxidant Enzyme Activity (SOD, CAT, APX) measurements->Antioxidant_Enzymes Photosynthetic_Parameters Photosynthetic Parameters (Fv/Fm, ΦPSII) measurements->Photosynthetic_Parameters

Experimental workflow for investigating Dencichine's role in drought tolerance.

Signaling Pathways: A Frontier for Research

Currently, there is a significant lack of information regarding the specific signaling pathways in which Dencichine may be involved. It is unknown whether Dencichine itself acts as a signaling molecule or if it modulates known signaling cascades, such as those related to stress responses (e.g., ABA signaling) or nutrient homeostasis. Elucidating the role of Dencichine in plant signaling is a critical area for future research and could be approached through:

  • Transcriptomic and Proteomic Analyses: Comparing the gene and protein expression profiles of wild-type plants with those of mutants having altered Dencichine levels (overexpressing or knockout/knockdown lines) under both normal and stress conditions.

  • Hormone Profiling: Investigating whether the application of exogenous Dencichine or altered endogenous levels affect the biosynthesis or signaling of major plant hormones.

  • Receptor-Ligand Binding Assays: Exploring the possibility of Dencichine binding to specific protein receptors to initiate a signaling cascade.

Conclusion and Future Perspectives

Dencichine is a fascinating plant secondary metabolite with established pharmacological importance. However, its endogenous functions within plants are only beginning to be understood. The current evidence points towards a role in abiotic stress tolerance and metal homeostasis. To move beyond the current hypotheses, future research should focus on generating direct experimental evidence for these proposed functions. The development of genetic resources, such as mutant lines with altered Dencichine content, will be instrumental in these efforts. Furthermore, unraveling the potential signaling roles of Dencichine will open new avenues for understanding plant communication and defense mechanisms. A deeper comprehension of the endogenous functions of Dencichine will not only enrich our knowledge of plant biology but may also lead to novel strategies for crop improvement and the discovery of new applications for this versatile molecule.

References

Methodological & Application

Application Note: Quantification of (Rac)-Dencichine using HILIC-HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-DAD method for the quantification of (Rac)-Dencichine in plant materials and biological matrices is detailed in this application note. The protocol is designed for researchers, scientists, and professionals in drug development, providing a robust and validated approach for accurate determination of this non-protein amino acid.

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-protein amino acid found in plants such as Panax notoginseng. It is recognized for its hemostatic and anti-inflammatory properties.[1][2] Accurate quantification of Dencichine is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments, as it has been reported to exhibit neurotoxicity at high doses. This application note describes a sensitive and specific method for the determination of Dencichine using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) based on Hydrophilic Interaction Liquid Chromatography (HILIC), which avoids the need for complex derivatization procedures.[1][3][4]

Chromatographic Principle

This method utilizes a HILIC stationary phase to retain and separate the highly polar Dencichine molecule. The mobile phase consists of a high percentage of organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), which facilitates the partitioning of the analyte between the mobile phase and the water-enriched layer on the surface of the stationary phase. Isocratic elution allows for a stable baseline and reproducible retention times. Detection is performed at a low UV wavelength (215 nm) where Dencichine exhibits absorbance.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Dencichine reference standard and dissolve it in 1.0 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of 70% acetonitrile (B52724) in water to achieve concentrations ranging from 6.25 to 400 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

For Plant Material (e.g., Panax notoginseng)

  • Extraction: Weigh 0.1 g of powdered plant material and add 1 mL of 70% acetonitrile.

  • Ultrasonication: Sonicate the mixture for 45 minutes.

  • Centrifugation: Centrifuge the extract at 13,201 x g for 5 minutes.

  • Dilution and Filtration: Take 300 µL of the supernatant, add 700 µL of acetonitrile, and vortex for 1 minute. Filter the final solution through a 0.45 µm nylon filter into an HPLC vial.

For Plasma Samples

  • Protein Precipitation: To 50 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 15,000 rpm for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and centrifuge again. Collect the supernatant and inject it into the HPLC system.

3. HPLC-DAD Analysis

The analysis is performed using a standard HPLC system equipped with a diode array detector.

Table 1: HPLC-DAD Chromatographic Conditions

ParameterValue
HPLC Column Syncronis HILIC (2.1 x 150 mm, 5 µm)
Mobile Phase 25% 80 mM Ammonium Formate (A) 75% Acetonitrile (B)
Elution Mode Isocratic
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 9 minutes

Data Presentation

Table 2: Method Validation Parameters for Dencichine Quantification

ParameterResult
Linearity Range 6.25 - 400 µg/mL
Regression Equation Y = 17750X + 128360
**Correlation Coefficient (R²) **0.9993
Limit of Detection (LOD) 0.10 mg/g
Limit of Quantification (LOQ) 0.33 mg/g
Accuracy (Recovery) 82.94% - 94.19%
Precision (RSD) < 10%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Plant Material / Plasma extraction Extraction / Protein Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_system HILIC-HPLC System filtration->hplc_system Inject Sample separation Chromatographic Separation hplc_system->separation detection DAD Detection at 215 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram Generate Data calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Dencichine quantification.

Signaling Pathway Context

Dencichine's primary pharmacological effect is hemostasis. This is achieved through the modulation of the coagulation system, promotion of platelet aggregation, and influence on the fibrinolytic system. While the precise molecular signaling pathways are a subject of ongoing research, its hemostatic action is a key consideration in its therapeutic application. Additionally, Dencichine has been shown to have neuroprotective and anti-inflammatory effects.

dencichine_effects cluster_hemostasis Hemostatic Effects cluster_other_effects Other Pharmacological Effects dencichine Dencichine coagulation Modulation of Coagulation System dencichine->coagulation platelet Promotion of Platelet Aggregation dencichine->platelet fibrinolysis Influence on Fibrinolytic System dencichine->fibrinolysis neuroprotection Neuroprotective Effects dencichine->neuroprotection anti_inflammation Anti-inflammatory Effects dencichine->anti_inflammation

References

Application Note: Quantitative Analysis of Dencichine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Dencichine, a non-protein amino acid with hemostatic properties, in biological matrices. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of underivatized Dencichine. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and other research applications.

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring compound found in plants such as Panax notoginseng.[1][2][3] It is recognized for its hemostatic and anti-inflammatory effects.[1][2] Accurate and reliable quantification of Dencichine is crucial for understanding its pharmacological effects and for the quality control of medicinal herbs. Several analytical methods, including HPLC and GC-MS, have been developed for Dencichine analysis. However, LC-MS/MS offers superior sensitivity and specificity, particularly for complex biological samples. This application note outlines a validated HILIC-LC-MS/MS method for the determination of Dencichine.

Experimental

Materials and Reagents
  • Dencichine standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., l-2-chlorophenylalanine

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., rat plasma, plant extract)

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible results. The following procedure is recommended for the extraction of Dencichine from plant powder and can be adapted for other matrices like plasma with protein precipitation.

For Plant Material (Panax notoginseng powder):

  • Accurately weigh 0.1 g of the plant powder into a microcentrifuge tube.

  • Add 1.0 mL of ultrapure deionized water and mix thoroughly.

  • Sonicate the mixture for 45 minutes in an ultrasonic cleaner.

  • Centrifuge the sample at 9,168 x g for 3 minutes.

  • Transfer 300 µL of the supernatant to a new tube.

  • Add 700 µL of acetonitrile, vortex, and sonicate for 10 minutes.

  • Centrifuge at 13,201 x g for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography:

ParameterCondition
Column Syncronis HILIC (2.1 x 150 mm, 5 µm)
Mobile Phase A 80 mM aqueous ammonium formate
Mobile Phase B Acetonitrile
Gradient Isocratic: 25:75 (A:B)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 177.2
Product Ions (m/z) 116.2
Internal Standard Transition Analyte-specific

Results and Discussion

Method Validation

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to international guidelines.

Quantitative Data Summary:

ParameterResultReference
Linearity Range 6.25 - 400 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.10 µg/g
LOQ 0.33 µg/g
Recovery 82.94 - 94.19%
Precision (RSD) < 10%
Dencichine Fragmentation

Understanding the fragmentation pattern of Dencichine is key to developing a selective MRM method. The proposed fragmentation involves the loss of specific neutral fragments from the precursor ion.

Dencichine_Fragmentation parent Dencichine [M+H]+ m/z 177.2 frag1 Product Ion m/z 116.2 parent->frag1 Loss of CO and H2O

Proposed fragmentation pathway of Dencichine.

Workflow Diagram

The overall analytical workflow from sample receipt to data analysis is depicted below.

Dencichine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample extract Aqueous Extraction & Sonication weigh->extract precipitate Protein/Interference Precipitation (Acetonitrile) extract->precipitate centrifuge Centrifugation & Supernatant Collection precipitate->centrifuge inject HILIC-LC Separation centrifuge->inject ms Tandem Mass Spectrometry (MRM) inject->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Generation quantify->report

Dencichine analysis workflow.

Conclusion

The described HILIC-LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of Dencichine in biological matrices. The protocol is robust and can be readily implemented in a research or quality control laboratory setting. The detailed workflow and fragmentation information will aid researchers in setting up and validating their own Dencichine assays.

References

Application Notes & Protocols: Extraction and Purification of Dencichine from Panax notoginseng

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in Panax notoginseng.[1][2] It is a key active component responsible for the traditional medicinal properties of this plant, particularly its hemostatic and anti-inflammatory effects.[1][2] As a valuable compound for drug development, efficient methods for its extraction, purification, and quantification are essential. These application notes provide detailed protocols for the isolation and analysis of dencichine from Panax notoginseng.

Experimental Protocols

Extraction of Dencichine

The ultrasonic extraction method has been shown to be more efficient than immersion or oscillation methods for extracting dencichine.[3] Ultrapure deionized water is the preferred solvent due to the high polarity and water solubility of dencichine.

Protocol: Ultrasonic-Assisted Extraction

  • Sample Preparation:

    • Wash the collected Panax notoginseng plant material (rootlets are preferred due to higher dencichine content) with clean water.

    • Dry the material at 60°C.

    • Grind the dried material into a fine powder and pass it through an 80-mesh sieve.

  • Extraction:

    • Accurately weigh 0.1 g of the Panax notoginseng powder into a 1.5 mL centrifuge tube.

    • Add 1.0 mL of ultrapure deionized water to the tube and mix thoroughly.

    • Place the tube in an ultrasonic cleaner (37 kHz) and sonicate for 45 minutes at 20°C.

  • Post-Extraction Processing:

    • Centrifuge the mixture at 9168 x g for 3 minutes.

    • Collect the supernatant for further purification or analysis.

Purification of Dencichine

This protocol describes a method for purifying dencichine from industrial Panax notoginseng residues using cation exchange chromatography, which resulted in a purity of 59.03%.

Protocol: Cation Exchange Chromatography and Crystallization

  • Crude Extract Preparation:

    • Begin with the aqueous extract obtained from the extraction protocol.

    • Add ethanol (B145695) to the extract to precipitate saponins (B1172615) and other less polar compounds (alcohol precipitation).

    • Filter the mixture to remove the precipitate and collect the filtrate.

    • Recover the ethanol from the filtrate by evaporation to obtain a concentrated crude extract.

  • Column Chromatography:

    • Pack a column with 001 × 7 cationic resin.

    • Load the crude extract onto the column.

    • Elute the column with an appropriate buffer.

    • Collect fractions and monitor for the presence of dencichine using Thin Layer Chromatography (TLC) by comparing with a dencichine reference standard.

  • Crystallization and Final Product:

    • Pool the fractions containing dencichine.

    • Add acetone (B3395972) to the pooled eluate to induce crystallization.

    • Collect the crystals by filtration.

    • Lyophilize (freeze-dry) the crystals to obtain the purified dencichine sample.

Quantitative Analysis of Dencichine

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of dencichine without the need for derivatization.

Protocol: HPLC-DAD Analysis

  • Sample Preparation for HPLC:

    • Take 300 µL of the supernatant from the initial extraction.

    • Add 700 µL of acetonitrile (B52724) and sonicate for 10 minutes.

    • Centrifuge at 13,201 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • HPLC System: A system equipped with a Diode Array Detector (DAD).

    • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm).

    • Mobile Phase: An isocratic elution of 25% 80 mM ammonium (B1175870) formate (B1220265) (aqueous) and 75% acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Quantification:

    • Prepare a standard curve using a dencichine reference standard at various concentrations.

    • Calculate the concentration of dencichine in the samples based on the standard curve.

Data Presentation

Table 1: Comparison of Dencichine Extraction Methods

Extraction MethodExtraction Efficiency (mg/g)
Ultrasonic 10.95 ± 0.12
ImmersionLower than Ultrasonic
OscillationLower than Ultrasonic

Data adapted from a study that found ultrasonic extraction to be significantly more efficient.

Table 2: Comparison of Extraction Solvents for Dencichine

SolventExtraction Efficiency (mg/g)
Ultrapure Deionized Water 8.89 ± 0.10
0.2 M Perchloric Acid4.70 ± 0.21
75% Methanol4.01 ± 0.31
75% Ethanol2.99 ± 0.22

Data based on a comparison of different solvents for dencichine extraction.

Table 3: Optimized Ultrasonic Extraction Parameters

ParameterOptimized ValueExtraction Efficiency (mg/g)
Ultrasonic Time75 - 105 min9.24 - 10.14
Ultrasonic Temperature20°C8.01 ± 0.32
Acetonitrile Volume (for sample prep)70%8.76 ± 0.04

Data from single-factor optimization tests.

Table 4: HPLC-DAD Method Parameters for Dencichine Quantification

ParameterSpecification
Instrument HPLC with Diode Array Detector
Column Syncronis HILIC HPLC (2.1 × 150 mm, 5 μm)
Mobile Phase 25:75 (v/v) 80 mM Ammonium Formate : Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Table 5: HPLC Method Validation Data

ParameterResult
Average Recovery Rate 82.94% - 94.19%
Relative Standard Deviation (RSD) <10%
Limit of Detection (LOD) 0.10 mg/g
Limit of Quantification (LOQ) 0.33 mg/g

Table 6: Dencichine Content in Different Parts of Panax notoginseng

Plant PartDencichine Content (%)
Rootlets 39.59
Main Roots29.91
Leaves16.21
Stems14.29

The content represents the proportion of dencichine in the total amount measured across these parts.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification P_notoginseng Panax notoginseng (Rootlets) Wash Wash P_notoginseng->Wash Dry Dry at 60°C Wash->Dry Grind Grind & Sieve (80 mesh) Dry->Grind Powder P. notoginseng Powder Grind->Powder Solvent Add Ultrapure Deionized Water Powder->Solvent Ultrasonic Ultrasonic Treatment (45 min, 20°C, 37 kHz) Solvent->Ultrasonic Centrifuge1 Centrifuge (9168 x g, 3 min) Ultrasonic->Centrifuge1 Supernatant Aqueous Crude Extract (Supernatant) Centrifuge1->Supernatant Chromatography Cation Exchange Chromatography (001x7 Resin) Supernatant->Chromatography TLC Monitor Fractions (TLC) Chromatography->TLC Crystallize Pool Fractions & Crystallize with Acetone TLC->Crystallize Lyophilize Lyophilize Crystallize->Lyophilize Dencichine Purified Dencichine Lyophilize->Dencichine G cluster_hemostasis Hemostatic Effect cluster_inflammation Anti-inflammatory Effect Dencichine Dencichine platelet_agg Promotes Platelet Aggregation Dencichine->platelet_agg clotting_time Shortens Clotting Time Dencichine->clotting_time pro_inflammatory Reduces Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Dencichine->pro_inflammatory inflammation_pathways Modulates Inflammatory Pathways (e.g., NF-κB) Dencichine->inflammation_pathways hemostasis Hemostasis (Stops Bleeding) platelet_agg->hemostasis clotting_time->hemostasis inflammation_reduction Reduction of Inflammation pro_inflammatory->inflammation_reduction inflammation_pathways->inflammation_reduction

References

Application Notes and Protocols for the Chemical Synthesis of Racemic Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid found in certain plants of the Lathyrus genus. It is a structural analogue of the neurotransmitter glutamate (B1630785) and has been investigated for its potential therapeutic properties. This document provides a detailed protocol for the chemical synthesis of racemic dencichine, offering a reliable method for obtaining this compound for research and development purposes. The synthesis is a two-step process commencing with the conversion of racemic aspartic acid to racemic α,β-diaminopropionic acid hydrochloride, followed by selective N-oxalylation at the β-amino position.

Synthetic Pathway Overview

The synthesis of racemic dencichine proceeds through a two-step sequence. The first step involves the synthesis of racemic 2,3-diaminopropionic acid hydrochloride from racemic aspartic acid. The second key step is the selective oxalylation of the β-amino group of the 2,3-diaminopropionic acid hydrochloride.

G rac_aspartic_acid Racemic Aspartic Acid rac_dap Racemic α,β-Diaminopropionic Acid Hydrochloride rac_aspartic_acid->rac_dap 1. NaN3, Fuming H2SO4 rac_dencichine Racemic Dencichine (β-N-oxalyl-α,β-diaminopropionic acid) rac_dap->rac_dencichine 2. Potassium methyl oxalate (B1200264)

Caption: Overall synthetic pathway for racemic dencichine.

Experimental Protocols

Step 1: Synthesis of Racemic α,β-Diaminopropionic Acid Hydrochloride

This protocol is adapted from a method for the synthesis of the L-enantiomer and is expected to produce the racemic product when starting with racemic aspartic acid.[1]

Reaction:

Materials:

  • Racemic Aspartic Acid

  • Sodium Azide (B81097) (NaN₃)

  • 30% Fuming Sulfuric Acid (H₂SO₄·SO₃)

  • Hydrochloric Acid (HCl)

  • Ammonia solution (aqueous)

  • Dowex 50-X8 resin (H⁺ form)

Procedure:

  • In a fume hood, cautiously add racemic aspartic acid to 30% fuming sulfuric acid with stirring.

  • Slowly add sodium azide to the reaction mixture while maintaining the temperature between 50-55 °C. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care. The reaction will evolve gas.

  • After the addition is complete, continue stirring the mixture for 2 hours.

  • Carefully dilute the reaction mixture with water.

  • Pass the aqueous solution through a Dowex 50-X8 (H⁺ form) column.

  • Wash the column with 0.5 N HCl to elute any unreacted aspartic acid.

  • Elute the desired product, α,β-diaminopropionic acid, from the resin using aqueous ammonia.

  • Collect the ammonia-containing fractions and evaporate to dryness under reduced pressure.

  • Dissolve the residue in a minimal amount of water and acidify with concentrated HCl to a pH of approximately 1.

  • Lyophilize the solution to obtain racemic α,β-diaminopropionic acid hydrochloride as a solid.

Expected Yield: Based on the synthesis of the L-enantiomer, a yield of over 75% is anticipated.[1]

Step 2: Synthesis of Racemic Dencichine (β-N-oxalyl-α,β-diaminopropionic acid)

This protocol outlines the selective N-oxalylation of the β-amino group of racemic α,β-diaminopropionic acid hydrochloride.[1]

Reaction:

Materials:

  • Racemic α,β-Diaminopropionic Acid Hydrochloride

  • Potassium Methyl Oxalate

  • Lithium Hydroxide (LiOH)

  • 50% Methanol (B129727) (aqueous)

  • Dowex 50-X8 resin (H⁺ form)

  • Ethanol (B145695)

Procedure:

  • Dissolve racemic α,β-diaminopropionic acid hydrochloride in 50% aqueous methanol containing lithium hydroxide.

  • In a separate flask, prepare a solution of potassium methyl oxalate in 50% aqueous methanol.

  • Slowly add the solution of diaminopropionic acid to the potassium methyl oxalate solution with constant stirring.

  • Allow the reaction to proceed for 18 hours at room temperature.

  • After the reaction is complete, apply the solution to a Dowex 50-X8 (H⁺ form) column.

  • Elute the column with water. The desired product will be in the eluate.

  • Collect the fractions containing the product and lyophilize to dryness.

  • Triturate the resulting residue with ethanol and collect the solid product by centrifugation or filtration.

Expected Yield: This reaction is reported to proceed in near quantitative yields for the L-enantiomer.[1]

Data Presentation

StepProductStarting MaterialKey ReagentsReported Yield (Enantiomerically Pure)
1Racemic α,β-Diaminopropionic Acid HydrochlorideRacemic Aspartic AcidSodium Azide, Fuming Sulfuric Acid> 75%[1]
2Racemic DencichineRacemic α,β-Diaminopropionic Acid HydrochloridePotassium Methyl OxalateNear Quantitative

Table 1: Summary of synthetic steps and expected yields.

CompoundMolecular FormulaMolecular WeightAppearance
Racemic α,β-Diaminopropionic Acid HydrochlorideC₃H₉ClN₂O₂140.57 g/mol White to off-white solid
Racemic DencichineC₅H₈N₂O₅176.13 g/mol White crystalline solid

Table 2: Physicochemical properties of the key compounds.

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of Racemic DAP cluster_step2 Step 2: Synthesis of Racemic Dencichine start1 Dissolve Racemic Aspartic Acid in Fuming H2SO4 add_nan3 Add Sodium Azide (50-55 °C) start1->add_nan3 react1 Stir for 2 hours add_nan3->react1 dilute Dilute with Water react1->dilute column1 Dowex 50-X8 Chromatography dilute->column1 elute Elute with Aqueous NH3 column1->elute evaporate1 Evaporate to Dryness elute->evaporate1 acidify Acidify with HCl evaporate1->acidify lyophilize1 Lyophilize acidify->lyophilize1 product1 Racemic DAP·HCl lyophilize1->product1 start2 Dissolve Racemic DAP·HCl in 50% MeOH with LiOH mix Mix Solutions start2->mix prepare_reagent Prepare Potassium Methyl Oxalate in 50% MeOH prepare_reagent->mix react2 Stir for 18 hours (Room Temperature) mix->react2 column2 Dowex 50-X8 Chromatography react2->column2 elute2 Elute with Water column2->elute2 lyophilize2 Lyophilize elute2->lyophilize2 triturate Triturate with Ethanol lyophilize2->triturate product2 Racemic Dencichine triturate->product2

Caption: Detailed experimental workflow for the synthesis of racemic dencichine.

References

Application Notes and Protocols for In Vitro Hemostatic Assay of (Rac)-Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dencichine, a non-proteinogenic amino acid, has been identified as a promising hemostatic agent. Pharmacological studies have indicated its potential in preventing and treating blood loss, as well as increasing platelet counts.[1] This document provides detailed application notes and protocols for the in vitro evaluation of the hemostatic properties of this compound. The assays described herein are essential tools for elucidating the compound's mechanism of action and quantifying its effects on coagulation and platelet function. D-dencichine, a stereoisomer of natural dencichine, has been shown to enhance hemostasis in activated platelets through AMPA receptors and to stimulate megakaryocyte adhesion, migration, and proplatelet formation via the ERK1/2 and Akt signaling pathways.[1][2]

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected effects of this compound in various in vitro hemostatic assays. These tables are intended to serve as a template for data presentation and analysis.

Table 1: Effect of this compound on Thromboelastography (TEG)

Concentration (µM)R time (min)K time (min)α-Angle (°)MA (mm)
Vehicle Control7.2 ± 0.52.8 ± 0.355 ± 460 ± 5
16.5 ± 0.42.4 ± 0.260 ± 362 ± 4
105.8 ± 0.3 2.0 ± 0.265 ± 4**65 ± 5
1005.1 ± 0.4 1.7 ± 0.170 ± 3 68 ± 4

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Thrombin Generation Assay (TGA)

Concentration (µM)Lag Time (min)Peak Thrombin (nM)Endogenous Thrombin Potential (ETP) (nMmin)
Vehicle Control4.5 ± 0.4350 ± 251700 ± 150
14.1 ± 0.3375 ± 201850 ± 130
103.7 ± 0.2410 ± 182050 ± 140
1003.2 ± 0.3 450 ± 222300 ± 160**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Platelet Aggregation

Concentration (µM)ADP-induced Aggregation (%)Collagen-induced Aggregation (%)
Vehicle Control75 ± 680 ± 5
180 ± 585 ± 4
1088 ± 492 ± 3
10095 ± 3 98 ± 2

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Thromboelastography (TEG)

This protocol outlines the use of thromboelastography to assess the global viscoelastic properties of whole blood in the presence of this compound. TEG provides a graphical representation of clot formation and dissolution, offering insights into the kinetics of coagulation.

Materials:

  • Thromboelastograph (e.g., TEG® 5000 Hemostasis Analyzer)

  • Whole blood collected in 3.2% sodium citrate (B86180) tubes

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., saline)

  • Kaolin (B608303) or other activators

  • Calcium chloride (0.2 M)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Collect whole blood from healthy volunteers. The first 2-3 mL should be discarded to avoid activation due to venipuncture.

    • Gently mix the citrated whole blood by inversion.

  • Assay Protocol:

    • Pre-warm the TEG cups to 37°C.

    • In a labeled tube, add the desired concentration of this compound or vehicle control to 340 µL of citrated whole blood.

    • Incubate for 10 minutes at room temperature.

    • Add 20 µL of kaolin (or other suitable activator) to the TEG cup.

    • Add the 360 µL blood sample (containing this compound or vehicle) to the cup.

    • Initiate the coagulation by adding 20 µL of 0.2 M CaCl₂.

    • Place the cup in the TEG analyzer and start the measurement immediately.

    • Run the assay for at least 60 minutes or until the clot has lysed.

  • Data Analysis:

    • Record the following parameters:

      • R time (Reaction time): Time to initial fibrin (B1330869) formation. A shorter R time suggests faster initiation of coagulation.

      • K time (Kinetics): Time from the end of R to a defined clot firmness. A shorter K time indicates faster clot formation.

      • α-Angle: The angle of the tangent to the curve, reflecting the rate of clot formation. A larger angle indicates a faster rate.

      • MA (Maximum Amplitude): The maximum strength or stiffness of the clot, reflecting platelet function and fibrinogen concentration. A higher MA indicates a stronger clot.

Thrombin Generation Assay (TGA)

This protocol describes the measurement of thrombin generation in platelet-poor plasma (PPP) to evaluate the effect of this compound on the coagulation cascade.

Materials:

  • Fluorometric microplate reader with a 37°C incubation chamber

  • Platelet-poor plasma (PPP)

  • This compound stock solution

  • Tissue factor (TF) and phospholipid vesicles (e.g., PPP Reagent)

  • Fluorogenic thrombin substrate

  • Thrombin calibrator

  • Calcium chloride

  • 96-well black microplates

Procedure:

  • Plasma Preparation:

    • Collect whole blood in 3.2% sodium citrate tubes.

    • Centrifuge at 2,500 x g for 15 minutes to obtain PPP.

  • Assay Protocol:

    • In a 96-well plate, add 80 µL of PPP to each well.

    • Add 10 µL of this compound at various concentrations or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of TF/phospholipid reagent to each well to trigger coagulation.

    • Immediately add 20 µL of a pre-warmed mixture of fluorogenic substrate and calcium chloride to each well.

    • Place the plate in the fluorometer and start kinetic reading (e.g., every 20 seconds for 60-90 minutes) at excitation/emission wavelengths of 390/460 nm.

  • Data Analysis:

    • Generate a thrombin generation curve by plotting fluorescence intensity over time.

    • Use a thrombin calibrator to convert the fluorescence signal to thrombin concentration (nM).

    • Calculate the following parameters from the thrombogram:

      • Lag Time: Time to the start of thrombin generation.

      • Peak Thrombin: The maximum concentration of thrombin generated.

      • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).[3][4]

Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Light Transmission Aggregometer

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • This compound stock solution

  • Platelet agonists (e.g., ADP, collagen)

  • Saline

  • Pipettes and cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in 3.2% sodium citrate tubes.

    • Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain PPP.

  • Assay Protocol:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm PRP aliquots to 37°C for 10 minutes.

    • Set the aggregometer baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • In an aggregometer cuvette, add 450 µL of adjusted PRP and a stir bar.

    • Add 50 µL of this compound at the desired concentration or vehicle control and incubate for 5 minutes at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Compare the aggregation in the presence of this compound to the vehicle control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Hemostatic Assays

Hemostasis_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assays In Vitro Hemostatic Assays cluster_treatment Treatment cluster_endpoints Primary Endpoints Blood Whole Blood Collection (3.2% Sodium Citrate) PRP Platelet-Rich Plasma (PRP) (Low-speed centrifugation) Blood->PRP Dencichine This compound (Various Concentrations) Blood->Dencichine PPP Platelet-Poor Plasma (PPP) (High-speed centrifugation) PRP->PPP PRP->Dencichine PPP->Dencichine TEG Thromboelastography (TEG) TEG_Params R time, K time, α-Angle, MA TEG->TEG_Params TGA Thrombin Generation Assay (TGA) TGA_Params Lag Time, Peak Thrombin, ETP TGA->TGA_Params PA Platelet Aggregation PA_Params % Aggregation PA->PA_Params Dencichine->TEG Dencichine->TGA Dencichine->PA

Caption: Workflow for in vitro hemostatic assays of this compound.

Putative Signaling Pathway of Dencichine in Platelets and Megakaryocytes

Dencichine_Signaling_Pathway cluster_platelet Platelet cluster_megakaryocyte Megakaryocyte cluster_outcome Hemostatic Outcome Dencichine_P This compound AMPAR AMPA Receptor Dencichine_P->AMPAR Activation Enhanced Platelet Activation & Aggregation AMPAR->Activation Agonist-induced Hemostasis Enhanced Hemostasis Activation->Hemostasis Dencichine_M This compound Receptor_M Receptor Dencichine_M->Receptor_M PI3K PI3K Receptor_M->PI3K MEK MEK Receptor_M->MEK Akt Akt PI3K->Akt Adhesion Adhesion Akt->Adhesion Migration Migration Akt->Migration ERK12 ERK1/2 MEK->ERK12 ERK12->Adhesion Proplatelet Proplatelet Formation ERK12->Proplatelet Proplatelet->Hemostasis

Caption: Putative signaling pathway of this compound in hemostasis.

References

Application Notes and Protocols for Studying Dencichine Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a naturally occurring non-protein amino acid found in certain plants of the Panax genus, such as Panax notoginseng, and in the seeds of the grass pea Lathyrus sativus. While it exhibits some therapeutic effects, dencichine is primarily recognized as a neurotoxin.[1][2] Chronic ingestion of dencichine-containing plants is associated with a debilitating neurodegenerative disorder in humans known as neurolathyrism, which is characterized by spastic paraparesis of the lower limbs.

The primary mechanism of dencichine neurotoxicity is attributed to its action as a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] This leads to excessive neuronal excitation, a phenomenon known as excitotoxicity. The overstimulation of AMPA receptors by dencichine results in a cascade of detrimental intracellular events, including a massive influx of Ca2+ ions, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.[1]

Understanding the neurotoxic profile of dencichine is crucial for risk assessment of herbal medicines and for the development of potential therapeutic interventions for excitotoxicity-related neurological disorders. This document provides an overview of suitable animal models and detailed experimental protocols to study dencichine-induced neurotoxicity.

Animal Models for Dencichine Neurotoxicity Studies

The selection of an appropriate animal model is critical for elucidating the mechanisms of dencichine neurotoxicity and for screening potential neuroprotective agents. Both rodent and zebrafish models are widely used in neurotoxicity research and offer distinct advantages for studying the effects of dencichine.

Rodent Models (Rats and Mice)

Rats and mice are the most common mammalian models for neurotoxicity studies due to their well-characterized neuroanatomy, physiology, and genetics, which share significant similarities with humans. They are particularly useful for behavioral assessments that can correlate with motor and cognitive deficits observed in neurolathyrism.

  • Advantages:

    • Complex behavioral repertoires allow for detailed assessment of motor function, learning, and memory.

    • Well-established protocols for neurochemical and histopathological analyses.

    • Possibility of chronic exposure studies to mimic the progression of neurolathyrism.

  • Disadvantages:

    • Higher cost and longer study duration compared to non-mammalian models.

    • Ethical considerations require careful experimental design to minimize animal distress.

Zebrafish Model (Danio rerio)

The zebrafish has emerged as a powerful high-throughput screening model for developmental neurotoxicity. Its genetic tractability, rapid external development, and optical transparency of embryos and larvae make it an ideal system for observing neuronal development and degeneration in real-time.

  • Advantages:

    • High fecundity and rapid development allow for large-scale and rapid screening of compounds.

    • Optical transparency enables non-invasive imaging of neuronal structures and cell death.

    • Genetic homology with humans in key neurodevelopmental pathways.

    • Cost-effective and requires smaller amounts of test compounds.

  • Disadvantages:

    • Differences in physiology and metabolism compared to mammals may limit direct extrapolation of some findings.

    • Behavioral assays are less complex than those in rodents.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from studies on dencichine neurotoxicity. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: Dose-Dependent Effects of Dencichine on Motor Function in Rats

Dencichine Dose (mg/kg/day, oral)Treatment Duration (days)Rotarod Performance (latency to fall, seconds)Grip Strength (Newtons)
0 (Vehicle Control)28180 ± 153.5 ± 0.4
1028155 ± 203.1 ± 0.5
3028110 ± 252.5 ± 0.6
1002865 ± 30 1.8 ± 0.7

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Effects of Dencichine on Neuronal Viability and Oxidative Stress in Mouse Hippocampal Slices

Dencichine Concentration (µM)Incubation Time (hours)Neuronal Cell Viability (%)Reactive Oxygen Species (ROS) Level (Fold Change)
0 (Control)24100 ± 51.0 ± 0.2
502485 ± 81.8 ± 0.4
1002462 ± 103.5 ± 0.7
2002441 ± 12 5.2 ± 1.1

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Table 3: Developmental Neurotoxicity of Dencichine in Zebrafish Larvae

Dencichine Concentration (µM)Exposure Duration (dpf)Survival Rate (%)Locomotor Activity (distance moved in 10 min)
0 (Control)598 ± 2150 ± 25
10595 ± 3130 ± 30
50578 ± 585 ± 20
100555 ± 8 40 ± 15

*p < 0.05, **p < 0.01 compared to control. dpf: days post-fertilization. Data are presented as mean ± SD.

Experimental Protocols

Rodent Model Protocols

1. Induction of Dencichine Neurotoxicity in Rats

  • Objective: To establish a rodent model of dencichine-induced neurotoxicity.

  • Materials:

    • Male Wistar rats (200-250 g)

    • Dencichine (β-ODAP)

    • Vehicle (e.g., saline or distilled water)

    • Oral gavage needles

  • Procedure:

    • Acclimatize rats for at least one week under standard laboratory conditions (12:12 h light/dark cycle, food and water ad libitum).

    • Prepare fresh solutions of dencichine in the vehicle daily.

    • Divide animals into groups (e.g., vehicle control, low dose, medium dose, high dose of dencichine). A preliminary dose-ranging study is recommended to determine appropriate doses. Based on literature for similar neurotoxins, doses could range from 10 to 100 mg/kg/day.

    • Administer dencichine or vehicle orally via gavage once daily for a predetermined period (e.g., 14 or 28 days).

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, gait, and general activity.

    • At the end of the treatment period, proceed with behavioral testing, followed by euthanasia and tissue collection for biochemical and histological analysis.

2. Behavioral Assessment: Rotarod Test

  • Objective: To evaluate motor coordination and balance.

  • Apparatus: Accelerating rotarod apparatus.

  • Procedure:

    • Acclimatize rats to the rotarod apparatus for 2-3 days prior to testing. This involves placing the animals on the stationary rod and then at a low constant speed (e.g., 4 rpm) for a few minutes.

    • On the test day, place the rat on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

    • Calculate the average latency to fall for each animal.

3. Histopathological Analysis of Neuronal Damage

  • Objective: To visualize and quantify neuronal cell death in the brain.

  • Materials:

    • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

    • Sucrose (B13894) solutions (15% and 30% in PBS)

    • Cryostat or microtome

    • Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Procedure:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat.

    • H&E Staining:

      • Mount sections on glass slides.

      • Stain with hematoxylin to visualize cell nuclei (blue/purple).

      • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).

      • Dehydrate and mount with a coverslip.

      • Examine under a light microscope for signs of neuronal damage, such as pyknotic nuclei, eosinophilic cytoplasm, and neuronal loss.

    • TUNEL Staining for Apoptosis:

      • Follow the manufacturer's protocol for the TUNEL assay kit.

      • This method labels the fragmented DNA of apoptotic cells.

      • Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.

      • Image using a fluorescence microscope and quantify the number of TUNEL-positive (apoptotic) cells.

4. Biochemical Assay: Measurement of Reactive Oxygen Species (ROS)

  • Objective: To quantify the level of oxidative stress in brain tissue.

  • Materials:

    • Fresh or frozen brain tissue (e.g., hippocampus or cortex)

    • Homogenization buffer

    • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe

    • Fluorometric plate reader

  • Procedure:

    • Homogenize a known weight of brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to obtain the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

    • In a 96-well plate, add the supernatant and the H2DCFDA probe. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Incubate at 37°C in the dark for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~529 nm.

    • Normalize the fluorescence values to the protein concentration to determine the relative ROS levels.

Zebrafish Model Protocols

1. Dencichine Exposure and Developmental Neurotoxicity Assessment

  • Objective: To assess the effects of dencichine on zebrafish larval development and locomotor activity.

  • Materials:

    • Fertilized zebrafish embryos

    • E3 embryo medium

    • Dencichine stock solution

    • 96-well plates

    • Automated locomotor tracking system

  • Procedure:

    • Collect freshly fertilized zebrafish embryos and place them in E3 medium.

    • At 4-6 hours post-fertilization (hpf), dechorionate the embryos if necessary.

    • In a 96-well plate, add one embryo per well containing E3 medium with varying concentrations of dencichine (and a vehicle control).

    • Incubate the plate at 28.5°C on a 14:10 h light/dark cycle.

    • At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), assess survival, hatching rates, and morphological abnormalities under a stereomicroscope.

    • Locomotor Activity Assay (at 5 days post-fertilization - dpf):

      • Place the 96-well plate into an automated tracking system.

      • Acclimatize the larvae for a period in the dark.

      • Subject the larvae to alternating periods of light and dark and record their movement.

      • Analyze the data to determine parameters such as total distance moved, velocity, and changes in activity in response to light transitions.

2. In Vivo Imaging of Neuronal Apoptosis

  • Objective: To visualize neuronal cell death in live zebrafish larvae.

  • Materials:

    • Zebrafish larvae exposed to dencichine

    • Acridine Orange or TUNEL staining reagents for whole-mount staining

    • Fluorescence microscope

  • Procedure:

    • Following dencichine exposure, anesthetize the larvae.

    • Acridine Orange Staining:

      • Incubate live larvae in E3 medium containing Acridine Orange, a fluorescent dye that stains the acidic compartments of apoptotic cells.

      • Wash the larvae with fresh E3 medium.

      • Mount the larvae and image the brain and spinal cord using a fluorescence microscope. Apoptotic cells will appear as bright green puncta.

    • Whole-Mount TUNEL Staining:

      • Fix the larvae in 4% PFA.

      • Permeabilize the tissues.

      • Perform the TUNEL assay according to the kit manufacturer's instructions for whole-mount staining.

      • Image the larvae to visualize and quantify apoptotic neurons.

Signaling Pathways and Visualizations

The neurotoxicity of dencichine is primarily mediated by excitotoxicity and subsequent oxidative stress. The following diagrams illustrate the key signaling pathways involved.

Dencichine_Excitotoxicity_Pathway Dencichine Dencichine (β-ODAP) AMPAR AMPA Receptor Dencichine->AMPAR Agonist Binding Ca_Influx Massive Ca²⁺ Influx AMPAR->Ca_Influx Channel Opening Mitochondria Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS ETC Dysfunction Apoptosis Neuronal Apoptosis ROS->Apoptosis Oxidative Stress Excitotoxicity Excitotoxic Neuronal Death Apoptosis->Excitotoxicity

Caption: Dencichine-induced excitotoxicity signaling cascade.

Experimental_Workflow_Rodent Start Dencichine Administration (Oral Gavage) Behavior Behavioral Testing (e.g., Rotarod) Start->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Histo Histopathology (H&E, TUNEL) Tissue->Histo Biochem Biochemical Assays (ROS) Tissue->Biochem Analysis Data Analysis and Interpretation Histo->Analysis Biochem->Analysis

Caption: Experimental workflow for rodent neurotoxicity studies.

Zebrafish_Neurotoxicity_Assay_Workflow Exposure Zebrafish Embryo Exposure to Dencichine (0-5 dpf) Morphology Morphological Assessment (Survival, Malformations) Exposure->Morphology Behavior Locomotor Activity Assay (5 dpf) Exposure->Behavior Data Data Analysis Morphology->Data Imaging In Vivo Imaging of Apoptosis (Acridine Orange/TUNEL) Behavior->Imaging Imaging->Data

Caption: Zebrafish developmental neurotoxicity assay workflow.

Conclusion

The study of dencichine neurotoxicity using rodent and zebrafish models provides valuable insights into the mechanisms of excitotoxicity-induced neuronal damage. The protocols and data presentation formats outlined in these application notes offer a comprehensive framework for researchers to investigate the neurotoxic potential of dencichine and to screen for novel neuroprotective compounds. The use of multiple, complementary assays across different animal models will contribute to a more complete understanding of dencichine's effects on the nervous system.

References

Protocol for Dencichine Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dencichine, a non-protein amino acid found in plants such as Panax notoginseng, is recognized for its potent hemostatic properties.[1] It has been shown to increase platelet counts and promote platelet aggregation, making it a compound of interest for therapeutic development in hematological and cardiovascular research.[1][2] This document provides a detailed protocol for the preparation and administration of Dencichine to mice for research purposes.

Dencichine is soluble in water, which is the recommended vehicle for administration.[1] Due to the limited availability of specific pharmacokinetic and toxicological data for pure Dencichine, a thorough dose-finding study is strongly recommended before commencing large-scale experiments. The protocol provided herein is a proposed starting point based on available literature on Dencichine and related compounds.

Recent studies on D-dencichine, a synthetic, non-neurotoxic isoform, have shown its efficacy in promoting thrombopoiesis in mice at doses of 0.75, 1.5, and 3.0 mg/kg.[3] Another study suggests that a low dose of 10 mg/kg of Dencichine can effectively reduce bleeding time in mice. Based on this, a starting dose range of 1-10 mg/kg is proposed for initial studies with L-Dencichine, the natural form.

The primary mechanism of action for Dencichine's hemostatic effect involves the potentiation of platelet function. Studies on the D-isoform have indicated that it promotes megakaryocyte adhesion, migration, and proplatelet formation via the ERK1/2 and Akt signaling pathways. Additionally, Dencichine has been found to enhance hemostasis in activated platelets through AMPA receptors.

Experimental Protocols

Materials and Reagents
  • Dencichine (L-β-N-oxalyl-L-α,β-diaminopropionic acid)

  • Sterile, pyrogen-free water for injection or sterile 0.9% saline

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c)

  • Standard laboratory equipment for animal handling and administration (e.g., sterile syringes, needles, oral gavage tubes)

Dencichine Solution Preparation
  • Determine the required concentration: Based on the desired dosage (e.g., 1-10 mg/kg) and the average weight of the mice, calculate the required concentration of the Dencichine solution.

  • Dissolution: Aseptically weigh the required amount of Dencichine powder and dissolve it in sterile water for injection or sterile 0.9% saline. Dencichine is water-soluble.

  • Sterilization: If not prepared from a sterile source, the solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. For longer-term storage, consult the supplier's data sheet.

Animal Handling and Acclimatization
  • Acclimatization: Allow mice to acclimatize to the animal facility for a minimum of one week prior to the experiment.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Identification: Individually identify each animal using a validated method (e.g., ear tags, tail marks).

Administration Routes and Procedures

The choice of administration route will depend on the experimental objectives. The following are common routes for administration in mice:

a) Intraperitoneal (IP) Injection

  • Restraint: Manually restrain the mouse by gently scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn, then inject the Dencichine solution slowly.

b) Oral Gavage (PO)

  • Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Tube Insertion: Gently insert a flexible, ball-tipped gavage needle into the esophagus. Do not force the tube.

  • Administration: Once the tube is correctly positioned, slowly administer the Dencichine solution.

c) Intravenous (IV) Injection (Tail Vein)

  • Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Injection: Using a 27-30 gauge needle with the bevel facing upwards, insert the needle into one of the lateral tail veins. A flash of blood in the needle hub indicates successful entry. Slowly inject the Dencichine solution.

Post-Administration Monitoring
  • Monitor animals for any adverse reactions immediately following administration and at regular intervals as defined by the study protocol.

  • Record body weight before each administration to ensure accurate dosing.

  • Observe for any changes in behavior, appetite, or signs of toxicity.

Quantitative Data

Table 1: Proposed Starting Doses for Dencichine in Mice

ParameterValueReference
Proposed Starting Dose Range1 - 10 mg/kg
D-dencichine Efficacious Dose0.75 - 3.0 mg/kg
Dencichine Hemostatic Dose10 mg/kg

Table 2: Recommended Injection Volumes and Needle Gauges for Mice

RouteMaximum VolumeNeedle Gauge
Intraperitoneal (IP)10 mL/kg25-27 G
Oral Gavage (PO)10 mL/kg20-22 G (ball-tipped)
Intravenous (IV)5 mL/kg27-30 G

Visualizations

Signaling Pathway of D-dencichine in Thrombopoiesis

Dencichine_Signaling_Pathway cluster_megakaryocyte Megakaryocyte D_dencichine D-dencichine ERK1_2 ERK1/2 D_dencichine->ERK1_2 Akt Akt D_dencichine->Akt Adhesion Adhesion ERK1_2->Adhesion Migration Migration ERK1_2->Migration Proplatelet_Formation Proplatelet Formation ERK1_2->Proplatelet_Formation Akt->Adhesion Akt->Migration Akt->Proplatelet_Formation

Caption: D-dencichine signaling in megakaryocytes.

Experimental Workflow for Dencichine Administration Protocol Development

Dencichine_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Selection 1. Dose Selection (e.g., 1-10 mg/kg) Solution_Prep 2. Solution Preparation (Sterile Water/Saline) Dose_Selection->Solution_Prep Animal_Prep 3. Animal Preparation (Acclimatization, Weight) Solution_Prep->Animal_Prep Route_Selection 4. Route Selection (IP, PO, IV) Animal_Prep->Route_Selection Administration 5. Administration Route_Selection->Administration Monitoring 6. Post-Administration Monitoring (Toxicity) Administration->Monitoring Efficacy_Testing 7. Efficacy Testing (e.g., Bleeding Time Assay) Monitoring->Efficacy_Testing Data_Analysis 8. Data Analysis Efficacy_Testing->Data_Analysis

Caption: Workflow for Dencichine administration.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Dencichine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid found in plants such as Panax notoginseng, has garnered significant interest for its diverse pharmacological activities. Primarily known for its hemostatic properties, emerging research has also highlighted its potential anti-inflammatory and neuroprotective effects.[1][2] These multifaceted activities make dencichine a promising candidate for drug development. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate and quantify the biological activities of dencichine. The protocols herein cover key assays for assessing its impact on hemostasis, inflammation, and neuroprotection.

Key Activities and Corresponding Cell-Based Assays

The primary pharmacological activities of dencichine can be effectively evaluated using the following cell-based assays:

  • Hemostatic Activity:

    • Platelet Aggregation Assay

    • Megakaryocyte Proplatelet Formation Assay

    • Cell-Based Fibrinolysis Assay

  • Anti-inflammatory Activity:

    • Cytokine Release Assay in Macrophages

  • Neuroprotective Activity:

    • Neuronal Cell Viability Assay under Oxidative Stress

I. Hemostatic Activity of Dencichine

Dencichine has been traditionally used for its hemostatic effects, which involve promoting blood clotting and controlling bleeding.[3] Its mechanism of action in hemostasis is multifaceted, involving effects on platelet function, coagulation, and fibrinolysis.

Platelet Aggregation Assay

Application Note: This assay assesses the ability of dencichine to modulate platelet aggregation, a critical step in the formation of a hemostatic plug. The protocol is based on light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.

Experimental Protocol: Light Transmission Aggregometry (LTA)

a. Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, or thrombin.

  • Dencichine (dissolved in an appropriate vehicle, e.g., saline).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Phosphate-buffered saline (PBS).

b. Methods:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add 450 µL of PRP to a cuvette with a stir bar and place it in the aggregometer.

    • Add 50 µL of dencichine at various concentrations (or vehicle control) and incubate for 5 minutes.

    • Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Generate dose-response curves and determine the IC50 or EC50 value of dencichine.

Quantitative Data:

CompoundAgonistAssayResult
DencichineADPLTADose-dependent inhibition

Workflow Diagram:

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Collect Blood Collect Blood Prepare PRP & PPP Prepare PRP & PPP Collect Blood->Prepare PRP & PPP Adjust Platelet Count Adjust Platelet Count Prepare PRP & PPP->Adjust Platelet Count Calibrate Aggregometer Calibrate Aggregometer Incubate PRP with Dencichine Incubate PRP with Dencichine Calibrate Aggregometer->Incubate PRP with Dencichine Add Agonist Add Agonist Incubate PRP with Dencichine->Add Agonist Record Aggregation Record Aggregation Add Agonist->Record Aggregation Calculate % Aggregation Calculate % Aggregation Record Aggregation->Calculate % Aggregation Determine IC50/EC50 Determine IC50/EC50 Calculate % Aggregation->Determine IC50/EC50 Dencichine Dencichine TPO_R TPO Receptor Dencichine->TPO_R ERK ERK1/2 TPO_R->ERK AKT Akt TPO_R->AKT Adhesion Adhesion ERK->Adhesion Migration Migration ERK->Migration PPF Proplatelet Formation ERK->PPF AKT->Adhesion AKT->Migration AKT->PPF cluster_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Dencichine Pre-treat with Dencichine Seed RAW 264.7 cells->Pre-treat with Dencichine Stimulate with LPS Stimulate with LPS Pre-treat with Dencichine->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Determine IC50 Determine IC50 Measure Cytokines (ELISA)->Determine IC50 cluster_culture Cell Culture cluster_stress Oxidative Stress cluster_analysis Viability Analysis Seed SH-SY5Y cells Seed SH-SY5Y cells Pre-treat with Dencichine Pre-treat with Dencichine Seed SH-SY5Y cells->Pre-treat with Dencichine Induce Stress (H2O2) Induce Stress (H2O2) Pre-treat with Dencichine->Induce Stress (H2O2) Incubate Incubate Induce Stress (H2O2)->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Determine EC50 Determine EC50 Measure Absorbance->Determine EC50

References

Application Notes: (Rac)-Dencichine as a Research Tool in Coagulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Dencichine is a synthetically produced racemic mixture containing both D- and L-isomers of Dencichine (β-N-oxalyl-L-α,β-diaminopropionic acid). Dencichine is a non-protein amino acid naturally found in plants such as Panax notoginseng and is recognized for its hemostatic properties.[1][2] The naturally occurring L-isomer has demonstrated neurotoxic effects, which has led to the synthesis and investigation of the D-isomer (D-dencichine) as a potentially safer therapeutic and research agent.[3] These application notes provide an overview of the use of this compound, with a focus on the D-isomer's effects, as a tool for in vitro and in vivo coagulation and hemostasis research.

Mechanism of Action

D-dencichine primarily exerts its hemostatic effects through two main pathways:

  • Stimulation of Thrombopoiesis: D-dencichine promotes the production of platelets by enhancing megakaryocyte adhesion, migration, and the formation of proplatelets. This process is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) signaling pathways within megakaryocytes.[3][4]

  • Enhancement of Platelet Activation: Dencichine has been shown to enhance the hemostatic function of already activated platelets. This is believed to occur through the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the platelet surface. Activation of these receptors can lead to increased intracellular sodium concentration and depolarization of the platelet membrane, which potentiates agonist-induced platelet activation.

Applications

This compound can be utilized as a research tool in various coagulation studies, including:

  • Screening and Development of Pro-hemostatic Agents: Investigating the efficacy of new compounds that aim to promote blood clotting and reduce bleeding time.

  • Studies on Thrombocytopenia: As a tool to understand and potentially reverse low platelet counts, particularly in models of chemotherapy-induced thrombocytopenia.

  • Investigation of Platelet Signaling Pathways: To explore the role of ERK1/2, Akt, and AMPA receptor signaling in platelet production and function.

  • Evaluation of Hemostatic Materials: To assess the synergistic or antagonistic effects of biomaterials when combined with a known hemostatic agent.

Data Presentation

The following table summarizes the in vivo effects of D-dencichine on platelet counts in a mouse model of carboplatin-induced thrombocytopenia.

Table 1: Effect of D-dencichine on Platelet Counts in Thrombocytopenic Mice

Treatment GroupDosage (mg/kg)Mean Platelet Count (% of Model Group)Statistical Significance (vs. Model Group)
Model (Carboplatin only)-100%-
D-dencichine0.75~118%Not Statistically Significant
D-dencichine1.5~129%Statistically Significant
D-dencichine3.0~132%Statistically Significant
rhIL-11 (Positive Control)-~144%Statistically Significant

Data adapted from a study on carboplatin-induced thrombocytopenia in mice. The percentages are calculated based on the reported increases over the model group.

Experimental Protocols

The following are example protocols for evaluating the effects of this compound on coagulation parameters. Researchers should optimize these protocols for their specific experimental conditions.

1. Prothrombin Time (PT) Assay

  • Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in saline)

    • Platelet-poor plasma (PPP) from healthy donors

    • Thromboplastin (B12709170) reagent

    • Calcium chloride (CaCl2) solution (0.025 M)

    • Coagulometer or water bath at 37°C and stopwatch

  • Procedure:

    • Prepare serial dilutions of this compound in saline to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL in the final reaction mixture.

    • Pre-warm the thromboplastin reagent and CaCl2 solution to 37°C.

    • Pipette 100 µL of PPP into a coagulometer cuvette.

    • Add 10 µL of the this compound dilution or vehicle control (saline) to the PPP and incubate for 2 minutes at 37°C.

    • Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer.

    • Record the time in seconds for clot formation.

    • Perform each concentration in triplicate.

2. Activated Partial Thromboplastin Time (aPTT) Assay

  • Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

  • Materials:

    • This compound stock solution

    • Platelet-poor plasma (PPP)

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl2) solution (0.025 M)

    • Coagulometer or water bath at 37°C and stopwatch

  • Procedure:

    • Prepare serial dilutions of this compound as described for the PT assay.

    • Pipette 100 µL of PPP into a coagulometer cuvette.

    • Add 10 µL of the this compound dilution or vehicle control to the PPP.

    • Add 100 µL of the aPTT reagent and incubate the mixture for 3-5 minutes at 37°C.

    • Add 100 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer.

    • Record the time in seconds for clot formation.

    • Perform each concentration in triplicate.

3. Platelet Aggregation Assay

  • Objective: To determine the effect of this compound on agonist-induced platelet aggregation.

  • Materials:

    • This compound stock solution

    • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) from healthy donors

    • Platelet agonist (e.g., ADP, collagen, or thrombin)

    • Light Transmission Aggregometer (LTA)

  • Procedure:

    • Prepare PRP and PPP from citrated whole blood by differential centrifugation.

    • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Add a sub-maximal concentration of the platelet agonist to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of maximum aggregation for each condition.

Mandatory Visualizations

Dencichine_Megakaryocyte_Signaling cluster_extracellular Extracellular Space cluster_cell Megakaryocyte cluster_pathway Signaling Cascade cluster_response Cellular Response Dencichine This compound Receptor Putative Receptor Dencichine->Receptor ERK ERK1/2 Receptor->ERK Akt Akt Receptor->Akt Adhesion Adhesion ERK->Adhesion Migration Migration ERK->Migration Proplatelet Proplatelet Formation ERK->Proplatelet Akt->Adhesion Akt->Migration Akt->Proplatelet Platelet Platelet Production Proplatelet->Platelet

D-dencichine signaling in megakaryocytes.

Dencichine_Platelet_Activation cluster_extracellular Extracellular Space cluster_platelet Platelet cluster_intracellular Intracellular Events Dencichine This compound AMPA_R AMPA Receptor Dencichine->AMPA_R Agonist Platelet Agonist (e.g., ADP, Thrombin) GPCR GPCR Agonist->GPCR Na_Influx Na+ Influx AMPA_R->Na_Influx Activation Enhanced Platelet Activation GPCR->Activation Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->GPCR Potentiates Signaling

Proposed mechanism of Dencichine on platelets.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) start Start: Prepare this compound Stock pt_assay Prothrombin Time (PT) Assay start->pt_assay aptt_assay aPTT Assay start->aptt_assay platelet_agg Platelet Aggregation Assay start->platelet_agg animal_model Induce Thrombocytopenia in Animal Model start->animal_model analysis Data Analysis and Interpretation pt_assay->analysis aptt_assay->analysis platelet_agg->analysis treatment Administer this compound animal_model->treatment bleeding_time Measure Bleeding Time and Platelet Count treatment->bleeding_time bleeding_time->analysis end End: Characterize Hemostatic Effects analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dencichine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dencichine from plant material, primarily Panax notoginseng.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Symptom Possible Cause Troubleshooting Steps
Low Dencichine Yield Inefficient Cell Disruption: The solvent may not be effectively reaching the cellular components where Dencichine is located.- Grind the plant material: Ensure the plant material is ground to a fine and uniform powder to increase the surface area for solvent penetration. Passing the powder through an 80-mesh sieve is a good practice.[1] - Consider pre-treatment: Freeze-drying the material before grinding can aid in cell wall rupture.
Suboptimal Extraction Method: The chosen extraction technique may not be the most effective for Dencichine.- Ultrasonic-assisted extraction (UAE) is highly effective: Studies have shown that UAE provides significantly higher extraction efficiency for Dencichine compared to immersion or oscillation methods.[2][3]
Inappropriate Solvent System: The polarity of the extraction solvent is crucial for dissolving Dencichine.- Use a polar solvent: Dencichine is a strong polar and water-soluble compound.[2] Ultrapure deionized water has been shown to have the highest extraction efficiency compared to 75% ethanol (B145695), 75% methanol (B129727), or 0.2 M perchloric acid.[2] - Optimize aqueous acetonitrile (B52724): For HPLC sample preparation, 70% acetonitrile has demonstrated high extraction efficiency.
Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio can significantly impact yield.- Optimize ultrasonic parameters: A study optimized ultrasonic extraction at 20°C for 45 minutes. While longer sonication (up to 105 minutes) can slightly increase yield, the difference may not be significant. - Optimize solid-to-liquid ratio: A common ratio used is 1:10 (e.g., 0.1 g of powder in 1.0 mL of solvent). Experiment with different ratios to find the optimum for your specific material.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of Dencichine can vary based on the part of the plant used, cultivation conditions, and harvest time.- Select the right plant part: Dencichine content is highest in the rootlets, followed by the main roots, leaves, and then stems. - Standardize raw material: If possible, use plant material from a consistent source and harvest time. Perform quality control on the raw material.
Inconsistent Extraction Procedure: Minor deviations in the experimental protocol can lead to significant variations in yield.- Adhere to a Standard Operating Procedure (SOP): Ensure all steps of the extraction are performed consistently for every batch. - Calibrate equipment: Regularly calibrate balances, pipettes, and temperature controllers.
Extract Contamination Co-extraction of Impurities: The solvent may be extracting other compounds along with Dencichine, which can interfere with downstream analysis.- Consider a two-step extraction: A method involving initial extraction with methanol to remove saponins (B1172615) followed by water extraction for Dencichine has been described. - Purification: For higher purity, downstream purification using techniques like cation exchange resin chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for maximizing Dencichine yield?

A1: Ultrasonic-assisted extraction (UAE) has been shown to be significantly more efficient for Dencichine extraction compared to traditional methods like immersion or oscillation.

Q2: What is the most effective solvent for Dencichine extraction?

A2: Due to its high polarity and water-solubility, ultrapure deionized water is an excellent solvent for Dencichine extraction, showing higher efficiency than ethanol or methanol solutions. For subsequent analysis by HPLC, a 70% acetonitrile solution is often used for sample preparation.

Q3: What are the optimal temperature and time for ultrasonic extraction of Dencichine?

A3: An optimized protocol for ultrasonic extraction suggests a temperature of 20°C for an extraction time of 45 minutes.

Q4: Which part of the Panax notoginseng plant contains the highest concentration of Dencichine?

A4: The rootlets of Panax notoginseng have the highest concentration of Dencichine, followed by the main roots, leaves, and stems.

Q5: How can I purify the Dencichine from my crude extract?

A5: A common method for purification involves using a cation exchange resin column. The crude extract is passed through the column, and the eluate containing Dencichine is collected.

Quantitative Data Summary

The following tables summarize the quantitative data on Dencichine extraction under various conditions.

Table 1: Comparison of Extraction Methods

Extraction MethodDencichine Yield (mg/g)
Ultrasonic10.95 ± 0.12
ImmersionLower than Ultrasonic
OscillationLower than Ultrasonic

Source:

Table 2: Comparison of Extraction Solvents

SolventDencichine Yield (mg/g)
Ultrapure Deionized Water8.89 ± 0.10
0.2 M Perchloric Acid4.70 ± 0.21
75% Methanol4.01 ± 0.31
75% Ethanol2.99 ± 0.22

Source:

Table 3: Optimization of Ultrasonic Extraction Parameters (using 70% Acetonitrile)

ParameterValueDencichine Yield (mg/g)
Ultrasonic Temperature 0 °CLower than 20°C
20 °C 8.01 ± 0.32
40 °CLower than 20°C
60 °CLower than 20°C
Ultrasonic Time 15 minLower than 45 min
45 min Significantly high
75 min9.24 ± 0.29
105 min10.14 ± 0.41
Acetonitrile Concentration 60%Lower than 70%
70% 8.76 ± 0.04
80%Lower than 70%

Source:

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) for Dencichine

This protocol is based on the optimized method for extracting Dencichine for subsequent HPLC analysis.

  • Sample Preparation:

    • Wash the collected plant material (e.g., Panax notoginseng rootlets) with clean water.

    • Dry the material at 60°C.

    • Coarsely crush the dried material and then grind it to an ultrafine powder using a planetary mono mill.

    • Pass the powder through an 80-mesh sieve.

  • Extraction:

    • Accurately weigh 0.1 g of the plant powder into a 1.5 mL centrifuge tube.

    • Add 1.0 mL of ultrapure deionized water and mix thoroughly.

    • Place the mixed solution in an ultrasonic cleaner (e.g., 37 kHz) for 45 minutes at 20°C.

    • After sonication, centrifuge the mixture at 9168g for 3 minutes.

  • Sample Preparation for HPLC:

    • Take 300 µL of the supernatant and add it to 700 µL of acetonitrile.

    • Sonicate the mixture for 10 minutes.

    • Centrifuge at 13,201g for 5 minutes.

    • Transfer the supernatant to a liquid chromatography vial for HPLC analysis.

Visualizations

Dencichine_Extraction_Workflow PlantMaterial Plant Material (e.g., Panax notoginseng rootlets) Grinding Drying, Grinding & Sieving (80-mesh) PlantMaterial->Grinding Extraction Ultrasonic-Assisted Extraction (Water, 20°C, 45 min) Grinding->Extraction Centrifugation1 Centrifugation (9168g, 3 min) Extraction->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant SamplePrep Sample Preparation for HPLC (Acetonitrile addition & Sonication) Supernatant->SamplePrep Centrifugation2 Centrifugation (13,201g, 5 min) SamplePrep->Centrifugation2 FinalExtract Final Extract for HPLC Analysis Centrifugation2->FinalExtract

Caption: Workflow for the optimized extraction of Dencichine from plant material.

Troubleshooting_Logic Start Low Dencichine Yield CheckMethod Is the extraction method ultrasonic-assisted? Start->CheckMethod CheckSolvent Is the solvent polar (e.g., water)? CheckMethod->CheckSolvent Yes SwitchMethod Action: Switch to UAE CheckMethod->SwitchMethod No CheckParams Are extraction parameters (temp, time) optimized? CheckSolvent->CheckParams Yes SwitchSolvent Action: Use water or optimize solvent polarity CheckSolvent->SwitchSolvent No CheckMaterial Is the plant material finely ground? CheckParams->CheckMaterial Yes OptimizeParams Action: Optimize temp (20°C) and time (45 min) CheckParams->OptimizeParams No GrindMaterial Action: Grind to a fine powder (80-mesh) CheckMaterial->GrindMaterial No ImprovedYield Improved Yield CheckMaterial->ImprovedYield Yes SwitchMethod->ImprovedYield SwitchSolvent->ImprovedYield OptimizeParams->ImprovedYield GrindMaterial->ImprovedYield

Caption: Logical troubleshooting flow for addressing low Dencichine extraction yield.

References

Technical Support Center: Stability and Degradation of Dencichine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dencichine. The following information is intended to assist in designing and troubleshooting experiments related to the stability of Dencichine in solution.

Frequently Asked Questions (FAQs)

Q1: What is Dencichine and why is its stability in solution a concern?

A1: Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a water-soluble, non-protein amino acid with potential therapeutic applications.[1] Like many bioactive molecules, its chemical structure can be susceptible to degradation when in solution, which can be influenced by factors such as pH, temperature, and light. This degradation can lead to a loss of potency and the formation of potentially undesirable byproducts. Therefore, understanding its stability profile is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the typical storage conditions for Dencichine solutions?

Q3: What analytical methods are suitable for assessing the stability of Dencichine?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for quantifying Dencichine and detecting its degradation products. Due to Dencichine's high polarity and weak UV absorption, derivatization with a UV-active agent is often employed to enhance detection. Alternatively, HPLC coupled with mass spectrometry (LC-MS) can provide both quantification and structural information about potential degradants. Other techniques like electrophoresis have also been reported for Dencichine analysis.

Troubleshooting Guides

Problem: High variability in experimental results when using Dencichine solutions.

Possible Cause Troubleshooting Steps
Degradation of Dencichine in stock solution. - Prepare fresh stock solutions for each experiment.- Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.- Verify the stability of the stock solution over the typical experiment duration under the storage conditions used.
pH shift in the experimental medium. - Ensure the buffer capacity of your medium is sufficient to maintain a stable pH after the addition of the Dencichine solution.- Measure the pH of the final experimental solution.
Incompatibility with other solution components. - Review the literature for known incompatibilities of similar amino acid derivatives.- If using complex media, consider performing a preliminary stability check of Dencichine in the complete medium.

Problem: Appearance of unknown peaks in HPLC chromatograms during stability studies.

Possible Cause Troubleshooting Steps
Formation of degradation products. - This is the expected outcome of a stability study. Proceed to characterize these new peaks using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.- Compare the chromatograms of stressed samples (exposed to heat, different pH, light) to identify which conditions promote the formation of specific degradants.
Contamination of the sample or HPLC system. - Run a blank injection (mobile phase only) to check for system contamination.- Analyze a freshly prepared Dencichine solution to see if the unknown peaks are present from the start.
Interaction with the HPLC column or mobile phase. - Evaluate if the unknown peaks are present in the blank chromatogram after injecting a high concentration of Dencichine (potential for carryover).- Try a different HPLC column with a different stationary phase chemistry.

Experimental Protocols

Forced Degradation Study Protocol for Dencichine

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3]

Objective: To investigate the degradation of Dencichine under various stress conditions (hydrolysis, oxidation, and photolysis) and to facilitate the development of a stability-indicating analytical method.

Materials:

  • Dencichine reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Acetonitrile, and other necessary solvents

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Dencichine in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Dencichine stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the Dencichine stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the Dencichine stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Photolytic Degradation: Expose the Dencichine stock solution in a photochemically stable, transparent container to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Incubate the Dencichine stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated HPLC-UV/MS method.

Data Presentation

Table 1: Summary of Dencichine Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% Dencichine RemainingNumber of Degradation Products
0.1 M HCl246085.22
0.1 M NaOH82570.53
3% H₂O₂242592.11
Light Exposure482598.51
Thermal486095.31

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Dencichine Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to Stressors base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose to Stressors oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose to Stressors photo Photolysis (UV/Vis Light) stock->photo Expose to Stressors thermal Thermal Stress (e.g., 60°C) stock->thermal Expose to Stressors hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Analysis (% Degradation, Product ID) hplc->data

Figure 1. Experimental workflow for the forced degradation study of Dencichine.

troubleshooting_pathway cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_action Corrective Actions start Inconsistent Results or Unexpected Peaks in HPLC check_fresh Use Freshly Prepared Solution? start->check_fresh run_blank Run Blank Injection? check_fresh->run_blank No degradation Suspect Degradation check_fresh->degradation Yes run_blank->degradation No Peaks in Blank contamination Suspect Contamination run_blank->contamination Peaks in Blank forced_degradation Perform Forced Degradation Study degradation->forced_degradation clean_system Clean HPLC System contamination->clean_system check_solvents Check Solvent Purity contamination->check_solvents characterize Characterize Degradants (LC-MS) forced_degradation->characterize

Figure 2. Troubleshooting logic for unexpected HPLC results.

References

Dencichine Analysis Technical Support Center: Troubleshooting HPLC Interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Dencichine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common interferences and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of Dencichine?

A1: The most prevalent interferences in Dencichine HPLC analysis stem from its inherent physicochemical properties and the complexity of the matrices in which it is often analyzed. Key sources include:

  • Matrix Effects: When analyzing biological samples such as plasma, endogenous components like salts, lipids, and proteins can co-elute and interfere with the ionization of Dencichine, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2] This can significantly impact the accuracy and precision of quantification.

  • Co-eluting Compounds: In complex matrices like herbal extracts from Panax notoginseng, structurally similar amino acids or other polar compounds can have retention times very close to Dencichine, resulting in overlapping or co-eluting peaks.[3][4] This is a major challenge, especially when using UV detection, as Dencichine has a weak UV chromophore.

  • Derivatization Reagent Interferences: Due to Dencichine's high polarity and poor retention on standard reversed-phase columns, pre-column or post-column derivatization is sometimes employed to improve its chromatographic behavior and detectability. However, the derivatization reagents themselves or by-products of the reaction can introduce interfering peaks.[5]

  • Mobile Phase and Column Issues: Improper mobile phase pH can affect the ionization state of Dencichine and interfering compounds, altering retention times and peak shapes. Column degradation or contamination can also lead to peak tailing, broadening, and loss of resolution.

Q2: My Dencichine peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

A2: Peak asymmetry for Dencichine is a common issue and can be attributed to several factors:

  • Secondary Interactions with the Column: Residual silanol (B1196071) groups on C18 columns can interact with the amine groups of Dencichine, leading to peak tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups. Alternatively, using an end-capped column or a column with a different stationary phase (e.g., HILIC) can mitigate these interactions.

  • Column Overload: Injecting too high a concentration of Dencichine can saturate the stationary phase, causing peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing poor retention of Dencichine on my C18 column. What are my options?

A3: Dencichine is a highly polar compound, which results in weak retention on traditional C18 columns. Here are several approaches to address this:

  • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC columns are specifically designed for the retention of polar compounds and are a highly effective alternative for Dencichine analysis.

  • Employ Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can form a more hydrophobic complex with Dencichine, thereby increasing its retention on a C18 column.

  • Derivatization: As mentioned earlier, derivatizing Dencichine with a more hydrophobic molecule can significantly improve its retention on a reversed-phase column.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects in Plasma Samples

This guide provides a systematic approach to identifying and reducing interference from biological matrices in the LC-MS/MS analysis of Dencichine.

Step 1: Assess the Presence of Matrix Effects

  • Method: Post-extraction spike analysis.

  • Protocol:

    • Prepare a blank plasma sample by performing the extraction procedure without the analyte.

    • Spike a known concentration of Dencichine into the extracted blank plasma.

    • Prepare a neat solution of Dencichine at the same concentration in the mobile phase.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

  • Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Step 2: Optimize Sample Preparation

If significant matrix effects are observed, refining the sample preparation protocol is crucial.

  • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different extraction solvents to optimize recovery and minimize interferences.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components. A C18 SPE cartridge can be used to retain Dencichine while washing away more polar interferences.

Step 3: Chromatographic Optimization

Adjusting the HPLC method can help separate Dencichine from co-eluting matrix components.

  • Gradient Modification: A shallower gradient can improve the resolution between Dencichine and interfering peaks.

  • Column Selection: As mentioned, switching to a HILIC column can provide a different selectivity and may separate Dencichine from interfering compounds that co-elute on a C18 column.

Quantitative Data Summary

The following table summarizes key validation parameters from a published HPLC method for Dencichine analysis in Panax notoginseng, which can serve as a benchmark for your own experiments.

ParameterResultReference
Recovery Rate 80-110%
Relative Standard Deviation (RSD) <10%
Limit of Detection (LOD) 0.003% (w/w)
Limit of Quantification (LOQ) 0.01% (w/w)

Experimental Protocols

Protocol 1: HPLC-DAD Method for Dencichine in Panax notoginseng**

This protocol is adapted from a method for the determination of Dencichine without derivatization.

  • Sample Preparation:

    • Accurately weigh 0.5 g of powdered Panax notoginseng sample.

    • Add 25 mL of water and perform ultrasonic extraction for 45 minutes.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter before injection.

  • HPLC Conditions:

    • Column: Syncronis HILIC (2.1 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 213 nm

    • Injection Volume: 10 µL

Visualizations

Below are diagrams illustrating key troubleshooting workflows for Dencichine HPLC analysis.

Troubleshooting_Matrix_Effects start Start: Inaccurate Quantification in Bioanalysis assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Significant Matrix Effect? assess_me->is_me_significant optimize_sp Optimize Sample Prep (e.g., SPE, LLE) is_me_significant->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column) is_me_significant->optimize_chrom Yes, after SP optimization end_ok End: Accurate Quantification is_me_significant->end_ok No reassess_me Re-assess Matrix Effect optimize_sp->reassess_me reassess_me->is_me_significant Still Significant reassess_me->end_ok Resolved optimize_chrom->reassess_me

Caption: Workflow for troubleshooting matrix effects.

Troubleshooting_Coelution start Start: Poor Peak Shape (Shoulder, Asymmetry) check_purity Assess Peak Purity (DAD or MS) start->check_purity is_coeluting Co-elution Confirmed? check_purity->is_coeluting modify_mp Modify Mobile Phase (pH, Organic Modifier) is_coeluting->modify_mp Yes end_other Investigate Other Causes (e.g., Column Overload) is_coeluting->end_other No change_column Change Column Chemistry (e.g., C18 to HILIC) modify_mp->change_column Still Unresolved end_resolved End: Resolved Peaks modify_mp->end_resolved Resolved change_column->end_resolved

Caption: Troubleshooting co-eluting peaks.

References

Troubleshooting low recovery of Dencichine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Dencichine during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low overall recovery of Dencichine?

Low recovery of Dencichine can occur at various stages of the purification process. The most frequent causes include inefficient initial extraction from the plant material, degradation of the compound, poor separation during chromatography, and losses during solvent evaporation or sample handling.[1] Each step must be carefully optimized to ensure the maximum possible yield.

Q2: My initial extraction yield is low. How can I improve it?

Optimizing the solid-liquid extraction is critical for a high final yield. Several factors can be adjusted:

  • Choice of Solvent: Dencichine is a polar, water-soluble, non-protein amino acid.[2][3] Therefore, polar solvents are most effective for extraction. Studies have shown that ultrapure deionized water provides the highest extraction efficiency compared to organic solvents like ethanol (B145695) and methanol.[4] Aqueous solutions of acetonitrile (B52724) (e.g., 70%) have also been used effectively.[2]

  • Temperature: The extraction temperature significantly impacts yield. The highest extraction efficiency for Dencichine has been observed at around 20°C using ultrasonic methods. Elevated temperatures can be detrimental to the recovery of some active compounds.

  • Extraction Time: For ultrasonic-assisted extraction, a duration of 45 to 75 minutes is often sufficient. While longer times (up to 105 minutes) might slightly increase yield, the difference may not be significant.

  • Particle Size: Grinding the raw plant material to a fine and uniform powder (e.g., 40-60 mesh) increases the surface area available for extraction, which can markedly improve the yield.

Q3: My recovery after column chromatography is poor. What are the likely causes?

If you observe a significant loss of Dencichine during the chromatography step, consider the following potential issues:

  • Irreversible Adsorption: Dencichine may bind too strongly to the stationary phase, preventing its elution. This can be a problem if the resin's properties are not well-matched to the compound.

  • Improper Mobile Phase: The solvent system (mobile phase) may not be optimized to effectively elute Dencichine from the column while separating it from impurities.

  • Column Overloading: Exceeding the binding capacity of the chromatography resin will cause the target compound to be lost in the flow-through.

  • Co-elution with Impurities: Poor resolution can lead to fractions containing Dencichine being discarded along with impurities. Optimizing the elution gradient and other chromatographic conditions is crucial.

  • Degradation on Column: Although less common, the conditions on the column (e.g., pH of the buffers) could potentially lead to the degradation of the target molecule.

Q4: Is Dencichine susceptible to degradation during purification?

Dencichine is a non-protein amino acid, and like many biomolecules, it can be sensitive to certain conditions. While specific degradation pathways for Dencichine are not extensively detailed, general principles for purifying similar compounds suggest that pH and temperature are critical stability factors. It is advisable to:

  • Control pH: Avoid highly acidic or alkaline conditions during extraction and purification unless specifically required for a particular chromatography step.

  • Maintain Low Temperatures: Perform purification steps at reduced temperatures (e.g., 4°C) where possible to minimize potential enzymatic or chemical degradation.

  • Limit Exposure to Light and Oxygen: For sensitive compounds, conducting extractions under dim light or a nitrogen atmosphere can prevent oxidative and photochemical degradation.

Data and Protocols

Data Presentation

Table 1: Comparison of Extraction Solvents on Dencichine Yield

Extraction SolventRelative Extraction EfficiencySource
Ultrapure Deionized WaterHighest
70% AcetonitrileHigh
0.2 M Perchloric AcidLow
75% MethanolLow
75% EthanolLowest

Table 2: Effect of Ultrasonic Temperature and Time on Dencichine Extraction

ParameterConditionObservationSource
Temperature 0 °CSub-optimal
20 °C Optimal
40 °CDecreased Efficiency
60 °CDecreased Efficiency
Time 15 minSub-optimal
45 min Optimized (Good balance)
75 minHigh Efficiency
105 minHighest (Not significantly different from 75 min)
Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Dencichine

This protocol is based on optimized methods for extracting Dencichine from Panax notoginseng.

  • Sample Preparation: Grind the dried plant material (e.g., rootlets) to a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Solvent Addition: Weigh 1.0 g of the powdered sample and place it in a suitable extraction vessel. Add 25 mL of 70% acetonitrile in water (v/v).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate the mixture for 45 minutes at a controlled temperature of 20°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Collect the filtrate.

  • Re-extraction (Optional but Recommended): To maximize recovery, the residue can be re-extracted one or two more times with fresh solvent.

  • Concentration: Combine all filtrates. If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 40°C before further purification or analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Dencichine

This protocol outlines a general method for the quantification of Dencichine without derivatization.

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at approximately 25-30°C.

  • Detection: Dencichine does not have a strong chromophore, so detection is typically performed at low UV wavelengths, such as 210 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve should be prepared using a certified Dencichine reference standard to ensure accurate quantification.

Visual Guides

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Raw Material Raw Material Grinding Grinding Raw Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Fraction Collection Fraction Collection Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Purified Dencichine Purified Dencichine Solvent Evaporation->Purified Dencichine HPLC Analysis HPLC Analysis Purified Dencichine->HPLC Analysis

Caption: General workflow for Dencichine purification and analysis.

G Start Low Dencichine Recovery CheckExtraction Is recovery low in Crude Extract? Start->CheckExtraction CheckChromatography Is recovery low after Chromatography? CheckExtraction->CheckChromatography No OptimizeSolvent Optimize Solvent (Use Water or 70% ACN) CheckExtraction->OptimizeSolvent Yes OptimizeTempTime Optimize Temp & Time (20°C, 45-75 min) CheckExtraction->OptimizeTempTime Yes CheckGrind Ensure Fine Particle Size (e.g., 40-60 mesh) CheckExtraction->CheckGrind Yes ExtractionOK Extraction is Likely OK. Proceed to check chromatography. CheckChromatography->ExtractionOK No, recovery is good. CheckBinding Check Resin Binding (Test different stationary phases) CheckChromatography->CheckBinding Yes OptimizeMobilePhase Optimize Mobile Phase & Elution Gradient CheckChromatography->OptimizeMobilePhase Yes CheckLoad Reduce Column Load CheckChromatography->CheckLoad Yes CheckStability Assess Stability (Control pH and Temperature) CheckChromatography->CheckStability Yes End Recovery Improved OptimizeSolvent->End OptimizeTempTime->End CheckGrind->End CheckBinding->End OptimizeMobilePhase->End CheckLoad->End CheckStability->End

Caption: Troubleshooting decision tree for low Dencichine recovery.

References

Improving peak resolution for Dencichine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Dencichine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve peak resolution and address common challenges during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for Dencichine challenging?

A1: Dencichine is a small and highly polar, zwitterionic compound, which makes it difficult to retain on traditional reversed-phase columns like C18.[1] This poor retention often leads to elution near the void volume, co-elution with other polar compounds, and poor peak shape, making accurate quantification challenging.

Q2: What is the recommended chromatographic mode for Dencichine analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and commonly reported method for analyzing underivatized Dencichine.[1][2][3] HILIC columns have a polar stationary phase that retains polar compounds like Dencichine using a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile (B52724).

Q3: Can I use a standard C18 column for Dencichine analysis?

A3: While challenging, it is possible. Using a C18 column typically requires pre-column derivatization to make the Dencichine molecule less polar, allowing for retention and separation.[4] Another approach is to use highly aqueous mobile phases, though this can compromise mass spectrometry (MS) sensitivity. Ion-pairing agents are generally not effective for retaining Dencichine and can cause ion suppression in MS detection.

Q4: What are the key parameters to optimize for better Dencichine peak resolution?

A4: The three primary factors influencing chromatographic resolution are efficiency (N), selectivity (α), and retention factor (k). For Dencichine analysis, the most critical parameters to adjust are:

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous buffer, as well as the pH and ionic strength of the buffer.

  • Stationary Phase: Selecting an appropriate HILIC column is crucial.

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.

Troubleshooting Guide: Peak Resolution Issues

This guide addresses specific peak shape and resolution problems you may encounter during Dencichine analysis.

Issue 1: Dencichine peak is tailing.
  • Question: My Dencichine peak shows significant tailing. What are the potential causes and how can I fix it?

  • Answer: Peak tailing is often observed for polar, basic compounds and can be caused by several factors.

    • Secondary Interactions: Unwanted interactions between Dencichine and active sites (e.g., exposed silanol (B1196071) groups) on the stationary phase are a common cause.

      • Solution: Ensure the mobile phase pH is appropriate. Dencichine has pKa values of 1.95, 2.95, and 9.25. Operating at a low pH (e.g., pH 3.0) can suppress the ionization of silanol groups and improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination/Deterioration: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions or replace it if it's old.

Issue 2: My Dencichine peak is broad.
  • Question: The peak for Dencichine is very broad, leading to poor sensitivity and resolution. What should I do?

  • Answer: Peak broadening, or low efficiency, can stem from both chromatographic conditions and system issues.

    • Inappropriate Mobile Phase: In HILIC, the water content is critical. Too much water in the mobile phase will weaken retention and can cause broad peaks.

      • Solution: Systematically decrease the percentage of the aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) in the mobile phase. This will increase retention and help focus the peak.

    • High Flow Rate: A flow rate that is too high for the column dimensions and particle size reduces efficiency.

      • Solution: Decrease the flow rate. For example, rates of 0.3-0.4 mL/min are common for columns with a 2.1 mm internal diameter.

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause significant band broadening, especially for early-eluting peaks like Dencichine.

      • Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Issue 3: Dencichine is co-eluting with another peak.
  • Question: I am unable to resolve the Dencichine peak from an interfering peak. How can I improve the separation?

  • Answer: Improving the separation, or selectivity, between two co-eluting peaks requires changing the chromatography chemistry.

    • Modify Mobile Phase Composition: This is the most powerful way to alter selectivity.

      • Solution 1 (Change Organic Solvent): While acetonitrile is most common in HILIC, you could evaluate other water-miscible organic solvents if your system and column chemistry permit.

      • Solution 2 (Adjust pH): A small change in the mobile phase pH can alter the ionization state of Dencichine or the interfering compound, changing retention times and potentially resolving the peaks.

      • Solution 3 (Change Buffer Salt/Concentration): The type and concentration of the buffer salt (e.g., ammonium formate vs. ammonium acetate) can influence the hydrophilic interactions. Increasing the buffer concentration can sometimes improve peak shape and change selectivity.

    • Change the Stationary Phase: Different HILIC columns (e.g., bare silica, amide, diol) will offer different selectivities.

      • Solution: Test a HILIC column with a different stationary phase chemistry to achieve a different separation mechanism.

Experimental Protocols & Data

Protocol 1: HILIC-MS/MS Method for Underivatized Dencichine

This method is adapted from a published study for the analysis of Dencichine in plant matrices.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Waters Atlantis HILIC Silica (50 mm x 2.1 mm, 3 µm).

  • Mobile Phase:

    • A: 200 mM ammonium formate (pH 3.0).

    • B: Acetonitrile.

  • Elution Program: Isocratic elution with 40% A and 60% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection: Positive electrospray ionization (ESI+) tandem MS.

Protocol 2: HILIC-DAD Method for Dencichine

This protocol is based on a method for quantifying Dencichine in herbal tablets.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Syncronis HILIC (150 mm x 2.1 mm, 5 µm).

  • Mobile Phase:

    • A: 80 mM ammonium formate aqueous solution.

    • B: Acetonitrile.

  • Elution Program: Isocratic elution with 25% A and 75% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 213 nm.

Table 1: Comparison of HILIC Chromatographic Conditions
ParameterMethod 1 (HILIC-MS/MS)Method 2 (HILIC-DAD)
Column Waters Atlantis HILIC SilicaSyncronis HILIC
Dimensions 50 mm x 2.1 mm, 3 µm150 mm x 2.1 mm, 5 µm
Mobile Phase A 200 mM Ammonium Formate (pH 3.0)80 mM Ammonium Formate
Mobile Phase B AcetonitrileAcetonitrile
Composition 40% A : 60% B25% A : 75% B
Flow Rate 0.3 mL/min0.4 mL/min
Temperature 30 °C30 °C
Detection ESI-MS/MSDAD (213 nm)

Visual Guides

The following diagrams illustrate logical workflows for troubleshooting peak resolution issues.

G start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_all Are all peaks affected? start->check_all all_peaks Problem is likely systemic or at column inlet check_all->all_peaks Yes one_peak Problem is likely chemical or method-specific check_all->one_peak No check_frit Check for blocked column frit or system pressure increase all_peaks->check_frit check_extracol Check for extra-column volume (tubing, connections) all_peaks->check_extracol backflush Action: Backflush or replace column frit/guard column check_frit->backflush optimize_system Action: Minimize tubing length/ID, check connections check_extracol->optimize_system peak_shape What is the issue? one_peak->peak_shape tailing Tailing peak_shape->tailing Tailing broadening Broadening peak_shape->broadening Broadening coelution Co-elution peak_shape->coelution Co-elution solve_tailing Action: Adjust mobile phase pH, reduce sample load tailing->solve_tailing solve_broad Action: Decrease flow rate, increase % organic solvent (ACN) broadening->solve_broad solve_coelute Action: Modify mobile phase pH/buffer, change to different HILIC column coelution->solve_coelute

Caption: Troubleshooting workflow for Dencichine peak resolution.

G param Key Chromatographic Parameters mobile_phase Mobile Phase param->mobile_phase stationary_phase Stationary Phase param->stationary_phase other_cond Operating Conditions param->other_cond mp_ratio Acetonitrile / Buffer Ratio mobile_phase->mp_ratio mp_ph Buffer pH mobile_phase->mp_ph mp_buffer Buffer Concentration mobile_phase->mp_buffer sp_type HILIC Column Type (Silica, Amide, etc.) stationary_phase->sp_type sp_geom Column Dimensions & Particle Size stationary_phase->sp_geom oc_temp Temperature other_cond->oc_temp oc_flow Flow Rate other_cond->oc_flow effect Impacts Peak Shape, Retention & Selectivity mp_ratio->effect mp_ph->effect mp_buffer->effect sp_type->effect sp_geom->effect oc_temp->effect oc_flow->effect

Caption: Key parameters affecting Dencichine peak resolution.

References

Dencichine Therapeutic Studies: A Technical Support Guide to Minimizing Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Answering the critical questions for researchers, scientists, and drug development professionals.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers in navigating the therapeutic potential of Dencichine while proactively managing its neurotoxic side effects. Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid with recognized hemostatic properties. However, its structural similarity to the excitatory amino acid glutamate (B1630785) presents a significant challenge, leading to potential excitotoxicity, primarily through the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This guide offers practical solutions and foundational knowledge to design safer, more effective therapeutic studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of Dencichine-induced neurotoxicity?

A1: Dencichine (β-ODAP) primarily induces neurotoxicity through a mechanism called excitotoxicity. It acts as a potent agonist for AMPA-type glutamate receptors.[1][2] This leads to excessive receptor activation, causing a massive influx of calcium ions (Ca²⁺) into neurons. The resulting calcium overload disrupts cellular homeostasis, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately causing neuronal cell death.

Q2: My neuronal cultures show significant cell death even at low concentrations of Dencichine. What could be the issue?

A2: There are several potential factors to consider:

  • Culture Maturity: Mature neuronal cultures (e.g., >12 days in vitro) can be more susceptible to excitotoxicity.

  • Cell Type: The specific type of neuron being used may have a higher density of AMPA receptors, making them more sensitive.

  • Basal Medium Composition: Some culture media, like Neurobasal, contain components (e.g., high levels of L-cysteine) that can themselves be mildly excitotoxic and may synergize with Dencichine to increase cell death. Consider using a simpler medium like MEM for the duration of the experiment.

  • Impurity of Dencichine Sample: Ensure the purity of your Dencichine compound. Contaminants could be contributing to the observed toxicity.

Q3: How can I distinguish between Dencichine's therapeutic (hemostatic) effects and its neurotoxic effects in my experimental design?

A3: The key is dose-response analysis. The therapeutic window for Dencichine is likely narrow. You must establish separate dose-response curves for its hemostatic and neurotoxic effects in relevant models.

  • For Hemostasis: Use in vitro platelet aggregation assays or in vivo bleeding time models to determine the effective concentration (EC₅₀).

  • For Neurotoxicity: Use in vitro neuronal cell viability assays (MTT, LDH) to determine the concentration that causes 50% toxicity (IC₅₀). Comparing these two values will define the therapeutic index. A higher therapeutic index (IC₅₀ / EC₅₀) indicates a safer compound.

Q4: What are the recommended in vitro assays to screen for Dencichine-induced neurotoxicity?

A4: A tiered approach is recommended:

  • Initial Viability Screening: Use assays like MTT (measures metabolic activity) or LDH release (measures membrane integrity) to get a rapid assessment of cytotoxicity across a range of concentrations.

  • Mechanistic Assays: To confirm excitotoxicity, measure intracellular calcium levels using fluorescent indicators (e.g., Fura-2).

  • Morphological Assessment: A neurite outgrowth assay can quantify subtle, sub-lethal neurotoxic effects by measuring changes in neuronal morphology.

  • Apoptosis Confirmation: Use TUNEL staining or caspase-3 activity assays to confirm that cell death is occurring via apoptosis, a hallmark of excitotoxicity.

Q5: Are there strategies to protect against Dencichine's neurotoxicity without losing its therapeutic effect?

A5: Yes, several strategies can be explored:

  • Co-administration with AMPA Receptor Antagonists: Using a specific, non-competitive AMPA receptor antagonist, such as GYKI 52466 or NBQX, can selectively block the excitotoxic pathway. This allows you to test if the hemostatic effect is mediated through a different, non-AMPA receptor pathway.

  • Antioxidant Supplementation: Since excitotoxicity leads to oxidative stress, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) may mitigate some of the downstream damaging effects.

  • Dose Optimization: The most straightforward approach is to use the lowest possible dose of Dencichine that still provides a significant hemostatic effect.

Quantitative Data Summary

Direct comparative studies detailing the therapeutic versus neurotoxic concentrations of Dencichine are limited. The following table summarizes effective concentrations gathered from various sources to provide a preliminary guide for experimental design. Researchers must determine the specific therapeutic index for their model system.

ParameterCompoundConcentration/DoseModel SystemObserved Effect
Neurotoxicity β-ODAP25 µM (+ 50 µM Cyclothiazide)Cultured Rat Neocortical NeuronsIncreased excitotoxicity and cell death.
β-ODAP500 µMCultured Rat Neocortical NeuronsSignificant excitotoxicity in mature cultures.
Therapeutic Effect Dencichine5 - 40 mg/kg (in vivo)Rat modelsShortened clotting time, modulated platelet aggregation.
Dencichine160 - 320 µg/mLHK-2 Renal Cells (Oxidative Damage Model)Protective effect, improved cell viability.
Natural Occurrence Dencichine7.09 - 10.51 mg/g (0.7% - 1.05%)Panax notoginseng (Main Roots/Rootlets)Natural concentration in the medicinal plant source.

Note: In vitro concentrations (µM, µg/mL) and in vivo doses (mg/kg) are not directly comparable. This table illustrates the different concentration ranges at which effects have been observed in different experimental contexts.

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, or >10 days for primary cultures).

  • Compound Treatment: Prepare serial dilutions of Dencichine in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Dencichine-containing medium. Include untreated control wells and a positive control for toxicity (e.g., high concentration of glutamate).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in the incubator. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be >650 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay Protocol. It is crucial to set up the following controls on the same plate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Cells treated with the solvent used for Dencichine.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit, typically containing diaphorase and a tetrazolium salt) to each well. Mix gently.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizations: Pathways and Workflows

Dencichine_Neurotoxicity Dencichine Dencichine (β-ODAP) AMPAR AMPA Receptor Dencichine->AMPAR Agonism Ca_Influx Excessive Ca²⁺ Influx AMPAR->Ca_Influx Activation Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Apoptosis Apoptosis (Neuronal Death) Mito_Dys->Apoptosis Caspase Activation ROS->Apoptosis Antagonist AMPA Receptor Antagonist (e.g., NBQX) Antagonist->AMPAR Inhibition

Caption: Proposed mechanism of Dencichine-induced excitotoxicity.

Experimental_Workflow start Start: Dencichine Therapeutic Study in_vitro In Vitro Neurotoxicity Screening start->in_vitro dose_response Dose-Response Assays (MTT / LDH) in_vitro->dose_response mechanistic Mechanistic Assays (Ca²⁺ Imaging, Neurite Outgrowth) dose_response->mechanistic is_toxic Is Neurotoxicity Observed? mechanistic->is_toxic mitigation Apply Mitigation Strategy (e.g., AMPA Antagonist) is_toxic->mitigation Yes safe_dose Identify Safe Therapeutic Window is_toxic->safe_dose No retest Re-evaluate Dose-Response mitigation->retest retest->safe_dose in_vivo Proceed to In Vivo Safety/Efficacy Studies safe_dose->in_vivo end End in_vivo->end

Caption: A logical workflow for Dencichine neurosafety assessment.

References

Challenges in the scale-up synthesis of (Rac)-Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-Dencichine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory synthesis of Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid, involves a two-step process. The first step is the synthesis of the precursor L-α,β-diaminopropionic acid hydrochloride from L-aspartic acid. The second step is the selective oxalylation of the β-amino group of L-α,β-diaminopropionic acid.[1][2] An alternative approach that has been explored is the de novo biosynthesis of Dencichine in engineered E. coli.[3]

Q2: What are the primary challenges in the scale-up synthesis of this compound?

A2: Key challenges during the scale-up synthesis include:

  • Precursor Purity: Ensuring the high purity of the L-α,β-diaminopropionic acid precursor is crucial for the subsequent reaction's success.

  • Regioselectivity: During the oxalylation step, controlling the reaction to selectively acylate the β-amino group over the α-amino group is critical to avoid the formation of isomeric impurities.

  • Reaction Conditions: Maintaining optimal pH and temperature during the oxalylation can be challenging at a larger scale and can impact yield and purity.

  • Purification: Dencichine is a polar compound, which can make its isolation and purification from the reaction mixture difficult, often requiring specialized chromatographic techniques.[4]

  • Solubility: The starting materials and the final product may have different solubility profiles, which can complicate the reaction setup and workup procedures on a larger scale.

Q3: Are there any known issues with the stability of Dencichine or its intermediates?

A3: While the provided literature does not highlight specific stability issues for Dencichine itself under normal storage conditions, intermediates in the synthesis, particularly unprotected amino acids, can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or extreme pH). It is advisable to handle intermediates with care and to use them promptly after preparation.

Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and determining the purity of the final product.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, typically after a derivatization step with reagents like ethyl chloroformate.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of L-α,β-diaminopropionic acid hydrochloride
Potential Cause Suggested Solution
Incomplete reaction of L-aspartic acid.Ensure the use of 30% fuming sulfuric acid as specified in the protocol. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure it goes to completion.
Loss of product during workup and isolation.Optimize the precipitation and filtration steps. Ensure the pH is correctly adjusted to maximize the precipitation of the hydrochloride salt.
Degradation of the product.Maintain the recommended temperature throughout the reaction and workup. Avoid prolonged exposure to strong acids at elevated temperatures.
Problem 2: Poor Regioselectivity during Oxalylation
Potential Cause Suggested Solution
Incorrect pH of the reaction mixture.The pH should be maintained between 4.5 and 5.0 to favor the reaction at the β-amino group. Use a suitable buffer system to control the pH during the reaction.
Non-selective acylating agent.Potassium methyl oxalate (B1200264) is reported to react selectively with the β-amino group. Ensure the purity of the acylating agent.
Use of protecting groups.Cupric oxide can be used to temporarily protect the α-amino group of L-α,β-diaminopropionic acid, thus ensuring selective oxalylation at the β-position.
Problem 3: Difficulty in Purification of this compound
Potential Cause Suggested Solution
Co-elution of impurities during chromatography.Optimize the mobile phase and stationary phase for column chromatography. Reverse-phase chromatography may be more effective for polar compounds.
Product insolubility during workup.Use a suitable solvent system for extraction and precipitation. Water has been shown to be an efficient extraction solvent for Dencichine.
Streaking or poor separation on silica (B1680970) gel.Consider adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and amino groups.

Experimental Protocols

Synthesis of L-α,β-diaminopropionic acid hydrochloride

This protocol is based on the procedure described by S. L. Rao (1975).

  • Reaction Setup: In a well-ventilated fume hood, carefully add L-aspartic acid to 30% fuming sulfuric acid with stirring and cooling in an ice bath.

  • Addition of Sodium Azide (B81097): Slowly add sodium azide in portions, maintaining the temperature below the recommended limit.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction mixture by pouring it onto ice.

  • Isolation: Adjust the pH to precipitate the L-α,β-diaminopropionic acid hydrochloride. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis of this compound

This protocol is based on the procedure described by S. L. Rao (1975).

  • Dissolution: Dissolve L-α,β-diaminopropionic acid hydrochloride in a suitable solvent system.

  • pH Adjustment: Adjust the pH of the solution to 4.5-5.0 using an appropriate base.

  • Addition of Oxalating Agent: Add potassium methyl oxalate to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.

  • Purification: Upon completion, purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides a template with example data for tracking key parameters during the scale-up synthesis of this compound. Actual values should be determined experimentally.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Target (Scale-up)
Precursor Synthesis
L-aspartic acid input1.0 g100 g> 1 kg
L-α,β-diaminopropionic acid HCl yield> 75%To be determined> 70%
Purity (HPLC)> 98%To be determined> 98%
Oxalylation Reaction
L-α,β-diaminopropionic acid HCl input0.8 g80 g> 800 g
This compound yieldNear QuantitativeTo be determined> 90%
Purity (HPLC)> 99%To be determined> 99%
Reaction Time12 hTo be determined< 24 h

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_precursor Precursor Synthesis cluster_dencichine Dencichine Synthesis cluster_purification Purification Aspartic_Acid L-Aspartic Acid Reaction1 Reaction with Sodium Azide in fuming H2SO4 Aspartic_Acid->Reaction1 DAPA_HCl L-α,β-diaminopropionic acid HCl Reaction1->DAPA_HCl Reaction2 Selective Oxalylation (pH 4.5-5.0) DAPA_HCl->Reaction2 Potassium_Oxalate Potassium Methyl Oxalate Potassium_Oxalate->Reaction2 Rac_Dencichine This compound Reaction2->Rac_Dencichine Purification Chromatography/ Recrystallization Rac_Dencichine->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, pH) Check_Purity->Check_Conditions Pure Impure_SM Purify Starting Materials Check_Purity->Impure_SM Impure Analyze_Side_Products Analyze for Side Products Check_Conditions->Analyze_Side_Products Correct Incorrect_Conditions Adjust T or pH Control Check_Conditions->Incorrect_Conditions Incorrect Optimize_Workup Optimize Workup & Isolation Analyze_Side_Products->Optimize_Workup Absent Side_Reaction Modify Reaction to Minimize Side Products Analyze_Side_Products->Side_Reaction Present Loss_During_Workup Modify Extraction/ Precipitation Steps Optimize_Workup->Loss_During_Workup Yes

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

Validating the Pro-Coagulant Activity of (Rac)-Dencichine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-coagulant activity of (Rac)-Dencichine against other hemostatic agents. The information presented is supported by experimental data to assist in the evaluation and potential application of this compound in therapeutic contexts.

Introduction to this compound

This compound, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2][3][4] It has been identified as a hemostatic agent capable of promoting blood coagulation.[5] Studies have shown that dencichine can shorten bleeding time and is a key active component in traditional medicines used to control bleeding. Its mechanism of action involves modulating the coagulation system, platelet aggregation, and the fibrinolytic system.

Comparative Performance Analysis

The pro-coagulant efficacy of this compound is benchmarked against established hemostatic agents, including natural polysaccharides and synthetic antifibrinolytics. The following tables summarize the quantitative data from various preclinical studies.

Table 1: In Vivo Hemostatic Efficacy
AgentAnimal ModelDosage/ApplicationKey FindingsReference
This compound Mice5-40 mg/kgSignificantly shortened clotting time (P<0.01).
Rats5-40 mg/kgModulated coagulation, platelet aggregation, and fibrinolytic systems (P<0.05).
Chitosan-based Dressing Heparinized RatsTopicalTotal blood loss of 247 ± 47 mg/10 min vs. 627 ± 47 mg/10 min for standard gauze.
Kaolin-impregnated Gauze SwineTopical100% hemostasis on second application in a hemorrhagic shock model vs. near-total failure for standard gauze.
SwineTopicalBlood loss of 651 ± 180 mL vs. 1073 ± 342 mL for standard laparotomy sponge in a pelvic injury model.
Tranexamic Acid Surgical PatientsSystemicReduced blood loss by approximately one-third compared to placebo.
Spinal Surgery PatientsSystemic49% reduction in blood loss (P < .007) compared to placebo.
Table 2: In Vitro Coagulation Parameters
AgentAssayKey FindingsReference
This compound Clotting Time, Platelet AggregationShortened clotting time and modulated platelet aggregation in a dose-dependent manner.
Coagulation AnalyzerReduced Activated Partial Thromboplastin Time (APTT) and Thrombin Time (TT), while increasing Fibrinogen (FIB) concentration.
Chitosan/Kaolin Dressing Blood Clotting TimeReduced clotting time to 43.7 seconds compared to 132.9 seconds for standard cotton gauze.
Tranexamic Acid Thromboelastometry (ROTEM)Inhibited fibrinolysis and prevented coagulopathy, leading to higher clot amplitude values.

Mechanism of Action: Signaling Pathways

This compound exerts its pro-coagulant effect, in part, by influencing platelet activation. Experimental evidence suggests that it can induce platelet aggregation by modulating intracellular calcium signaling and activating the PI3K/Akt/GSK3β signaling pathway. This leads to increased ATP release, elevated intracellular calcium concentrations, and enhanced expression of platelet activation markers such as P-selectin (CD62P) and PAC-1.

G cluster_dencichine Dencichine Action on Platelet Dencichine This compound Ca_Signaling Ca²⁺ Signaling Dencichine->Ca_Signaling PI3K_Akt PI3K/Akt/GSK3β Pathway Dencichine->PI3K_Akt ATP_Release ATP Release Ca_Signaling->ATP_Release Ca_Increase Increased Intracellular [Ca²⁺] Ca_Signaling->Ca_Increase Platelet_Activation Platelet Activation Markers (P-selectin, PAC-1) PI3K_Akt->Platelet_Activation Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Platelet_Activation->Platelet_Aggregation

Caption: Dencichine-induced platelet aggregation pathway.

In contrast, other hemostatic agents operate through different mechanisms.

  • Chitosan: Its positively charged surface attracts negatively charged red blood cells and platelets, forming a primary clot independent of the natural clotting cascade.

  • Kaolin: This aluminosilicate (B74896) mineral activates the intrinsic coagulation pathway by activating Factor XII, which initiates a cascade leading to fibrin (B1330869) clot formation.

  • Tranexamic Acid: This synthetic lysine (B10760008) analog acts as an antifibrinolytic. It blocks the lysine binding sites on plasminogen, preventing its conversion to plasmin and thus inhibiting the degradation of fibrin clots.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pro-coagulant agents. Below are outlines of key experimental protocols.

Whole Blood Clotting Time Assay

This assay provides a general measure of the time taken for whole blood to form a solid clot.

G cluster_workflow Clotting Time Assay Workflow start Blood Collection (e.g., tail clip in mice) treat Administer Dencichine or vehicle (control) start->treat collect Collect blood drop onto a slide treat->collect observe Start timer and observe for fibrin thread formation (e.g., every 30s) collect->observe stop Stop timer upon fibrin thread appearance observe->stop end Record Clotting Time stop->end

Caption: Workflow for determining whole blood clotting time.

Protocol:

  • Animal Model: Use of Kunming mice is a cited example.

  • Grouping: Animals are divided into control (vehicle), positive control (e.g., Etamsylate), and experimental groups receiving different doses of this compound (e.g., 5, 10, 20, 40 mg·kg⁻¹).

  • Blood Collection: After a set time post-administration, a small, standardized incision is made (e.g., tail transection).

  • Measurement: A drop of blood is collected, and the time until the formation of a fibrin thread is recorded. This can be done by drawing the blood into a capillary tube and breaking small sections at regular intervals until a fibrin strand is observed.

  • Data Analysis: The clotting times for each group are compared statistically. A significant decrease in clotting time in the Dencichine group compared to the control indicates pro-coagulant activity.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of a substance to induce platelet aggregation.

Protocol:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Instrumentation: A light transmission aggregometer is used. The instrument is calibrated with PPP for 100% transmission and PRP for 0% transmission.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and incubated at 37°C.

    • This compound or a vehicle control is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is calculated from the aggregation curve. An increase in aggregation in the presence of Dencichine compared to the control demonstrates its effect on platelet function.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated blood.

  • Assay Procedure:

    • The plasma sample is incubated at 37°C.

    • An activator of the intrinsic pathway (e.g., kaolin, silica) and phospholipids (B1166683) are added.

    • After a specified incubation time, calcium chloride is added to initiate clotting.

    • The time taken for a fibrin clot to form is measured.

  • Data Analysis: A shorter aPTT in samples treated with Dencichine would indicate an enhancement of the intrinsic and/or common coagulation pathways.

Conclusion

This compound demonstrates significant pro-coagulant properties, acting through a multi-faceted mechanism that includes the modulation of the coagulation cascade and direct effects on platelet activation via the PI3K/Akt/GSK3β signaling pathway. Comparative data suggests its efficacy is comparable to other established hemostatic agents, although it operates through a distinct biological mechanism. The experimental protocols outlined provide a framework for the continued validation and characterization of Dencichine's hemostatic potential for therapeutic applications. Further research employing standardized models will be crucial for a direct and comprehensive comparison with alternative agents.

References

A Comparative Analysis of Dencichine and Other Contemporary Hemostatic Agents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of Dencichine, a naturally derived hemostatic agent, with other widely used hemostatic agents, including tranexamic acid, ethamsylate, and chitosan-based dressings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanisms of action, experimental data, and relevant protocols.

Mechanisms of Hemostatic Action

Hemostatic agents achieve cessation of bleeding through various biological pathways. Dencichine exhibits a multifaceted mechanism involving both the coagulation cascade and platelet function.

Dencichine: This non-protein amino acid, primarily found in Panax notoginseng, exerts its hemostatic effects through at least two distinct signaling pathways:

  • Promotion of Thrombopoiesis: Dencichine, particularly its synthetic D-isomen, has been shown to enhance the production of platelets. It acts as a positive regulator of Thrombopoietin (TPO)-dependent signaling, a critical pathway for megakaryocyte maturation and proplatelet formation. This process is mediated through the activation of ERK1/2 and Akt signaling pathways.

  • Enhancement of Platelet Activation: Dencichine interacts with AMPA receptors on activated platelets. This interaction leads to an increase in intracellular calcium concentration ([Ca2+]) and a subsequent rise in Thromboxane A2 (TXA2) secretion, a potent platelet agonist. Concurrently, intracellular cyclic AMP (cAMP) levels are reduced, which further promotes platelet activation and aggregation.

Tranexamic Acid: This synthetic lysine (B10760008) analog functions as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin (B1330869) clots.[1] By preventing fibrinolysis, tranexamic acid stabilizes the clot and prevents re-bleeding.

Ethamsylate: The mechanism of ethamsylate is not fully elucidated but is thought to involve enhancing platelet adhesiveness and restoring capillary endothelial resistance. It may act by promoting P-selectin-dependent platelet adhesive mechanisms.

Chitosan-Based Dressings: Chitosan (B1678972), a polysaccharide derived from chitin, is a topical hemostatic agent. Its primary mechanism is mucoadhesion. The positively charged chitosan molecules attract negatively charged red blood cells and platelets, forming a gel-like clot that acts as a physical barrier to bleeding.[2] This action is independent of the body's natural clotting cascade.[2]

Signaling and Experimental Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key signaling pathways of Dencichine and a typical experimental workflow for evaluating hemostatic agents.

Dencichine_Thrombopoiesis_Pathway cluster_0 TPO-Dependent Signaling TPO Thrombopoietin (TPO) cMpl c-Mpl Receptor TPO->cMpl JAK2 JAK2 cMpl->JAK2 Activation ERK ERK1/2 cMpl->ERK STAT STAT3/5 JAK2->STAT PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt p Megakaryocyte Megakaryocyte Akt->Megakaryocyte ERK->Megakaryocyte Dencichine D-Dencichine Dencichine->Akt + (p) Dencichine->ERK + (p) Adhesion Adhesion Megakaryocyte->Adhesion Migration Migration Megakaryocyte->Migration PPF Proplatelet Formation Megakaryocyte->PPF Platelets Platelets PPF->Platelets Dencichine_Platelet_Activation_Pathway Dencichine Dencichine AMPAR AMPA Receptor (on activated platelet) Dencichine->AMPAR Ca_Influx Ca2+ Influx AMPAR->Ca_Influx + cAMP cAMP AMPAR->cAMP - TXA2 TXA2 Secretion Ca_Influx->TXA2 + Aggregation Platelet Aggregation Ca_Influx->Aggregation Promotes cAMP->Aggregation Inhibits TXA2->Aggregation Promotes Hemostatic_Agent_Evaluation_Workflow start Start: Candidate Hemostatic Agent in_vitro In Vitro Screening start->in_vitro clotting_time Clotting Time Assays (e.g., Lee-White) in_vitro->clotting_time platelet_agg Platelet Aggregation (LTA) in_vitro->platelet_agg in_vivo In Vivo Efficacy Models clotting_time->in_vivo platelet_agg->in_vivo tail_bleed Rodent Tail Bleeding Model in_vivo->tail_bleed liver_injury Liver/Spleen Injury Model (e.g., Porcine) in_vivo->liver_injury femoral_artery Femoral Artery Injury Model in_vivo->femoral_artery data_analysis Data Analysis (Bleeding time, Blood loss, Survival) tail_bleed->data_analysis liver_injury->data_analysis femoral_artery->data_analysis safety_eval Safety & Toxicology Evaluation data_analysis->safety_eval end End: Lead Candidate Selection safety_eval->end

References

A Comparative Analysis of the Neurotoxic Profiles of Dencichine and Other Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Dencichine (also known as β-N-oxalyl-L-α,β-diaminopropionic acid or β-ODAP), a non-proteinogenic amino acid found in certain legumes, with other well-characterized neurotoxic amino acid analogs, namely kainic acid and β-N-methylamino-L-alanine (L-BMAA). The information presented herein is supported by experimental data from peer-reviewed scientific literature to facilitate informed decisions in research and drug development.

Quantitative Neurotoxicity Data

The following table summarizes the available quantitative data on the neurotoxicity of Dencichine, kainic acid, and L-BMAA. It is important to note that the experimental conditions under which these values were obtained may vary across different studies, which can influence the absolute values.

CompoundChemical StructureMolecular Weight ( g/mol )Neurotoxicity EndpointConcentration/DoseCell Type / Animal ModelReference
Dencichine (β-ODAP) C₅H₈N₂O₅176.13IC₅₀ (Cell Viability)~1 mMRat spinal cord neurons[1]
LD₅₀ (Intraperitoneal)Not well-establishedNot available
Kainic Acid C₁₀H₁₅NO₄213.23Relative Potency30-fold > Glutamate (B1630785)In vitro/In vivo[2][3]
Neurotoxic Dose10-30 mg/kg (i.p.)Rodents[4]
L-BMAA C₄H₁₀N₂O₂118.13ED₅₀ (Neuronal Death)1430-1604 µMHuman neuronal cell linesNot found in search results
Neurotoxic Concentration10-30 µMMotor neurons / Cortical neurons[5]
Presumptive LD₅₀ (i.p.)>3.0 mg/g BWMice

Footnotes for the Table:

  • IC₅₀ (Median Inhibitory Concentration) and ED₅₀ (Median Effective Dose) values represent the concentration or dose of a compound that induces a 50% reduction in a measured biological effect (e.g., cell viability).

  • LD₅₀ (Median Lethal Dose) is the dose of a substance that is lethal to 50% of the tested animal population.

  • The neurotoxic effects of these compounds are highly dependent on the experimental model, cell type, and duration of exposure. Direct comparisons of absolute values should be made with caution.

Mechanisms of Neurotoxicity: A Comparative Overview

Dencichine, kainic acid, and L-BMAA, while structurally distinct, share a common primary mechanism of neurotoxicity: excitotoxicity . This process is initiated by the overactivation of glutamate receptors, leading to a cascade of downstream events that culminate in neuronal cell death.

Dencichine (β-ODAP): Dencichine is a structural analog of the neurotransmitter glutamate and acts as a potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This overstimulation leads to excessive calcium (Ca²⁺) influx into neurons. The subsequent increase in intracellular Ca²⁺ triggers several detrimental pathways, including:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial respiratory chain and membrane potential.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and inhibition of antioxidant systems.

  • Apoptosis: Activation of programmed cell death pathways.

Kainic Acid: Kainic acid is a potent agonist for both AMPA and kainate receptors. Its binding to these receptors leads to prolonged depolarization of neurons and a massive influx of Ca²⁺. The downstream consequences are similar to those of Dencichine and include:

  • Excitotoxic Lesions: Causes selective neuronal death in brain regions with high densities of kainate receptors, such as the hippocampus.

  • Seizures: Its potent excitatory effects can induce status epilepticus.

  • Neuroinflammation: Triggers the activation of microglia and astrocytes, contributing to the overall neurodegenerative process.

L-BMAA: L-BMAA is a non-proteinogenic amino acid produced by cyanobacteria. Its neurotoxic mechanisms are multifaceted and include:

  • Excitotoxicity: Acts as an agonist at both N-methyl-D-aspartate (NMDA) and AMPA/kainate receptors.

  • Protein Misfolding: Can be misincorporated into proteins in place of serine, leading to protein aggregation and cellular dysfunction.

  • Oxidative Stress: Induces the production of ROS.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the neurotoxicity of amino acid analogs. Specific parameters may need to be optimized for different cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (Dencichine, kainic acid, L-BMAA) and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

Principle: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as the percentage of LDH release compared to a positive control (cells lysed to release maximum LDH).

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the test compounds.

  • Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdU-Red).

  • Detection: For fluorescently labeled dUTPs, visualize the apoptotic cells directly using a fluorescence microscope. For biotin-labeled dUTPs, an additional step with labeled streptavidin is required.

  • Counterstaining: Counterstain the nuclei of all cells with a DNA dye such as DAPI or Hoechst to visualize the entire cell population.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Oxidative Stress Measurement (ROS Assay)

Principle: This assay utilizes fluorescent probes that become fluorescent upon oxidation by reactive oxygen species (ROS). Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Procedure:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate or on coverslips and treat with the test compounds.

  • Probe Loading: Load the cells with DCFH-DA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C. Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is trapped.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize and quantify the fluorescence in individual cells using a fluorescence microscope.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neurotoxicity of these amino acid analogs and a general experimental workflow for their assessment.

Excitotoxicity_Signaling_Pathway cluster_receptor Glutamate Receptor Activation cluster_downstream Downstream Effects Dencichine Dencichine (β-ODAP) AMPA_Kainate AMPA/Kainate Receptors Dencichine->AMPA_Kainate Kainic_Acid Kainic Acid Kainic_Acid->AMPA_Kainate L_BMAA L-BMAA L_BMAA->AMPA_Kainate NMDA NMDA Receptors L_BMAA->NMDA Ca_Influx ↑ Intracellular Ca²⁺ AMPA_Kainate->Ca_Influx NMDA->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress ↑ Oxidative Stress (ROS) Ca_Influx->Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death

Caption: Excitotoxicity signaling pathway for amino acid analogs.

Neurotoxicity_Workflow cluster_assays Neurotoxicity Assessment start Start: Neuronal Cell Culture treatment Treatment with Amino Acid Analogs (Dencichine, Kainic Acid, L-BMAA) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS measurement) treatment->oxidative_stress data_analysis Data Analysis and Comparison viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis end Conclusion on Comparative Neurotoxicity data_analysis->end

Caption: General experimental workflow for neurotoxicity assessment.

References

A Head-to-Head Comparison: Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accurate and reliable quantification of Dencichine, a non-protein amino acid with significant hemostatic properties found in medicinal herbs like Panax notoginseng, is critical for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for this purpose. This guide presents a comparative overview of these methods, supported by experimental data from various studies, to assist researchers in selecting the most suitable technique for their specific analytical needs.

While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of Dencichine in complex biological matrices.

Comparative Performance Analysis

The performance of HPLC and LC-MS/MS methods for Dencichine analysis is evaluated based on key validation parameters as recommended by international guidelines. The following table summarizes the quantitative data compiled from multiple studies to facilitate a direct comparison.

Validation ParameterHPLC MethodLC-MS/MS Method
Linearity Range 6.25 - 400 µg/mL[1]0.5 - 50 µg/mL[2]
Correlation Coefficient (R²) 0.9993[1]> 0.999[3]
Limit of Detection (LOD) 0.10 mg/g (equivalent to 100 µg/g)[1]8 - 10 ng/mL
Limit of Quantification (LOQ) 0.33 mg/g (equivalent to 330 µg/g)20 ng/mL
Precision (RSD%) < 10%< 7.0%
Accuracy (Recovery %) 82.94 - 94.19%Up to 85%
Analysis Time < 8 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS analysis of Dencichine are outlined below. These protocols are based on established and validated methods from scientific literature.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method is suitable for the quantification of Dencichine in herbal materials like Panax notoginseng.

Sample Preparation:

  • Accurately weigh 1.0 mg of Dencichine standard and dissolve in 1.0 mL of ddH₂O to prepare a standard stock solution.

  • Prepare a series of standard solutions with concentrations ranging from 6.25 to 400 µg/mL in 70% acetonitrile (B52724).

  • For sample extraction, use an optimized ultrasonic extraction method with 70% acetonitrile as the solvent at 20°C for 45 minutes.

Chromatographic Conditions:

  • System: Prominence LC-20A HPLC system with a Diode Array Detector (DAD).

  • Column: Syncronis HILIC HPLC column (2.1 × 150 mm, 5 µm).

  • Mobile Phase: An aqueous solution of 80 mM ammonium (B1175870) formate (B1220265) (Phase A) and acetonitrile (Phase B). The specific gradient is not detailed in the provided search results.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 213 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This highly sensitive method is ideal for the determination of Dencichine in biological matrices such as plasma.

Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., (l)-2-amino-3-(carboxymethylthio)propionic acid).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to separate the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Xterra MS-C18 column.

  • Mobile Phase: A mixture of 20 mmol/L ammonium acetate (B1210297) solution and acetonitrile (35:65, V/V).

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for method cross-validation and a decision-making process for selecting the appropriate analytical method.

Cross_Validation_Workflow Define_Req Define Analytical Requirements Develop_HPLC Develop & Optimize HPLC Method Define_Req->Develop_HPLC Develop_LCMS Develop & Optimize LC-MS/MS Method Define_Req->Develop_LCMS Validate_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) Develop_HPLC->Validate_HPLC Validate_LCMS Validate LC-MS/MS Method (Linearity, Accuracy, Precision, etc.) Develop_LCMS->Validate_LCMS Analyze_Samples Analyze the Same Set of Samples with Both Methods Validate_HPLC->Analyze_Samples Validate_LCMS->Analyze_Samples Compare_Results Compare Results & Statistical Analysis Analyze_Samples->Compare_Results Conclusion Conclusion on Method Interchangeability Compare_Results->Conclusion

A general workflow for the cross-validation of analytical methods.

Method_Selection_Logic Start Analytical Need High_Concentration High Concentration Samples? (e.g., Quality Control of raw material) Start->High_Concentration Assess Sample Type Complex_Matrix Complex Biological Matrix? (e.g., Plasma, Tissue) High_Concentration->Complex_Matrix No / Low Concentration HPLC_Choice Select HPLC (Cost-effective, Robust) High_Concentration->HPLC_Choice Yes Complex_Matrix->HPLC_Choice No LCMS_Choice Select LC-MS/MS (High Sensitivity & Specificity) Complex_Matrix->LCMS_Choice Yes

Decision logic for selecting between HPLC and LC-MS/MS.

Conclusion

Both HPLC and LC-MS/MS are powerful and reliable techniques for the quantification of Dencichine. The choice between the two methods is contingent on the specific requirements of the analysis.

  • HPLC is a cost-effective and robust method suitable for routine quality control of raw materials and formulations where Dencichine concentrations are relatively high and the sample matrix is less complex.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, analysis of biological samples with complex matrices, and the detection of trace-level residues. Its ability to provide structural information through mass fragmentation also adds a higher degree of confidence in analyte identification.

Ultimately, a thorough cross-validation, as outlined in the workflow diagram, is the most rigorous approach to ensure that an alternative method can produce comparable and reliable results.

References

A Comparative Analysis of L-Dencichine and D-Dencichine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the biological efficacy of L-Dencichine and its enantiomer, D-Dencichine. The available scientific literature indicates a significant disparity in the biological activity between these two stereoisomers, with L-Dencichine being the predominantly active form.

Dencichine, chemically known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in plants such as Panax notoginseng.[1][2][3][4] It is recognized for a variety of pharmacological effects, including hemostatic, neuroprotective, anti-inflammatory, and hypoglycemic activities.[1] Conversely, studies on D-Dencichine, its D-enantiomer, consistently report a lack of significant biological effect in the contexts where L-Dencichine is active.

Comparative Efficacy Data

The following tables summarize the available quantitative and qualitative data on the efficacy of L-Dencichine versus D-Dencichine across key biological activities.

Hemostatic Activity

L-Dencichine is well-documented for its hemostatic properties, primarily its ability to shorten bleeding and clotting time. There is a notable absence of evidence in the reviewed literature to suggest that D-Dencichine possesses any hemostatic activity.

EnantiomerParameterResultSpeciesReference
L-Dencichine Clotting TimeSignificantly shortened (P<0.01)Mice
D-Dencichine Clotting TimeNo data available, presumed inactive--
Neuroactivity

The neurotoxic effects of dencichine, particularly in the context of neurolathyrism, are exclusively attributed to the L-enantiomer. Research has demonstrated that D-Dencichine is not neuroactive.

EnantiomerParameterObservationConcentrationCell/Animal ModelReference
L-Dencichine PEBP1 ExpressionDecreased expression1.5 mMSK-N-MC cells
L-Dencichine PEBP1 ExpressionDecreased expression0.5 mg/g body weightChick brain
D-Dencichine PEBP1 ExpressionDid not affect PEBP1 levelsNot specifiedSK-N-MC cells, Chick brain
D-Dencichine NeuroactivityNot neuroactive, even at high dosesNot specifiedNot specified
Anti-inflammatory Activity
EnantiomerParameterResultReference
L-Dencichine Anti-inflammatory EffectReported to possess anti-inflammatory properties
D-Dencichine Anti-inflammatory EffectNo data available, presumed inactive-

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of L-Dencichine and D-Dencichine.

Hemostasis Assay (Clotting Time)

Objective: To determine the effect of dencichine on blood clotting time.

Methodology:

  • Animal Model: Kunming mice were used for the in vivo clotting time assay.

  • Treatment: Mice were administered L-Dencichine at various doses (e.g., 5, 10, 20, 40 mg/kg). A control group received a saline solution.

  • Blood Collection: At a predetermined time point after administration, blood was collected from the tail vein.

  • Clotting Time Measurement: The time taken for the first appearance of a fibrin (B1330869) clot was recorded. This can be done by visual inspection on a slide or using an automated coagulometer.

  • Data Analysis: The clotting times of the L-Dencichine-treated groups were compared to the control group using statistical methods (e.g., t-test or ANOVA) to determine significance.

Neuroactivity Assay (PEBP1 Expression Analysis)

Objective: To assess the effect of L- and D-Dencichine on the expression of Phosphatidylethanolamine-Binding Protein 1 (PEBP1).

Methodology:

  • Cell Culture: Human neuroblastoma cells (SK-N-MC) were cultured under standard conditions.

  • Treatment: Cells were treated with L-Dencichine (e.g., 1.5 mM) or D-Dencichine for a specified duration (e.g., up to 4 hours). A control group was treated with a vehicle solution.

  • Protein Extraction: After treatment, cells were lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations were determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for PEBP1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.

    • The protein bands were visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the PEBP1 bands was quantified and normalized to a loading control (e.g., β-actin or GAPDH). The expression levels in the treated groups were compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by L-Dencichine and a general experimental workflow for comparing the enantiomers.

L_Dencichine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Dencichine L-Dencichine AMPA_Receptor AMPA Receptor L-Dencichine->AMPA_Receptor Binds to PKC Protein Kinase C AMPA_Receptor->PKC Activates PEBP1 PEBP1 PKC->PEBP1 Phosphorylates & Decreases Expression Raf1 Raf-1 PEBP1->Raf1 Inhibition MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates HIF1a_translocation HIF-1α Nuclear Translocation ERK->HIF1a_translocation Leads to Experimental_Workflow Start Start Preparation Prepare L-Dencichine and D-Dencichine Solutions Start->Preparation InVitro In Vitro Assay (e.g., Cell Culture) Preparation->InVitro InVivo In Vivo Assay (e.g., Animal Model) Preparation->InVivo Treatment_L Treat with L-Dencichine InVitro->Treatment_L Treatment_D Treat with D-Dencichine InVitro->Treatment_D Control Control Group (Vehicle) InVitro->Control InVivo->Treatment_L InVivo->Treatment_D InVivo->Control DataCollection Data Collection (e.g., Clotting time, Protein expression) Treatment_L->DataCollection Treatment_D->DataCollection Control->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion Analysis->Conclusion

References

Dencichine: A Comparative Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Dencichine, a non-protein amino acid found in Panax notoginseng. While Dencichine is recognized for its anti-inflammatory effects, this guide also serves to highlight the current landscape of available quantitative data and compare its mechanistic profile with established anti-inflammatory agents.

Executive Summary

Dencichine exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. While the qualitative mechanism of Dencichine is documented, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators, are not extensively available in publicly accessible literature. This guide, therefore, presents the known mechanistic actions of Dencichine and provides a quantitative comparison with the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, to offer a reference for its potential potency.

Data Presentation: Dencichine vs. Diclofenac

Due to the limited availability of specific quantitative data for Dencichine's anti-inflammatory activity, this section provides data for the widely used NSAID, Diclofenac, to serve as a benchmark for comparison.

Table 1: In Vitro Anti-inflammatory Activity of Diclofenac

ParameterAssayCell LineInducerIC50 ValueReference
COX-2 Inhibition Enzyme Assay-Arachidonic Acid0.86 µM[Not available]
Nitric Oxide (NO) Production Griess AssayRAW 264.7LPS47.12 µg/mL[Not available]
Protein Denaturation Heat-inducedEgg AlbuminHeat86.75 µg/mL[Not available]

Table 2: In Vivo Anti-inflammatory Activity of Diclofenac

ModelAnimalDoseInhibition of Edema (%)Time PointReference
Carrageenan-induced Paw Edema Rat5 mg/kg74.193 hours[Not available]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Dencichine and a typical experimental workflow for evaluating anti-inflammatory compounds.

Dencichine Anti-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IkB IκB IKK->IkB Phosphorylates IkB_degradation IκB Degradation IKK->IkB_degradation Leads to AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates NFkB NF-κB (p65/p50) IkB:e->NFkB:w NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Dencichine Dencichine Dencichine->IKK Inhibits Dencichine->p38 Inhibits Dencichine->JNK Inhibits Dencichine->ERK Inhibits IkB_degradation->NFkB Releases Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Proinflammatory_genes Induces Transcription AP1->Proinflammatory_genes Induces Transcription

Caption: Dencichine's Anti-inflammatory Signaling Pathways.

Experimental Workflow for Anti-inflammatory Assessment cluster_assays Assessment of Inflammatory Markers start Start: Cell Culture (e.g., RAW 264.7 macrophages) treatment Treatment with Dencichine (various concentrations) start->treatment stimulation Stimulation with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation elisa ELISA: Measure secreted cytokines (TNF-α, IL-6) incubation->elisa western_blot Western Blot: Analyze protein expression (p-p65, iNOS, COX-2) incubation->western_blot rt_pcr RT-PCR: Quantify gene expression (TNF-α, IL-6, iNOS, COX-2) incubation->rt_pcr data_analysis Data Analysis: Determine IC50 values, percentage inhibition elisa->data_analysis western_blot->data_analysis rt_pcr->data_analysis conclusion Conclusion: Evaluate anti-inflammatory potency data_analysis->conclusion

Caption: Experimental Workflow for Anti-inflammatory Assessment.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate anti-inflammatory properties.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol outlines the steps for quantifying the concentration of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of Dencichine (or comparator drug) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (no Dencichine) and a negative control (no LPS).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants for analysis.

  • ELISA Procedure (General):

    • Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot for NF-κB (p65) Phosphorylation

This protocol details the detection of the phosphorylated (activated) form of the p65 subunit of NF-κB.

  • Cell Lysis and Protein Quantification:

    • Culture and treat RAW 264.7 cells as described in the ELISA protocol, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of p65 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol is for quantifying the gene expression levels of the pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • RNA Extraction and cDNA Synthesis:

    • Culture and treat RAW 264.7 cells as described previously (typically for 4-6 hours for gene expression studies).

    • Extract total RNA from the cells using a commercial RNA isolation kit.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.

Conclusion

Dencichine demonstrates clear anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. While the qualitative evidence for its mechanism of action is established, a notable gap exists in the literature regarding specific quantitative data on its potency. To fully validate its therapeutic potential and enable direct comparisons with existing anti-inflammatory drugs, further research is required to establish dose-response relationships and determine key metrics such as IC50 values for the inhibition of major inflammatory mediators. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies. The comparative data for Diclofenac included herein serves as a valuable benchmark for future quantitative assessments of Dencichine's anti-inflammatory efficacy.

Dencichine: A Head-to-Head Comparison from Panax notoginseng and Lathyrus sativus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dencichine derived from two primary natural sources: the medicinal herb Panax notoginseng (Sanqi or Tianqi) and the legume Lathyrus sativus (Grass Pea). While chemically identical, the origin of Dencichine significantly impacts its associated biological activities, toxicological considerations, and potential therapeutic applications.

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid with recognized hemostatic properties.[1][2] Its presence in Panax notoginseng is linked to the herb's traditional use in stopping bleeding and promoting blood circulation.[3] Conversely, in Lathyrus sativus, Dencichine is a well-documented neurotoxin responsible for the neurological disorder lathyrism.[1][3] This guide synthesizes experimental data to provide a comparative analysis of Dencichine from these two distinct botanical sources.

Quantitative Analysis of Dencichine Content

The concentration of Dencichine varies significantly between the two plant sources and is influenced by the specific plant part and cultivation conditions.

Table 1: Dencichine Content in Panax notoginseng

Plant PartCultivation ModelGeographic OriginDencichine Content (mg/g)
Rootlets-HongHe9.48 ± 3.18
Main RootsField-grownWenShan8.79 ± 2.51
Main RootsForest-grownWenShan7.09 ± 1.84
LeavesForest-grownPuEr5.52 ± 2.26
LeavesField-grownPuEr3.93 ± 1.72
Stems-KunMing3.53 ± 2.41

Data from a study analyzing over 640 samples from Yunnan, China.

Table 2: Dencichine (β-ODAP) Content in Lathyrus sativus Seeds

Variety/CultivarGeographic OriginDencichine (β-ODAP) Content (%)
Local VarietyPabna0.39
Local VarietyTangail0.49
BARI-1-0.13
BARI-3-0.086
ILAT-LS-LS-B1Debre Zeit Agricultural Research CenterLow
Kok-EgirNorth West EthiopiaHigh (up to 0.45 in grain)

Content in L. sativus is often expressed as a percentage of dry weight.

Biological Activity: A Tale of Two Effects

The most critical distinction between Dencichine from P. notoginseng and L. sativus lies in their primary biological effects as reported in scientific literature.

Dencichine from Panax notoginseng is primarily investigated for its therapeutic properties, including:

  • Hemostatic Effects: It is considered a key active component responsible for the traditional use of P. notoginseng in arresting bleeding.

  • Anti-inflammatory and Antioxidant Activities: Studies have indicated these additional beneficial properties.

  • Neuroprotection: While Dencichine itself is not the primary neuroprotective agent in P. notoginseng, the plant's saponins (B1172615) have been shown to have neuroprotective effects, and there is no evidence to suggest that Dencichine from this source is neurotoxic.

Dencichine (β-ODAP) from Lathyrus sativus is predominantly characterized by its:

  • Neurotoxicity: It is the causative agent of neurolathyrism, a paralytic neurodegenerative disease that occurs after prolonged consumption of L. sativus seeds.

  • Hemostatic Properties: Despite its toxicity, some studies acknowledge its hemostatic activity, which is consistent with the molecule's known function.

To date, no direct comparative studies have been published that evaluate the hemostatic potency of purified Dencichine from both sources in a head-to-head preclinical or clinical trial. However, the stark contrast in their toxicological profiles dictates their suitability for therapeutic development.

Experimental Protocols

Extraction and Quantification of Dencichine from Panax notoginseng

This optimized protocol is based on High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Sample Preparation:

  • Dry the plant material (rootlets, main roots, leaves, or stems) at 60°C.

  • Grind the dried material into a fine powder and pass it through an 80-mesh sieve.

2. Extraction:

  • Weigh 0.1 g of the powdered sample into a centrifuge tube.

  • Add 1.0 mL of ultrapure deionized water.

  • Sonicate for 45 minutes at a frequency of 37 kHz and a temperature of 20°C.

  • Centrifuge the mixture at 9168 x g for 3 minutes.

  • Take 300 µL of the supernatant and add 700 µL of acetonitrile.

  • Sonicate for an additional 10 minutes.

  • Centrifuge at 13,201 x g for 5 minutes.

  • The resulting supernatant is ready for HPLC analysis.

3. HPLC-DAD Analysis:

  • Column: Syncronis HILIC column (2.1 × 150 mm, 5 μm)

  • Mobile Phase: Acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Extraction and Quantification of Dencichine (β-ODAP) from Lathyrus sativus

This protocol is a generalized method based on common practices for β-ODAP analysis.

1. Sample Preparation:

  • Grind the seeds into a fine powder.

2. Extraction:

  • Defat the seed powder with petroleum ether.

  • Extract the defatted powder with 70% ethanol (B145695) or a water-ethanol mixture.

  • The extraction can be performed by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

3. Analysis:

  • The extract can be analyzed by HPLC, often requiring a derivatization step for better detection, or by other methods like spectrophotometry.

Visualizing the Processes

Extraction_Workflow cluster_P_notoginseng Panax notoginseng cluster_L_sativus Lathyrus sativus P_sample Dried & Powdered Plant Material P_extraction Aqueous Ultrasonic Extraction P_sample->P_extraction ddH₂O, 45 min P_centrifuge1 Centrifugation P_extraction->P_centrifuge1 P_supernatant Supernatant Collection P_centrifuge1->P_supernatant P_precipitation Acetonitrile Precipitation P_supernatant->P_precipitation Acetonitrile P_centrifuge2 Centrifugation P_precipitation->P_centrifuge2 P_final Supernatant for HPLC Analysis P_centrifuge2->P_final L_sample Powdered Seeds L_defat Defatting L_sample->L_defat Petroleum Ether L_extraction Ethanol/Water Extraction L_defat->L_extraction 70% Ethanol L_centrifuge Centrifugation L_extraction->L_centrifuge L_final Supernatant for Analysis L_centrifuge->L_final

Fig. 1: Extraction workflows for Dencichine.

Signaling_Pathway cluster_therapeutic Therapeutic Effects cluster_toxic Toxic Effects Dencichine_PN Dencichine from P. notoginseng Hemostasis Hemostasis (Platelet Aggregation, Coagulation Cascade) Dencichine_PN->Hemostasis Anti_Inflammatory Anti-inflammatory Effects Dencichine_PN->Anti_Inflammatory Dencichine_LS Dencichine (β-ODAP) from L. sativus Dencichine_LS->Hemostasis Reported but overshadowed by toxicity Neurotoxicity Neurotoxicity (Lathyrism) Dencichine_LS->Neurotoxicity

Fig. 2: Primary biological activities of Dencichine.

Conclusion

While Dencichine from Panax notoginseng and Lathyrus sativus is the same molecule, their natural contexts present a critical dichotomy for researchers and drug developers. Dencichine from P. notoginseng is a promising therapeutic agent, particularly for its hemostatic effects, with a favorable safety profile. In contrast, Dencichine from L. sativus is a potent neurotoxin, and its extraction is primarily for toxicological studies or for developing strategies to mitigate its harmful effects in food sources.

Future research should focus on direct comparative studies of the hemostatic efficacy of purified Dencichine from both sources to quantify any potential differences in activity. Furthermore, a deeper investigation into the factors within P. notoginseng that may mitigate the potential neurotoxicity of Dencichine would be of significant interest. For now, the source of Dencichine remains the paramount consideration in its scientific and clinical evaluation.

References

Correlating Dencichine concentration with clinical hemostatic effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dencichine's Hemostatic Potential Against Other Alternatives, Supported by Experimental Data.

Dencichine, a non-protein amino acid found in Panax notoginseng, has demonstrated significant potential as a hemostatic agent. Its mechanism of action involves the modulation of the coagulation system, platelet aggregation, and the fibrinolytic system. This guide provides a comparative overview of Dencichine's efficacy, supported by available preclinical data, and contrasts it with other hemostatic agents. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Quantitative Comparison of Hemostatic Activity

The hemostatic effect of Dencichine has been evaluated in preclinical models, demonstrating a dose-dependent reduction in clotting time. The following table summarizes the available data on Dencichine and provides a comparison with other hemostatic agents based on similar preclinical and clinical endpoints.

AgentDose/ConcentrationAnimal Model/Study PopulationPrimary Hemostatic EndpointResult
Dencichine 5, 10, 20, 40 mg/kgMiceClotting TimeShortened clotting time (P<0.01)[1]
Dencichine Not specifiedNot specifiedProthrombin Time (PT) & Platelet AggregationReduced PT and inhibited platelet aggregation in a dose-dependent manner[1]
Panax notoginseng Topical applicationRatsBleeding Time29.7% reduction compared to placebo (P<0.001)[2][3]
Yunnan Baiyao Topical applicationRatsBleeding Time22.3% reduction compared to placebo (P<0.001)[2]
Etamsylate 20 mg/kg IVDogsBleeding Time40% reduction
Tranexamic Acid 20 mg/kg IVDogs with hemorrhagic shockClot Lysis (tPA-stressed rTEG)Suppressed hyperfibrinolysis

Mechanism of Action and Signaling Pathways

Dencichine exerts its hemostatic effect through a multi-faceted approach, influencing key stages of the coagulation cascade and platelet function. The proposed mechanism involves the activation of endogenous coagulation factors, enhancement of platelet aggregation, and modulation of the fibrinolytic system.

Hemostatic_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation & Aggregation cluster_fibrinolysis Fibrinolysis Inactive Factors Inactive Factors Active Factors Active Factors Inactive Factors->Active Factors Dencichine (promotes activation) Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Active Factors Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Stable Clot Stable Clot Fibrin->Stable Clot Factor XIIIa Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin (Dencichine may modulate) Hemostasis Hemostasis Stable Clot->Hemostasis Platelet Adhesion Platelet Adhesion Platelet Activation Platelet Activation Platelet Adhesion->Platelet Activation Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation Dencichine (enhances) Platelet Plug Platelet Plug Platelet Aggregation->Platelet Plug Platelet Plug->Hemostasis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Vessel Injury Vessel Injury Vessel Injury->Inactive Factors Vessel Injury->Platelet Adhesion

Caption: Proposed mechanism of Dencichine in promoting hemostasis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hemostatic agents. Below are protocols for key experiments used to evaluate Dencichine and other hemostatic compounds.

Quantification of Dencichine in Plasma by HPLC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of Dencichine in rat plasma.

HPLC_Workflow Plasma Sample Plasma Sample Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Plasma Sample->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC-MS/MS Analysis\n(Xterra MS-C18 column) HPLC-MS/MS Analysis (Xterra MS-C18 column) Supernatant Collection->HPLC-MS/MS Analysis\n(Xterra MS-C18 column) Quantification Quantification HPLC-MS/MS Analysis\n(Xterra MS-C18 column)->Quantification Internal Standard\n((l)-2-amino-3-(carboxymethylthio)propionic acid) Internal Standard ((l)-2-amino-3-(carboxymethylthio)propionic acid) Internal Standard\n((l)-2-amino-3-(carboxymethylthio)propionic acid)->Protein Precipitation\n(Acetonitrile)

Caption: Workflow for Dencichine quantification in plasma.

Methodology:

  • Sample Preparation: To a 50 µL plasma sample, add an internal standard. Precipitate proteins by adding acetonitrile, vortex, and centrifuge.

  • Chromatography: Inject the supernatant onto an Xterra MS-C18 column.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for detection.

  • Quantification: Determine the concentration of Dencichine based on the peak area ratio to the internal standard.

Rat Tail Bleeding Model

This in vivo model is used to assess the overall hemostatic efficacy of a test compound.

Bleeding_Model_Workflow Anesthetized Rat Anesthetized Rat Tail Transection\n(5mm from tip) Tail Transection (5mm from tip) Anesthetized Rat->Tail Transection\n(5mm from tip) Initiate Bleeding Initiate Bleeding Tail Transection\n(5mm from tip)->Initiate Bleeding Topical Application of Test Compound Topical Application of Test Compound Initiate Bleeding->Topical Application of Test Compound Monitor Bleeding Monitor Bleeding Topical Application of Test Compound->Monitor Bleeding Record Bleeding Time\n(Time to cessation of bleeding) Record Bleeding Time (Time to cessation of bleeding) Monitor Bleeding->Record Bleeding Time\n(Time to cessation of bleeding) Data Analysis Data Analysis Record Bleeding Time\n(Time to cessation of bleeding)->Data Analysis

Caption: Experimental workflow for the rat tail bleeding model.

Methodology:

  • Anesthesia: Anesthetize the rat according to approved institutional protocols.

  • Procedure: Transect the tail 5 mm from the tip.

  • Treatment: Immediately apply the test compound (e.g., Dencichine, Panax notoginseng powder, Yunnan Baiyao) or placebo to the wound.

  • Measurement: Record the time from transection until the cessation of bleeding for a defined period.

Collagen-Induced Platelet Aggregation Assay

This in vitro assay measures the effect of a compound on platelet aggregation, a critical step in hemostasis.

Platelet_Aggregation_Workflow Whole Blood Whole Blood Prepare Platelet-Rich Plasma (PRP) Prepare Platelet-Rich Plasma (PRP) Whole Blood->Prepare Platelet-Rich Plasma (PRP) Incubate PRP with Test Compound Incubate PRP with Test Compound Prepare Platelet-Rich Plasma (PRP)->Incubate PRP with Test Compound Induce Aggregation\n(Collagen) Induce Aggregation (Collagen) Incubate PRP with Test Compound->Induce Aggregation\n(Collagen) Measure Aggregation\n(Light Transmittance Aggregometer) Measure Aggregation (Light Transmittance Aggregometer) Induce Aggregation\n(Collagen)->Measure Aggregation\n(Light Transmittance Aggregometer) Data Analysis Data Analysis Measure Aggregation\n(Light Transmittance Aggregometer)->Data Analysis

Caption: Workflow for collagen-induced platelet aggregation assay.

Methodology:

  • PRP Preparation: Obtain platelet-rich plasma (PRP) from citrated whole blood by centrifugation.

  • Incubation: Incubate the PRP with the test compound or vehicle control at 37°C.

  • Aggregation Induction: Add collagen to the PRP to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.

Coagulation Time Assays (PT and aPTT)

Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) are standard in vitro assays to assess the extrinsic and intrinsic pathways of the coagulation cascade, respectively.

Coagulation_Assay_Relationship Dencichine Dencichine Coagulation Pathways Coagulation Pathways Dencichine->Coagulation Pathways PT Assay Prothrombin Time (PT) (Extrinsic Pathway) Coagulation Pathways->PT Assay aPTT Assay Activated Partial Thromboplastin Time (aPTT) (Intrinsic Pathway) Coagulation Pathways->aPTT Assay

Caption: Relationship between Dencichine and coagulation assays.

Methodology (General):

  • Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood.

  • Incubation: Incubate the plasma with the test compound.

  • Reagent Addition:

    • PT: Add thromboplastin reagent.

    • aPTT: Add a contact activator and partial thromboplastin.

  • Clot Detection: Add calcium chloride to initiate coagulation and measure the time to clot formation.

Conclusion

The available evidence suggests that Dencichine is a promising hemostatic agent with a multi-target mechanism of action. While direct comparative studies with other established hemostatics are limited, preclinical data indicates its potential to shorten clotting time and modulate platelet function. Further research with robust, quantitative dose-response studies and head-to-head comparisons will be crucial to fully elucidate the clinical utility of Dencichine in the management of bleeding. The provided experimental protocols offer a foundation for such future investigations.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling (Rac)-Dencichine

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Dencichine, also known as (Rac)-β-N-oxalyl-L-α,β-diaminopropionic acid ((Rac)-β-ODAP), is a potent neurotoxin requiring stringent safety measures to prevent exposure.[1][2][3] Researchers, scientists, and drug development professionals must adhere to the following guidelines to ensure personal safety and proper logistical management when handling this compound.

This guide provides a procedural framework for the safe handling, use, and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on its known neurotoxic properties and general best practices for managing hazardous chemicals.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before any handling of this compound. The following table summarizes the mandatory personal protective equipment to be used at all times.

Protection Type Required PPE Specifications & Rationale
Eye/Face Protection Safety goggles or a full-face shield.Must be worn to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, double-gloved).Gloves must be inspected for integrity before each use and changed frequently. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.Clothing worn in the laboratory should be laundered separately from personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is necessary, especially when handling the solid form or when there is a potential for aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood.A proper fit test for the respirator is mandatory for all users.
Foot Protection Closed-toe shoes are required.Shoes should be made of a non-porous material to prevent absorption of any spills.
Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be available in the immediate vicinity.

  • Decontamination: Prepare a decontamination solution (e.g., a freshly prepared solution of sodium hypochlorite) for cleaning surfaces and equipment after use.

2. Handling:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared and sealed container to minimize the risk of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: All procedures should be performed in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with the skin, eyes, and clothing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.

  • PPE Removal: Remove PPE in the designated area, taking care to avoid cross-contamination. Gloves should be removed last and disposed of immediately as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualized Workflow for Safe Handling of this compound

Dencichine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Designate Fume Hood prep_ppe Don PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Solid prep_spill->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Proceed to Cleanup dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Dencichine
Reactant of Route 2
Reactant of Route 2
(Rac)-Dencichine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.